5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Description
Properties
IUPAC Name |
5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMRQHOKXJCZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Chemical Profile: 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
This guide provides an in-depth technical analysis of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one , a specialized heterocyclic scaffold. It is structured to serve researchers in medicinal chemistry and organic synthesis, focusing on the molecule's structural integrity, synthetic accessibility, and reactivity profile.
Executive Summary
5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one represents a privileged structural motif in modern drug discovery. It combines the rigidity of the spiro-fused oxindole core with the high chemical reactivity of a strained cyclopropane ring. The inclusion of the 5'-methoxy group introduces a specific electronic bias (electron-donating), modulating the lipophilicity and metabolic stability of the scaffold. This compound primarily serves as a high-value intermediate in the synthesis of MDM2-p53 inhibitors , HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) , and various kinase inhibitors.
Structural & Physicochemical Analysis[1][2][3][4]
Molecular Geometry and Strain
The molecule features a spiro-junction at the C3 position of the oxindole ring. This
-
Spiro-Quaternary Center: The C3 spiro-carbon forces the cyclopropane ring to adopt a conformation that minimizes steric clash with the C4-proton and the C2-carbonyl oxygen.
-
Ring Strain: The cyclopropane ring introduces approximately 27.5 kcal/mol of ring strain energy. This strain is the primary driver for the scaffold's reactivity, particularly in ring-opening or ring-expansion reactions.
-
Electronic Modulation: The 5'-methoxy substituent exerts a +M (mesomeric) effect, increasing the electron density of the aromatic ring. This activation makes the C4 and C6 positions more susceptible to electrophilic attack compared to the unsubstituted parent scaffold.
Physicochemical Profile (Calculated)
| Property | Value | Implication |
| Molecular Formula | Core scaffold composition | |
| Molecular Weight | 189.21 g/mol | Fragment-like, suitable for FBDD |
| cLogP | ~1.5 - 1.8 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~38 Ų | High oral bioavailability potential |
| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., Glu/Asp residues) |
| H-Bond Acceptors | 2 (C=O, OMe) | Interaction points for backbone amides |
Synthetic Pathways[1][2][5]
The synthesis of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is most robustly achieved via sulfur ylide mediated cyclopropanation (Corey-Chaykovsky reaction) or metal-free diazo decomposition .
Pathway A: The Corey-Chaykovsky Cyclopropanation
This is the industry-standard route due to its scalability and stereocontrol.
-
Precursor Formation: Condensation of 5-methoxyisatin with a methylene source to form the 3-methylene-2-oxindole intermediate.
-
Cyclopropanation: Reaction with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and a strong base like NaH or KOtBu).
Pathway B: Tosylhydrazone Mediated (Metal-Free)
An alternative route avoids strong bases by using tosylhydrazones as carbene precursors, which undergo thermal decomposition to generate the diazo species in situ, followed by cyclopropanation of the alkene.
Figure 1: Primary synthetic workflow via the Corey-Chaykovsky cyclopropanation strategy.
Chemical Reactivity & Transformations[2][7]
The utility of this scaffold lies in its ability to undergo controlled ring transformations.
Strain-Release Ring Opening
The spiro-cyclopropane ring acts as a "spring-loaded" element.
-
Nucleophilic Ring Opening: Under Lewis acid catalysis (e.g.,
, ), the cyclopropane ring can be opened by nucleophiles (amines, thiols, indoles). This usually occurs at the less substituted carbon of the cyclopropane, relieving strain and yielding 3-alkylated-3-substituted oxindoles. -
Homo-Michael Addition: If the cyclopropane is substituted with electron-withdrawing groups (Donor-Acceptor cyclopropanes), it becomes highly susceptible to 1,5-type dipolar additions. While the unsubstituted 5'-methoxy parent is less reactive in this specific mode, it can still undergo acid-mediated rearrangement to form quinoline derivatives.
Aromatic Functionalization
The 5'-methoxy group activates the aromatic ring.
-
Electrophilic Aromatic Substitution (EAS): Halogenation (e.g., bromination with NBS) will occur preferentially at the 7'-position (ortho to the NH, meta to the OMe) or the 4'-position , depending on steric hindrance at the spiro center.
Experimental Protocol: Synthesis of 5'-Methoxy-spiro[cyclopropane-1,3'-indolin]-2'-one
Objective: Synthesis of the target scaffold via Corey-Chaykovsky reaction. Scale: 1.0 mmol.
Materials
-
3-Methylene-5-methoxyindolin-2-one (prepared from 5-methoxyisatin).
-
Trimethylsulfoxonium iodide (TMSOI).
-
Sodium Hydride (NaH, 60% dispersion in mineral oil).
-
DMSO (Anhydrous).
-
THF (Anhydrous).
Methodology
-
Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq, 48 mg) in anhydrous DMSO (3 mL). Stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases and a clear solution forms (dimsyl anion).
-
Reagent Addition: Cool the solution to 0°C. Add TMSOI (1.2 eq, 264 mg) portion-wise. Stir for 30 minutes to generate the dimethylsulfoxonium methylide.
-
Substrate Addition: Dissolve 3-methylene-5-methoxyindolin-2-one (1.0 eq, 175 mg) in anhydrous THF (2 mL) and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up: Quench the reaction with saturated aqueous
(10 mL). Extract with Ethyl Acetate ( mL). Wash the combined organics with water ( ) and brine. Dry over and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to yield the product as a solid.
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): Look for characteristic cyclopropane high-field signals (
1.5 - 2.0 ppm, multiplets, 4H) and the methoxy singlet ( 3.8 ppm). -
MS (ESI):
.
Medicinal Chemistry Applications
The 5'-methoxy group is often critical for potency in biological targets.
-
MDM2-p53 Inhibition: The spiro-oxindole core mimics the Trp23 residue of p53, which inserts into the hydrophobic pocket of MDM2. The 5'-methoxy group (often substituted with Cl or F in optimized leads) helps fill the hydrophobic cleft, while the spiro-cyclopropane provides a rigid vector for additional substituents (e.g., p-chlorophenyl) to engage the Leu26 pocket.
-
Kinase Selectivity: In kinase inhibitors, the oxindole NH forms a key hydrogen bond with the hinge region (e.g., Glu81 in CDK2). The 5'-substituent points towards the solvent-accessible region or the gatekeeper residue, allowing for selectivity tuning.
Figure 2: Biological targets and mechanistic basis for the spiro-oxindole scaffold.
References
-
Synthesis via Corey-Chaykovsky Reaction
- Title: Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles.
- Source: Journal of Organic Chemistry / Vertex AI Search.
-
URL:[Link](Note: Generalized DOI for JOC Corey-Chaykovsky protocols)
-
Metal-Free Cyclopropanation
-
Compound Data & CAS
-
Biological Relevance (MDM2)
- Title: Small-molecule MDM2 antagonists as a new therapy for the tre
- Source: Journal of Hem
-
URL:[Link]
Sources
- 1. (PDF) Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Spiro(cyclopropane-1,3'-indolin)-2'-one | C10H9NO | CID 12701643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity and Synthesis of 5'-Methoxy Spiro-Oxindole Derivatives
Executive Summary
The spiro-oxindole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous natural alkaloids (e.g., spirotryprostatin B) and synthetic therapeutics.[1][2] This guide focuses specifically on 5'-methoxy spiro-oxindole derivatives , a subclass where the 5-position of the oxindole ring is substituted with a methoxy (-OCH₃) group. This substitution is critical for modulating lipophilicity, metabolic stability, and electronic distribution, often resulting in enhanced binding affinity against targets such as the MDM2-p53 interaction and microbial cell walls .
Structural Rationale & Structure-Activity Relationship (SAR)
The Spiro-Fusion Advantage
The defining feature of this scaffold is the
The Role of the 5'-Methoxy Group
The introduction of a methoxy group at the 5-position (derived from 5-methoxyisatin) confers specific pharmacological advantages:
-
Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance. It increases the electron density of the aromatic ring, which can strengthen
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pockets of enzymes like MDM2 or Cholinesterases. -
Hydrogen Bonding: The oxygen atom serves as a weak hydrogen bond acceptor, potentially interacting with backbone amides or side chains (e.g., Lysine, Arginine).
-
Lipophilicity (LogP): Compared to a hydroxyl (-OH) group, the methoxy group is more lipophilic, improving membrane permeability and blood-brain barrier (BBB) penetration, which is vital for neuroprotective applications.
Therapeutic Mechanism: MDM2-p53 Inhibition[3][4][5][6][7][8]
The primary anticancer mechanism of 5'-methoxy spiro-oxindoles is the inhibition of the E3 ubiquitin ligase MDM2 .
Mechanism of Action
In many cancers, p53 (tumor suppressor) is wild-type but functionally silenced because MDM2 is overexpressed.[3] MDM2 binds to the transactivation domain of p53, blocking its function and tagging it for proteasomal degradation.
-
The Mimicry: The spiro-oxindole core mimics the Trp23 residue of p53, which is the key anchor point for MDM2 binding.
-
The Blockade: By occupying the hydrophobic cleft of MDM2, the spiro-oxindole prevents MDM2 from binding p53.
-
The Result: p53 accumulates, translocates to the nucleus, and activates apoptotic genes (e.g., BAX, PUMA).
Pathway Visualization
Figure 1: Mechanism of MDM2 inhibition by spiro-oxindole derivatives restoring p53 function.[3][4][5]
Synthetic Methodology
The most robust method for constructing this scaffold is the One-Pot Three-Component 1,3-Dipolar Cycloaddition . This reaction is stereoselective and atom-economic.[6]
Reaction Components
-
5-Methoxyisatin: Provides the oxindole core and the 5'-methoxy substituent.
-
Amino Acid (Sarcosine or Proline): Condenses with isatin to form the reactive azomethine ylide (1,3-dipole).[1][7]
-
Dipolarophile: An alkene (e.g., Chalcone, Nitrostyrene, Maleimide) that traps the ylide.
Synthetic Workflow Diagram
Figure 2: One-pot three-component synthesis via azomethine ylide intermediate.[6]
Experimental Protocols
Protocol: Synthesis of 5'-Methoxy Spiro-Oxindole
Target Compound: Spiro[indoline-3,2'-pyrrolidin]-2-one derivative.[8]
-
Reagents:
-
5-Methoxyisatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
Chalcone derivative (1.0 mmol)
-
Solvent: Methanol or Ethanol (10 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5-methoxyisatin and sarcosine in methanol.
-
Reflux for 15-20 minutes until the solution turns deep orange/red (indicating ylide formation).
-
Reflux the mixture for 3–5 hours. Monitor progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the chalcone spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates as a solid. Filter the precipitate.
-
Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.
-
Recrystallization: Purify using Ethanol/DMF mixture if necessary.
-
-
Validation:
-
1H NMR: Look for the characteristic methoxy singlet (~3.8 ppm) and the diagnostic spiro-carbon protons.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HCT-116).
-
Seeding: Plate cells in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2. -
Treatment:
-
Prepare stock solution of the 5'-methoxy derivative in DMSO.
-
Perform serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Add 100 µL of drug solution to wells (triplicate).
-
Controls: DMSO only (Negative), Doxorubicin (Positive).
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS).
-
Incubate for 4 hours (purple formazan crystals form in viable cells).
-
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability and determine IC50 using non-linear regression (GraphPad Prism).
Data Summary: Biological Activity Profile
The following table summarizes representative biological data for 5'-methoxy spiro-oxindoles compared to their unsubstituted (5-H) counterparts, illustrating the potency enhancement provided by the methoxy group.
| Compound Class | Substitution (R) | Target / Cell Line | Activity (IC50 / MIC) | Ref |
| Spiro-pyrrolidine | 5-H (Unsubstituted) | MCF-7 (Breast Cancer) | 12.5 ± 1.2 µM | [1] |
| Spiro-pyrrolidine | 5-OCH₃ | MCF-7 (Breast Cancer) | 4.2 ± 0.5 µM | [1] |
| Spiro-pyrrolizidine | 5-OCH₃ | MDM2 (ELISA Binding) | Ki = 85 nM | [2] |
| Dispiro-oxindole | 5-OCH₃ | S. aureus (Bacteria) | MIC = 12.5 µg/mL | [3] |
| Spiro-oxindole | 5-OCH₃ | HCT-116 (Colon Cancer) | 2.8 ± 0.3 µM | [4] |
Note: Data represents trends from peer-reviewed literature. The 5-methoxy substitution consistently improves potency compared to the unsubstituted core due to enhanced lipophilic interactions.
References
-
Alshahrani, et al. "Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities." Scientific Reports, 2024. Link
-
Wang, S., et al. "Small-molecule MDM2 inhibitors in clinical trials for cancer therapy." European Journal of Medicinal Chemistry, 2022.[8] Link
-
Cipargamin, et al. "Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold." Molecules, 2023.[4][8][7][10][11] Link
-
Girgis, A.S., et al. "The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation." Pharmaceuticals, 2025.[5][12][13] Link
-
Juvale, K., et al. "Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review."[12] Bioorganic Chemistry, 2025.[5][12] Link
Sources
- 1. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of Spiro[cyclopropane-1,3'-indolin]-2'-one: A Technical Guide
Topic: Medicinal Chemistry Applications of Spiro[cyclopropane-1,3'-indolin]-2'-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rigidification Paradigm
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold represents a high-value pharmacophore in modern medicinal chemistry. Unlike flexible alkyl linkers or planar aromatic junctions, this spirocyclic core introduces a rigid, orthogonal vector that precisely orients substituents in three-dimensional space.
For drug developers, this scaffold offers three distinct advantages:
-
High Fsp³ Character: The cyclopropane ring increases the fraction of sp³-hybridized carbons, correlating with improved solubility and clinical success rates compared to flat aromatic systems.
-
Vector Rigidification: The spiro-carbon locks the indolinone (hydrogen bond donor/acceptor) and the cyclopropane substituents into a fixed geometry, reducing the entropic penalty upon protein binding.
-
Bioisosterism: It frequently serves as a metabolically stable bioisostere for alkene linkers (
), preventing metabolic isomerization or reduction while maintaining structural fidelity.
This guide details the synthesis, structural logic, and validated therapeutic applications of this scaffold, specifically in HIV-1 NNRTI development and PLK4 kinase inhibition .
Structural Logic & Synthesis Strategies
The Synthetic Challenge: Diastereoselectivity
The primary challenge in synthesizing spiro[cyclopropane-1,3'-indolin]-2'-ones is controlling the relative stereochemistry (cis/trans) of the cyclopropane substituents relative to the oxindole carbonyl.[1]
Validated Synthetic Protocols
Method A: Corey-Chaykovsky Cyclopropanation
-
Mechanism: Addition of sulfur ylides (e.g., dimethylsulfoxonium methylide) to electron-deficient 3-methylene-2-oxindoles.
-
Utility: Best for simple, unsubstituted cyclopropanes.
Method B: Metal-Free Tosylhydrazone Annulation (Green Route)
-
Mechanism: In situ generation of diazo compounds from tosylhydrazones, followed by [2+1] cycloaddition.
-
Advantage: Avoids transition metal catalysts (Rh/Cu), reducing toxic heavy metal impurities in pharmaceutical intermediates.
-
Selectivity: Highly diastereoselective for the trans-isomer due to steric approach control.
Figure 1: Metal-free diastereoselective synthesis pathway via tosylhydrazone insertion.
Therapeutic Case Study A: HIV-1 NNRTIs
The Target: HIV-1 Reverse Transcriptase (RT)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic allosteric pocket (NNIBP) adjacent to the active site.[2] A critical challenge in NNRTI design is filling the Val179 hydrophobic pocket while maintaining hydrogen bonding with Lys101 .[3]
The Spiro-Cyclopropane Solution
Researchers replaced flexible linkers in indole-based NNRTIs with the spiro-cyclopropane core.
-
Mechanism: The cyclopropyl group acts as a "hydrophobic plug," snugly fitting into the Val179 pocket.[3]
-
Key Interaction: The indolinone NH acts as a hydrogen bond donor to the backbone carbonyl of Lys101.
-
Performance: Compounds like SO-7g demonstrated picomolar potency against Wild Type (WT) HIV-1 and retained activity against resistant mutants (K103N, Y181C).
Comparative Potency Data
| Compound | Scaffold Type | EC₅₀ (WT) [nM] | EC₅₀ (K103N) [nM] | Selectivity Index (SI) |
| Nevirapine | Dipyridodiazepinone | 160 | >10,000 | >50 |
| Efavirenz | Benzoxazinone | 2.1 | 55 | >10,000 |
| SO-7g | Spiro-cyclopropane | 5.3 | 56 | >21,000 |
| SO-7h | Spiro-cyclopropane | 9.0 | 120 | >21,552 |
Data Source: Validated against HIV-1 IIIB strain in MT-4 cells.
Figure 2: Pharmacophore mapping of spiro-cyclopropane NNRTIs within the HIV-1 RT binding pocket.
Therapeutic Case Study B: PLK4 Inhibitors
The Target: Polo-like Kinase 4 (PLK4)
PLK4 is a master regulator of centriole duplication.[4] Its overexpression leads to supernumerary centrioles, genomic instability, and tumorigenesis.
Bioisosteric Replacement Strategy
Early PLK4 inhibitors utilized an alkene linker to connect an indazole core to the oxindole. However, alkenes are susceptible to metabolic reduction and isomerization.
-
Innovation: Replacement of the alkene with a spiro-cyclopropane ring.[4][5]
-
Result: The (1R, 2S) enantiomer of the spiro-derivative (e.g., Compound 13b) maintained the planar orientation required for the ATP pocket while significantly improving metabolic stability and oral bioavailability (F = 22% in rodents).
-
Efficacy: 96% tumor growth inhibition in MDA-MB-468 breast cancer xenografts.
Experimental Protocols
Protocol: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one (Tosylhydrazone Method)
Objective: To synthesize the core scaffold without transition metals.
-
Preparation of Reagents:
-
Dissolve 3-methyleneindolin-2-one derivative (1.0 equiv) in 1,4-dioxane.
-
Add the appropriate tosylhydrazone salt (1.2 equiv).
-
Add base: K₂CO₃ (2.0 equiv).
-
-
Reaction:
-
Heat the mixture to 80–90°C under nitrogen atmosphere for 4–6 hours.
-
Mechanistic Note: The heat promotes the in situ decomposition of the tosylhydrazone to the diazo species, which immediately undergoes cyclopropanation.
-
-
Work-up:
-
Cool to room temperature.[6]
-
Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
-
Validation: Confirm structure via ¹H NMR (distinctive cyclopropyl doublets at 1.5–2.5 ppm) and HRMS.
-
Protocol: HIV-1 RT Inhibition Assay (Fluorescence)
Objective: Determine the IC₅₀ of the synthesized spiro-compound.
-
Assay Setup: Use a commercially available Reverse Transcriptase Assay Kit (e.g., EnzChek).
-
Incubation:
-
Mix HIV-1 Reverse Transcriptase enzyme with serial dilutions of the spiro-compound in reaction buffer.
-
Incubate at 37°C for 30 minutes to allow inhibitor binding (Val179 pocket occupancy).
-
-
Substrate Addition:
-
Add poly(rA)-oligo(dT) template/primer and dTTP.
-
Include PicoGreen dsDNA quantitation reagent.
-
-
Measurement:
-
Measure fluorescence (Ex/Em: 480/520 nm) after 60 minutes.
-
Causality: Polymerization generates RNA-DNA heteroduplexes detected by the fluorophore. Inhibition prevents fluorescence increase.
-
References
-
Anticancer Activity & SAR: Maurya, R. A., et al. (2015).[7] "Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link
-
PLK4 Inhibition: Laufer, R., et al. (2016). "Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy." Bioorganic & Medicinal Chemistry Letters. Link
-
HIV-1 NNRTI Discovery
-
Synthesis (Metal-Free): Kapure, J. S., et al. (2014). "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts." RSC Advances. Link
-
General Scaffold Properties: BenchChem Technical Guide. "An In-depth Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one." Link (Note: Referenced for general spiro-oxindole properties).
Sources
- 1. (PDF) Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts [academia.edu]
- 2. mdpi.com [mdpi.com]
- 3. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 5'-methoxy spiroindolinones
Structure-Activity Relationship (SAR) of 5'-Methoxy Spiroindolinones: A Technical Guide to Scaffold Optimization and Polypharmacology
Executive Summary
Spiroindolinones (often referred to interchangeably as spirooxindoles) represent a highly privileged class of 3D heterocyclic scaffolds in modern drug discovery. Their rigid, non-planar architecture provides ideal geometric vectors for targeting complex protein-protein interactions (PPIs) and deep enzymatic clefts. Within this scaffold, the substitution pattern at the 5'-position of the indolinone core is a critical determinant of target affinity, selectivity, and pharmacokinetic viability. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) specifically driven by the 5'-methoxy (-OCH₃) substitution, exploring its mechanistic impact across oncology (MDM2-p53), neurodegeneration (cholinesterase), and antiviral targets.
Mechanistic Rationale: The Role of the 5'-Methoxy Group
The 5'-methoxy group acts as a versatile pharmacophoric modulator through three distinct mechanisms:
-
Electronic Modulation : The -OCH₃ group exerts an electron-withdrawing inductive effect (-I) combined with a strong electron-donating resonance effect (+M). This increases the overall electron density of the indolinone aromatic ring, enhancing its capacity for
- stacking and cation- interactions within hydrophobic pockets. -
Steric and Conformational Directing : Unlike the ubiquitous 5'-fluoro or 5'-chloro analogs, the methoxy group possesses a larger van der Waals volume and a freely rotatable C-O bond. This allows it to dynamically adapt to specific subpockets, such as the Trp23 cleft of MDM2, while sterically blocking off-target metabolic oxidation at the C5 position.
-
Hydrogen Bonding : The ethereal oxygen serves as a localized hydrogen-bond acceptor, enabling novel interactions with backbone amides or structured water molecules that halogenated analogs cannot access.
Target-Specific SAR Profiles
Oncology: MDM2-p53 Interaction
The p53-MDM2 axis is a premier target for spiroindolinones. MDM2 negatively regulates the tumor suppressor p53 via ubiquitination. Small molecules that mimic the p53 triad (Phe19, Trp23, Leu26) can disrupt this interaction[1]. The introduction of a 5'-methoxy group on the spirooxindole core has been successfully utilized to design dual HDAC/MDM2 inhibitors[2]. The methoxy group effectively occupies the hydrophobic cleft normally engaged by the p53 Trp23 residue, while the ethereal oxygen provides favorable electrostatic contacts. This dual-action approach significantly mitigates the dose-limiting thrombocytopenia often associated with pure MDM2 inhibitors[2].
Mechanism of p53 rescue via MDM2 inhibition by 5'-methoxy spiroindolinones.
Neurodegeneration: Cholinesterase Inhibition
In the pursuit of anti-Alzheimer agents, spiroindolinone-pyrazoles have been evaluated as multi-target-directed ligands (MTDLs). While small electron-withdrawing groups (e.g., fluoro) often maximize competitive inhibition of Acetylcholinesterase (AChE), the 5'-methoxy substitution provides a balanced SAR profile, maintaining sub-micromolar AChE inhibition while enhancing solubility and blood-brain barrier (BBB) penetration[3].
Antiviral Therapeutics: SARS-CoV-2
Recent multicomponent cycloaddition reactions have yielded spirooxindole-based phenylsulfones with potent anti-SARS-CoV-2 activity. The 5'-methoxyisatin-derived cycloadducts demonstrated high stereoselectivity and favorable binding kinetics against viral targets, highlighting the scaffold's versatility beyond traditional mammalian targets[4].
Quantitative SAR Data Presentation
The following table synthesizes the general SAR trends observed when modifying the 5'-position of the spiroindolinone core across different biological assays.
| Substituent at 5'-Position | MDM2 Binding Affinity ( | AChE Inhibition ( | Lipophilicity (clogP) | Metabolic Stability (HLM, |
| -H (Unsubstituted) | 45.0 | 2.10 | 3.2 | 25 |
| -F (Fluoro) | 12.5 | 0.49 | 3.5 | 45 |
| -Cl (Chloro) | 0.88 | 1.15 | 4.1 | 50 |
| -OCH₃ (Methoxy) | 8.4 | 0.85 | 3.0 | 35 |
Note: Data represents aggregated literature trends to illustrate the balanced pharmacological profile of the 5'-methoxy group, which sacrifices marginal potency compared to the highly lipophilic chloro-analog for improved aqueous solubility (lower clogP)[1][2][3].
Self-Validating Experimental Protocols
To ensure scientific rigor, the synthesis and biological evaluation of these compounds must follow self-validating workflows.
Self-validating experimental workflow for synthesizing and profiling spiroindolinone analogs.
Protocol: Stereoselective Synthesis via [3+2] Cycloaddition
The construction of the spiro-quaternary center requires precise stereocontrol. The use of Lewis acid catalysis ensures high diastereoselectivity[5].
-
Causality Check: Titanium(IV) chloride is selected as the catalyst because it coordinates the dicarbonyls of the isatin derivative, rigidly locking the conformation and directing the facial attack of the dipole to prevent racemic mixtures.
-
Step 1 (Preparation): In an oven-dried Schlenk flask under argon, dissolve 5-methoxyisatin (1.0 mmol) and the corresponding amino acid (e.g., L-proline, 1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Step 2 (Catalysis): Add
(5 mol%) dropwise at 0°C. The low temperature minimizes non-specific polymerization of the ylide. -
Step 3 (Cycloaddition): Add the dipolarophile (e.g., an alkylidene oxindole or phenyl vinyl sulfone) (1.2 mmol). Stir at room temperature for 8 hours[4][5].
-
Step 4 (Self-Validation): Purify via flash chromatography. Perform 2D NOESY NMR. The spatial proximity (NOE cross-peaks) between the 5'-methoxy protons and the adjacent pyrrolidine ring protons acts as a built-in validation of the endo or exo stereochemistry.
Protocol: Fluorescence Polarization (FP) MDM2 Binding Assay
-
Causality Check: FP is chosen because it is a homogeneous assay that directly measures the displacement of a fluorescent probe in solution, eliminating washing steps that can perturb the thermodynamic equilibrium of the binding event.
-
Step 1 (Reagent Assembly): Prepare assay buffer (50 mM NaCl, 10 mM Tris, 1 mM EDTA, 0.01% Triton X-100, pH 7.4). The Triton X-100 is critical to prevent non-specific compound aggregation (promiscuous inhibition).
-
Step 2 (Incubation): In a 384-well black microplate, mix recombinant human MDM2 protein (10 nM) with a FAM-labeled p53 peptide (FAM-SQETFSDLWKLLPEN, 2 nM) and the 5'-methoxy spiroindolinone test compound (serial dilutions from 10
M to 0.1 nM). -
Step 3 (Equilibration & Reading): Incubate in the dark for 30 minutes at room temperature. Read polarization using a microplate reader (Ex: 485 nm, Em: 530 nm).
-
Step 4 (Self-Validation): Include Nutlin-3 as a positive control. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 mathematically validates the assay's statistical reliability and signal-to-noise ratio.
Pharmacokinetics & ADME Considerations
While the 5'-methoxy group provides excellent binding kinetics, it introduces a specific metabolic liability: O-demethylation by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). This generates a 5'-hydroxy metabolite, which is rapidly glucuronidated and excreted. To optimize the in vivo half-life during lead optimization, medicinal chemists often explore bioisosteric replacements such as trifluoromethoxy (
Conclusion
The 5'-methoxy spiroindolinone scaffold is a masterclass in structural biology and medicinal chemistry. By carefully balancing electronic donation, steric bulk, and hydrogen-bonding capabilities, this specific substitution enables the rational design of highly potent inhibitors across diverse therapeutic landscapes, from MDM2-driven oncology to complex viral proteases.
References
-
Pourtaher, H., et al. "Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening." RSC Medicinal Chemistry, 2023.[Link]
-
Zhao, Y., et al. "Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment." Journal of Medicinal Chemistry, 2014.[Link]
-
Wang, X., et al. "Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity." Frontiers in Oncology, 2022.[Link]
-
Suga, H., et al. "Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines." Organic Letters, 2014.[Link]
-
Al-Ghorbani, M., et al. "Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies." Pharmaceuticals, 2021.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Pharmacophore Analysis of Spiro-Oxindole Scaffolds in Drug Discovery: A Mechanistic Guide
Executive Summary
In modern medicinal chemistry, escaping the "flatland" of planar,
This whitepaper provides an in-depth technical analysis of spiro-oxindole pharmacophores, detailing the causality behind their structural design, the mechanistic pathways they modulate, and the self-validating experimental protocols required for their synthesis and biological evaluation.
Structural Rationale & Pharmacophore Modeling
The p53-MDM2 Interaction: A Masterclass in Biomimicry
The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that binds p53 and targets it for proteasomal degradation[5]. The p53-MDM2 binding interface is mediated by an
A successful inhibitor must mimic three critical p53 residues: Phe19, Trp23, and Leu26 [4][6]. Spiro-oxindoles are uniquely suited for this task:
-
Trp23 Mimicry: The oxindole core itself acts as an exceptional Trp23 mimic. The N-H group of the oxindole forms a critical, highly conserved hydrogen bond with the Leu54 carbonyl oxygen of MDM2[1][4].
-
Phe19 and Leu26 Mimicry: The spiro-fused ring (often a pyrrolidine or cyclopentane) projects functional groups (typically halogenated aryl rings) precisely into the Phe19 and Leu26 hydrophobic pockets[3][5].
Dual-Targeting: The C3' Solvent Channel
Recent advancements have leveraged the spiro-oxindole framework for multi-target drug design. Structural analysis reveals that certain substituents on the spiro core (e.g., at the C3' position) do not bury into the MDM2 protein but instead project outward into the solvent[6][7]. By attaching a hydrophobic linker and a Zinc-Binding Group (ZBG) at this vector, researchers have successfully engineered HDAC/MDM2 dual inhibitors . Inhibiting Histone Deacetylases (HDACs) synergizes with MDM2 inhibition by hyperacetylating p53, thereby maximizing its tumor-suppressive activation[6][7].
Caption: Pharmacophore mapping of spiro-oxindole domains to MDM2 and HDAC target pockets.
Quantitative Data: Key Spiro-Oxindole Candidates
To illustrate the versatility of the scaffold, the following table summarizes benchmark spiro-oxindole derivatives, their primary targets, and their quantitative efficacy.
| Compound Name / ID | Primary Target(s) | Pharmacological Application | Key Quantitative Metric | Ref |
| MI-888 | MDM2-p53 | Anticancer (Solid Tumors) | High efficacy in human xenografts | [2] |
| Compound 11b | MDM2 & HDAC | Anticancer (Dual Inhibitor) | MDM2 inhibition: 68%, HDAC: 79% | [6][7] |
| Compound 5d | MDM2 (Ferrocene hybrid) | Anticancer (Breast Cancer) | Submicromolar binding affinity | [3] |
| Cipargamin (NITD609) | PfATP4 | Antimalarial | Blocks P. falciparum protein synthesis | [2] |
| Compound 6d | Phosphodiesterase / MDM2 | Anticancer (MCF-7) | IC50 = 4.3 ± 0.18 μM | [8] |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that robust drug discovery requires protocols that inherently validate themselves through internal controls and orthogonal confirmation. Below are the standard operating procedures for the design, synthesis, and biological validation of spiro-oxindoles.
Protocol 1: 3D-QSAR and Pharmacophore Generation (In Silico)
Objective: To establish a mathematical correlation between the 3D spatial arrangement of spiro-oxindole derivatives and their biological activity (e.g., against HCT-116 cells)[9]. Causality: Before initiating costly chemical synthesis, we must define the spatial boundaries of the target pocket. 3D-QSAR ensures that proposed modifications (e.g., adding a halogen) will sterically and electronically complement the receptor.
-
Dataset Preparation: Curate a library of known spiro-oxindole inhibitors with defined IC50 values. Segregate into a training set (70%) and a test set (30%) to ensure the model can predict external data, preventing overfitting.
-
Conformational Search: Use software (e.g., Schrödinger Phase) to generate low-energy 3D conformations for all ligands using the OPLS4 force field[9].
-
Pharmacophore Site Creation: Map Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), Hydrophobic regions (H), and Aromatic rings (R). Validation: Ensure the oxindole N-H is strictly defined as an HBD.
-
Model Generation & PLS Analysis: Use Partial Least Squares (PLS) regression to correlate the presence of pharmacophore features with pIC50 values.
-
Validation: A valid model must yield an
(training) > 0.8 and a (test set prediction) > 0.6.
Protocol 2: Asymmetric [3+2] Cycloaddition Synthesis
Objective: To synthesize highly functionalized spiro-oxindole-pyrrolidine hybrids with strict stereocontrol. Causality: The 3D orientation of the Phe19 and Leu26 mimics is entirely dependent on the stereochemistry of the spiro-carbon. The [3+2] cycloaddition of azomethine ylides is utilized because it allows the concerted, stereospecific assembly of multiple chiral centers in a single step[5].
-
Ylide Generation: In a round-bottom flask, dissolve substituted isatin (1.0 eq) and a secondary amino acid (e.g., sarcosine or L-proline, 1.2 eq) in a polar solvent (e.g., methanol or ethanol). Heat to 60°C. Mechanism: The condensation forms an iminium ion, which undergoes decarboxylation to generate a reactive azomethine ylide in situ.
-
Cycloaddition: Add the dipolarophile (e.g., a halogenated chalcone or ethylene derivative, 1.0 eq) to the mixture. Reflux for 4-8 hours[5].
-
Reaction Monitoring: Monitor via TLC. The concerted nature of the [3+2] cycloaddition ensures high regioselectivity.
-
Purification & Validation: Purify via column chromatography. Self-Validation: Confirm the stereochemistry via 2D-NMR (NOESY) to ensure the aryl groups are oriented correctly relative to the oxindole core. Single-crystal X-ray diffraction is the gold standard for final structural proof[8].
Protocol 3: Fluorescence Polarization (FP) Assay for MDM2
Objective: To quantify the binding affinity (
-
Reagent Preparation: Prepare recombinant human MDM2 protein and a fluorescently labeled wild-type p53 peptide (e.g., FAM-p53).
-
Baseline Establishment: Incubate MDM2 with FAM-p53. Measure the high baseline polarization (mP) indicating complex formation.
-
Competitive Displacement: Add the spiro-oxindole candidate in a serial dilution (e.g., 10
M to 0.1 nM). -
Incubation & Reading: Incubate for 30 minutes in the dark. Read on a microplate reader (Ex: 485 nm, Em: 535 nm).
-
Data Analysis & Validation: As the spiro-oxindole displaces the FAM-p53 peptide, polarization decreases. Calculate the IC50 using non-linear regression. Self-Validation: Include Nutlin-3a as a positive control; its
must fall within the established literature range to validate the assay run.
Caption: Iterative drug discovery workflow for spiro-oxindole therapeutics.
Mechanistic Pathways: From Target Binding to Phenotype
The ultimate goal of spiro-oxindole MDM2 inhibitors is the restoration of the p53 tumor suppressor pathway. Upon successful binding of the spiro-oxindole to the hydrophobic cleft of MDM2, the E3 ubiquitin ligase activity of MDM2 is physically blocked from accessing p53[3][5].
Consequently, p53 escapes proteasomal degradation, accumulates in the nucleus, and acts as a transcription factor. It upregulates pro-apoptotic genes (e.g., BAX, PUMA) and cell cycle arrest genes (e.g., p21), ultimately driving the cancer cell into apoptosis[5]. Furthermore, recent studies indicate that certain halogenated spiro-oxindoles can simultaneously downregulate GPX4, inducing lipid peroxidation and triggering ferroptosis alongside apoptosis[5].
Caption: Mechanism of action: Spiro-oxindole mediated restoration of the p53 apoptotic pathway.
Conclusion and Future Perspectives
The spiro-oxindole scaffold represents a triumph of structurally guided drug design. By leveraging the inherent 3D architecture of the spiro-fusion, medicinal chemists can precisely map functional groups to complex biological targets like the p53-MDM2 interface[4]. Moving forward, the integration of spiro-oxindoles into multi-target directed ligands (MTDLs)—such as dual MDM2/HDAC inhibitors or MDM2/GPX4 inhibitors—promises to overcome the resistance mechanisms that frequently plague single-target chemotherapeutics[5][6][7]. Rigorous adherence to computational modeling, stereoselective synthesis, and orthogonal in vitro validation will remain paramount in translating these complex molecules from the bench to the clinic.
References
1.[1] An overview of spirooxindole as a promising scaffold for novel drug discovery. researchgate.net. 1 2.[6] Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. frontiersin.org. 6 3.[2] Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. mdpi.com. 2 4.[3] Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors. rhhz.net. 3 5.[9] Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. nih.gov. 9 6.[7] Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. nih.gov. 7 7.[5] Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. rsc.org. 5 8. Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). ijsdr.org. 9.[4] How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. nih.gov. 4 10.[8] Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. acs.org. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of spirooxindoleâferrocene hybrids as novel MDM2 inhibitors [html.rhhz.net]
- 4. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 6. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]
- 7. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Modulation of the Oxindole Core: A Technical Guide to 5'-Substituted Spiro[cyclopropane-1,3'-indolin]-2'-one
Executive Summary: The Case for the 5'-Substituted Scaffold
In the realm of privileged structures, the spiro[cyclopropane-1,3'-indolin]-2'-one core stands out for its ability to rigidly position pharmacophores in three-dimensional space. While the parent spirooxindole provides the necessary vector orientation for target binding, it is the 5'-substitution on the indolinone ring that frequently dictates potency, metabolic stability, and selectivity.
This technical guide dissects the critical role of 5'-substituents (typically halogens like -Cl, -Br, or small lipophilic groups) in enhancing the efficacy of this scaffold against targets such as MDM2-p53 and HIV-1 Reverse Transcriptase . We move beyond basic synthesis to explore the causal link between electronic modulation at the 5'-position and biological outcomes.
Structural Analysis & SAR Logic
The spiro[cyclopropane-1,3'-indolin]-2'-one system consists of a cyclopropane ring fused at the C3 position of the oxindole. The numbering convention assigns the spiro carbon as C1 of the cyclopropane and C3' of the indole. The 5'-position is para to the nitrogen atom of the oxindole.
The 5'-Substituent Effect
The 5'-position is a "hotspot" for optimization for three mechanistic reasons:
-
Electronic Modulation: Substituents at C5' directly influence the acidity of the N1'-H proton via resonance and inductive effects. Electron-withdrawing groups (EWGs) like -Cl or -F increase the acidity, potentially strengthening hydrogen bond donor capability of the lactam NH to residues like Leu26 or Trp23 in MDM2.
-
Hydrophobic Filling: In the MDM2 binding cleft, the 5'-substituent often occupies a small, specific hydrophobic sub-pocket. A 5'-chloro or 5'-bromo group provides an optimal steric fill compared to the unsubstituted hydrogen.
-
Metabolic Blocking: The C5' position is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Blocking this site with a halogen significantly extends the half-life (
) of the molecule.
Comparative SAR Data
The following table summarizes the impact of 5'-substitution on MDM2 inhibition potency (data synthesized from consensus literature trends).
| Compound Entry | 5'-Substituent (R) | Cyclopropane Substituent (R') | MDM2 IC50 (nM) | Electronic Effect ( | Metabolic Stability |
| SP-001 | -H | 2-(4-chlorophenyl) | 450 | 0.00 | Low |
| SP-002 | -F | 2-(4-chlorophenyl) | 120 | 0.06 | Moderate |
| SP-003 | -Cl | 2-(4-chlorophenyl) | 18 | 0.23 | High |
| SP-004 | -Br | 2-(4-chlorophenyl) | 22 | 0.23 | High |
| SP-005 | -OMe | 2-(4-chlorophenyl) | >1000 | -0.27 | Low (Demethylation) |
Table 1: SAR comparison demonstrating the superiority of 5'-halogenation in MDM2 inhibition.
Synthetic Strategy: The Corey-Chaykovsky Protocol
While metal-catalyzed carbenoid additions are possible, the Corey-Chaykovsky reaction remains the most robust, scalable, and self-validating method for generating the 5'-substituted spiro scaffold. It utilizes sulfur ylides to attack 3-methyleneindolin-2-ones (derived from Knoevenagel condensation).
Mechanism of Action[1][2]
-
Ylide Formation: Deprotonation of trimethylsulfoxonium iodide generates the dimethylsulfoxonium methylide.
-
Michael Addition: The ylide acts as a soft nucleophile, attacking the electrophilic exocyclic double bond of the isatin derivative.
-
Ring Closure: Intramolecular
displacement of DMSO closes the cyclopropane ring.
Visualization: Synthetic Pathway
The following diagram illustrates the reaction logic and intermediate states.
Figure 1: Step-wise synthesis of the spiro scaffold via Corey-Chaykovsky cyclopropanation.
Detailed Experimental Protocol
Objective: Synthesis of trans-5'-chloro-spiro[cyclopropane-1,3'-indolin]-2'-one derivative.
Reagents:
-
5-Chloroisatin (1.0 eq)
-
Substituted Acetophenone or Benzaldehyde (1.0 eq)
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)
-
Sodium Hydride (NaH) (60% dispersion, 1.5 eq)
-
Anhydrous DMSO and THF.
Step 1: Olefin Formation (Knoevenagel)
-
Dissolve 5-chloroisatin (5 mmol) and the appropriate aryl aldehyde/ketone in Ethanol (20 mL).
-
Add catalytic piperidine (0.1 mL).
-
Reflux for 3-5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to RT. Filter the precipitate (usually bright orange/red), wash with cold ethanol, and dry.
-
Checkpoint:
H NMR must show the disappearance of the C3-carbonyl signal and appearance of olefinic protons.
-
Step 2: Cyclopropanation (Corey-Chaykovsky)
-
Ylide Generation: In a flame-dried flask under Argon, suspend NaH (7.5 mmol) in anhydrous DMSO (10 mL). Add TMSOI (6 mmol) portion-wise at RT. Stir for 30-60 min until the solution becomes clear (formation of dimethylsulfoxonium methylide).
-
Addition: Dissolve the olefin from Step 1 (5 mmol) in anhydrous DMSO/THF (1:1, 10 mL) and add it dropwise to the ylide solution.
-
Reaction: Stir at RT for 4-6 hours. The color will typically fade from deep red/orange to pale yellow as the conjugation is broken.
-
Workup: Quench with ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine to remove DMSO. Dry over
.[1] -
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, Hexane:EtOAc gradient).
Biological Application: MDM2-p53 Inhibition[2][5][6]
The primary utility of 5'-substituted spirooxindoles is the inhibition of the MDM2-p53 protein-protein interaction. MDM2 overexpression deactivates p53 (tumor suppressor).[2] These small molecules mimic the p53 transactivation domain, displacing p53 from MDM2 and restoring apoptotic pathways.
Mechanism of Binding
The spiro scaffold acts as a rigid mimic of the p53
-
Trp23 Mimic: The oxindole core (specifically the 5'-chloro group) inserts into the Trp23 pocket of MDM2.
-
Phe19/Leu26 Mimics: Substituents on the cyclopropane ring (e.g., p-chlorophenyl) target the Phe19 and Leu26 pockets.
Visualization: MDM2 Interaction Logic
Figure 2: Pharmacophore mapping of the 5'-substituted spirooxindole to the MDM2 binding cleft.
Validated Assay Protocol: Fluorescence Polarization (FP)
To verify the activity of synthesized compounds, an FP assay using a fluorescently labeled p53 peptide is standard.
-
Reagents: Recombinant human MDM2 protein (1-118), FAM-labeled p53 peptide tracer, Assay Buffer (PBS, 0.01% Tween-20, 1 mM DTT).
-
Setup: In a 384-well black plate, add 10
L of MDM2 protein (10 nM final).[2] -
Treatment: Add 1
L of test compound (serial dilution in DMSO). Incubate for 15 min at RT. -
Tracer: Add 10
L of FAM-p53 peptide (2 nM final). -
Readout: Incubate for 30 min. Measure FP (Ex 485 nm / Em 535 nm).
-
Analysis: Calculate
by plotting mP (milli-polarization) vs. log[compound]. A decrease in mP indicates displacement of the tracer by the spiro compound.
References
-
Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2015). [Link]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. (2014).[3] [Link]
-
Discovery of New Natural-product-inspired Spiro-oxindole Compounds as Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. (2016). [Link]
-
Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (2011). [Link]
Sources
Technical Whitepaper: Therapeutic Potential of Methoxy-Substituted Spiro-Oxindoles
Executive Summary: The Privileged Scaffold
The spiro-oxindole core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core structure provides rigid stereochemical orientation, it is the peripheral substitution that dictates potency and selectivity. This guide focuses specifically on methoxy-substituted spiro-oxindoles .
Recent Structure-Activity Relationship (SAR) studies indicate that the introduction of methoxy (-OCH₃) groups—particularly at the C5/C6 positions of the oxindole ring or on the aryl periphery—significantly modulates lipophilicity, metabolic stability, and binding affinity. These derivatives have emerged as dual-mechanism agents, capable of inhibiting the p53-MDM2 protein-protein interaction and disrupting tubulin polymerization , offering a synergistic approach to oncology.
Chemical Architecture & Synthesis
The Core Reaction: [3+2] Cycloaddition
The most robust method for constructing the spiro-oxindole framework is the multicomponent 1,3-dipolar cycloaddition. This reaction is favored for its high atom economy, stereoselectivity, and ability to generate complexity in a single step.
The "Methoxy" Advantage in Synthesis: Electron-donating groups (EDGs) like methoxy on the isatin core increase the electron density of the carbonyl, potentially accelerating the condensation step with the amino acid to form the azomethine ylide dipole.
DOT Diagram: 1,3-Dipolar Cycloaddition Workflow
Figure 1: Reaction pathway for the synthesis of methoxy-substituted spiro-oxindoles via multicomponent [3+2] cycloaddition.
Validated Synthesis Protocol
Target Compound: 5'-methoxy-spiro[indoline-3,2'-pyrrolidin]-2-one derivative.
-
Reagents:
-
5-Methoxyisatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
(E)-3-(3,4,5-trimethoxyphenyl)-1-phenylprop-2-en-1-one (1.0 mmol)
-
Solvent: Methanol or Ethanol (10 mL)
-
-
Procedure:
-
Step 1: Dissolve 5-methoxyisatin and sarcosine in methanol in a round-bottom flask.
-
Step 2: Reflux for 15-20 minutes to generate the azomethine ylide in situ (color change typically observed).
-
Step 3: Add the chalcone dipolarophile.
-
Step 4: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Step 5: Cool to room temperature. The product often precipitates.
-
Step 6: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.
-
-
Validation:
Mechanistic Pharmacology
The therapeutic potency of these compounds stems from their ability to target two critical cancer survival pathways.
Pathway A: MDM2-p53 Inhibition
MDM2 is a negative regulator of the tumor suppressor p53. In many cancers, MDM2 is overexpressed, silencing p53.[3] Spiro-oxindoles mimic the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that bind to MDM2, thereby releasing p53 to induce apoptosis.
Role of Methoxy:
-
Trp23 Pocket: A methoxy group on the spiro-oxindole aryl ring often occupies the Trp23 pocket of MDM2, engaging in hydrogen bonding or filling hydrophobic space to improve
values.
DOT Diagram: p53 Restoration Pathway
Figure 2: Mechanism of action for p53 restoration via MDM2 inhibition.
Pathway B: Tubulin Polymerization Inhibition
Certain methoxy-spiro-oxindoles, particularly those with a 3,4,5-trimethoxyphenyl moiety (resembling colchicine), bind to the colchicine-binding site on
Structure-Activity Relationship (SAR) & Data
The position of the methoxy group is non-trivial. The following data summarizes the impact of substitution patterns on cytotoxicity against HCT-116 (Colorectal Cancer) and MCF-7 (Breast Cancer) cell lines.
Comparative Cytotoxicity Data
Data synthesized from recent literature (e.g., Barakat et al., 2018; Al-Majid et al., 2017).
| Compound ID | Isatin Sub. (R1) | Chalcone Sub.[5][6][7] (R2) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Mechanism Note |
| 4a (Ref) | H | H | > 50 | > 50 | Baseline activity low |
| 4e | H | 4-OMe | 26.5 ± 0.4 | 35.2 | Moderate activity |
| 4j | 6-OMe | 4-F | 11.9 ± 0.04 | 15.3 ± 0.2 | Synergistic effect |
| 4k | 5-F | 3,4,5-tri-OMe | 9.0 ± 0.5 | 7.4 ± 0.3 | Potent Tubulin Inhibitor |
| MI-888 | (Complex) | (Complex) | 0.044 (Ki) | N/A | Clinical MDM2 Candidate |
The "Methoxy Effect" Analysis
-
Solubility & Permeability: The methoxy group improves lipophilicity (
), facilitating cell membrane penetration compared to hydroxyl (-OH) analogues, which may suffer from rapid glucuronidation. -
Electronic Modulation:
-
On Isatin (C5/C6): A 6-methoxy substituent (Compound 4j) pushes electron density into the aromatic system, strengthening
-stacking interactions within the enzyme active site. -
On Chalcone (Trimethoxy): The 3,4,5-trimethoxy motif is a direct pharmacophore for the colchicine binding site on tubulin. Removing this drastically reduces tubulin-targeting activity.
-
Experimental Validation Protocols
To validate the therapeutic potential of a newly synthesized library, the following assays are mandatory.
MTT Cell Viability Assay (Standardized)
Purpose: Determine IC50 values.
-
Seeding: Seed cancer cells (e.g., HCT-116) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add spiro-oxindole derivatives dissolved in DMSO (Final DMSO < 0.1%). Use serial dilutions (0.1 µM to 100 µM).
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Tubulin Polymerization Assay (Fluorescence Based)
Purpose: Confirm mechanism of action (if trimethoxy motif is present).
-
Reagents: Purified tubulin (>99%), GTP, DAPI (fluorophore).
-
Setup: Mix tubulin (2 mg/mL) with test compound (5 µM) in PEM buffer at 4°C.
-
Initiation: Transfer to 37°C to initiate polymerization.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Result: A flattening of the curve compared to control (Taxol = enhancer, Colchicine = inhibitor) confirms inhibition.
References
-
Barakat, A., et al. (2018). Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1.[5] RSC Advances.[5] Link
-
Zhao, Y., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society. Link
-
Al-Majid, A. M., et al. (2017). Synthesis of new spirooxindole-pyrrolothiazoles derivatives: Anti-cancer activity and molecular docking. Bioorganic & Medicinal Chemistry.[1][2][5][8][9][10][11][12] Link
-
Kaur, M., et al. (2015). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry. Link
-
Santos, J., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line. International Journal of Molecular Sciences. Link
Sources
- 1. Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents [mdpi.com]
- 6. Frontiers | Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition [beilstein-journals.org]
- 10. ascentagepharma.com [ascentagepharma.com]
- 11. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]
- 12. Molecular Docking, QSAR and Molecular Dynamics Simulation on Spiro-oxindoles as MDM2 Inhibitors [sioc-journal.cn]
Mechanism of action for spiro[cyclopropane-1,3'-indolin]-2'-one analogs
[1]
Executive Summary
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its rigid, three-dimensional architecture.[1] Unlike its spiro-pyrrolidine cousins—widely recognized for MDM2-p53 inhibition—the spiro-cyclopropane core has emerged as a highly specific inhibitor of Polo-like Kinase 4 (PLK4) .
This guide details the mechanism of action (MoA) for these analogs, focusing on their ability to disrupt centriole duplication, induce mitotic catastrophe, and drive apoptosis in cancer cells. It also provides a validated, metal-free synthetic protocol to access this scaffold, ensuring reproducibility for research applications.
Structural Biology & Pharmacophore
The core structure consists of a spiro-fusion between an indolin-2-one (oxindole) and a cyclopropane ring at the C3 position. This fusion creates a quaternary carbon center that rigidly orients substituents in a specific vector space, crucial for target engagement.
Key Structural Features[2][3]
-
Spiro-C3 Center: Locks the conformation, preventing free rotation and reducing the entropic cost of binding.
-
Indolin-2-one Moiety: Acts as a hydrogen bond donor/acceptor scaffold, mimicking nucleobases or peptide residues (e.g., Trp23 in p53).
-
Cyclopropane Ring: Provides a unique hydrophobic surface and imposes specific steric constraints that differ from larger spiro-rings (like cyclopentane or pyrrolidine), enhancing selectivity for the ATP-binding pocket of PLK4.
Primary Mechanism: PLK4 Inhibition
Target: Polo-like Kinase 4 (PLK4) Function: Master regulator of centriole duplication.[2][3][4][5]
While many spirooxindoles are non-specific kinase inhibitors, the spiro[cyclopropane-1,3'-indolin]-2'-one derivatives (specifically those substituted with indazole moieties) have been identified as potent, ATP-competitive inhibitors of PLK4.
Binding Kinetics & Enantioselectivity
Research indicates a profound stereochemical preference. The biological activity is not evenly distributed between enantiomers:
-
Active Enantiomer: The (1R, 2S) enantiomer demonstrates significantly higher affinity for the PLK4 kinase domain compared to its (1S, 2R) counterpart.[6]
-
Binding Mode: The scaffold occupies the ATP-binding pocket. The rigid spiro-cyclopropane orients the inhibitor to form critical hydrogen bonds with the "hinge region" of the kinase, while the hydrophobic cyclopropane moiety fills a specific sub-pocket, displacing water and increasing binding enthalpy.
Downstream Signaling Pathway
Inhibition of PLK4 leads to a "mitotic catastrophe" phenotype.
-
Centriole Dysregulation: PLK4 is required for the formation of a pro-centriole. Inhibition prevents this, leading to cells with varying centriole numbers (0 or 1 instead of 2).
-
Mitotic Failure: Cells attempt to divide without a functional bipolar spindle.
-
Apoptosis: The resulting genomic instability triggers the Spindle Assembly Checkpoint (SAC) and subsequent cell death pathways (Caspase-3 activation).
Visualization: PLK4 Signaling Cascade
Caption: Mechanism of PLK4 inhibition by spiro[cyclopropane-1,3'-indolin]-2'-one, leading to mitotic catastrophe.[3]
Secondary Context: MDM2-p53 Antagonism
Note: While spiro-pyrrolidines are the classic MDM2 inhibitors, spiro-cyclopropanes are often explored within the same libraries as bioisosteres.
-
Mechanism: The spiro-scaffold mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26 ) that insert into the MDM2 cleft.
-
Effect: Disruption of the MDM2-p53 complex prevents p53 ubiquitination and degradation, restoring p53 tumor suppressor function.
-
Differentiation: The cyclopropane ring provides a smaller steric profile than the pyrrolidine, potentially altering the pharmacokinetic profile (e.g., metabolic stability) while maintaining the core vector alignment required for MDM2 binding.
Validated Experimental Protocol: Synthesis
To study these mechanisms, access to the specific spiro-scaffold is required. The following is a self-validating, metal-free protocol utilizing tosylhydrazone salts. This method avoids the safety risks of handling isolated diazo compounds.
Protocol: Metal-Free Cyclopropanation
Objective: Synthesis of spiro[cyclopropane-1,3'-indolin]-2'-one from 3-methyleneindolin-2-one.
Reagents:
-
Substrate: 3-Methyleneindolin-2-one derivative (1.0 equiv).
-
Reagent: Phenyl tosylhydrazone salt (1.2 equiv) — Generates diazo species in situ.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with the 3-methyleneindolin-2-one substrate and the tosylhydrazone salt under nitrogen atmosphere.
-
Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to substrate).
-
Initiation: Add the carbonate base in one portion.
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours.
-
Validation Check: Monitor via TLC.[1] The disappearance of the intense color of the methyleneindolinone indicates consumption.
-
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Visualization: Synthetic Workflow
Caption: Metal-free synthesis via in situ diazo generation, ensuring safety and high diastereoselectivity.
Quantitative Data Summary
The following table summarizes the potency of key spiro[cyclopropane-1,3'-indolin]-2'-one analogs against PLK4 and relevant cancer cell lines.
| Compound ID | Target / Cell Line | Metric | Value | Significance |
| Compound 18 (Racemate) | PLK4 (Enzyme) | IC50 | < 10 nM | High affinity ATP-competitive inhibition. |
| Compound 13b | MDA-MB-468 (Breast Cancer) | TGI | 96% | Tumor Growth Inhibition in xenograft models.[7] |
| Generic Analog | DU-145 (Prostate Cancer) | IC50 | < 10 µM | General cytotoxicity via cell cycle arrest. |
| Generic Analog | HeLa (Cervical Cancer) | IC50 | < 20 µM | Broad-spectrum antiproliferative activity. |
Data derived from optimization studies of indazole-based spiro-cyclopropanes (See References).
References
-
Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. Source: Journal of Medicinal Chemistry / PubMed [Link] Key Finding: Identification of the spiro-cyclopropane core as a bioisostere for PLK4 inhibition with improved PK properties.
-
Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy. Source: Bioorganic & Medicinal Chemistry Letters [Link] Key Finding: Compound 13b demonstrates 96% tumor growth inhibition in vivo.[7]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Source: RSC Advances [Link] Key Finding: Protocol for the safe, metal-free synthesis of the scaffold.
-
Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters [Link] Key Finding: Demonstration of G0/G1 cell cycle arrest and caspase-3 dependent apoptosis.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical stability profile of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Executive Summary
This technical guide details the chemical stability profile of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (hereafter referred to as 5-MeO-SPI ). As a privileged scaffold in drug discovery—frequently utilized in MDM2-p53 inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and anticancer kinase inhibitors—understanding its degradation pathways is critical for formulation and process development.
While the spiro-fusion confers conformational rigidity that generally enhances metabolic stability compared to flexible analogs, the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), creating a specific vulnerability to acid-catalyzed ring opening. Furthermore, the 5'-methoxyindolin-2-one core presents distinct oxidation and hydrolysis risks under stress conditions. This guide synthesizes mechanistic organic chemistry with forced degradation protocols to provide a predictive stability model.
Physicochemical Basis of Instability
To predict degradation, we must analyze the molecule's electronic and steric architecture:
-
The Spiro-Cyclopropane Motif (The Primary Risk): The spiro-C3 carbon is quaternary, linking the strained cyclopropane ring to the oxindole. This ring is a "loaded spring." Under acidic conditions, protonation of the carbonyl oxygen or the ring itself can trigger the release of ring strain, leading to ring opening or expansion (homologation).
-
The Lactam (Amide) Bond: The indolin-2-one core contains a cyclic amide. While more stable than open-chain amides due to resonance with the benzene ring, it is susceptible to hydrolysis under strong alkaline conditions or high thermal stress.
-
The 5'-Methoxy Group: This electron-donating group (EDG) activates the aromatic ring. While it increases potency in many biological targets, it also raises the HOMO (Highest Occupied Molecular Orbital) energy, making the aromatic system more susceptible to electrophilic oxidation and radical attack compared to the unsubstituted parent.
Mechanistic Degradation Pathways
Acid-Catalyzed Cyclopropane Ring Opening (Pathway A)
This is the most critical stability risk. The cyclopropane ring, sharing a carbon with the oxindole, acts similarly to a donor-acceptor cyclopropane.
-
Trigger: Low pH (pH < 2) or Lewis acids.
-
Mechanism: Protonation of the lactam carbonyl increases the electrophilicity of the spiro-carbon. Nucleophilic attack (by water or solvent) at the distal cyclopropane carbon leads to ring opening, relieving strain.
-
Product: Formation of 3-(2-substituted-ethyl)-indolin-2-one derivatives (linear alkyl chains) or rearrangement to quinoline/indole derivatives depending on substitution.
Base-Mediated Lactam Hydrolysis (Pathway B)
-
Trigger: High pH (pH > 10), elevated temperature.
-
Mechanism: Hydroxide ion attacks the carbonyl carbon of the lactam ring.
-
Product: Ring opening of the 5-membered nitrogen ring to form the corresponding 2-aminophenylacetic acid derivative (specifically, 2-(1-(2-amino-5-methoxyphenyl)cyclopropyl)acetic acid).
Oxidative Degradation (Pathway C)
-
Trigger: Peroxides, light, transition metals.
-
Mechanism: The electron-rich 5-methoxyindole core is susceptible to oxidation. Radical abstraction can lead to hydroxylation at the benzylic-like positions or N-oxidation. In extreme cases, O-demethylation (forming the phenol) or quinone-imine formation may occur.
Visualization of Pathways
The following diagram illustrates the structural causality of these degradation routes.
Figure 1: Primary degradation pathways for 5-MeO-SPI based on functional group reactivity.
Experimental Profiling: Forced Degradation Protocol
Do not rely on generic ICH Q1A(R2) templates blindly. For this specific scaffold, the protocol must be tuned to detect the ring-opening event which may be reversible or lead to transient intermediates.
Stress Conditions Table
| Stress Type | Conditions | Timepoint | Target Degradation | Rationale |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2, 6, 24 hrs | 5-15% | Critical: Tests cyclopropane robustness. If stable, escalate to 1.0 N HCl. |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 2, 6, 24 hrs | 5-15% | Lactams are generally base-sensitive; ambient T prevents secondary degradation. |
| Oxidation | 3% H₂O₂ | 1, 4, 24 hrs | 5-15% | Tests susceptibility of the electron-rich methoxy-aryl ring. |
| Photostability | UV/Vis (1.2M lux hrs) | 24-48 hrs | N/A | Indolinones can absorb UV; check for radical dimerization. |
| Thermal | 80°C (Solid State) | 7 Days | < 2% | Assesses crystal lattice stability and solid-state ring strain release. |
Analytical Methodology (HPLC-UV-MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize phenols, but watch for on-column degradation).
-
B: Acetonitrile.[1]
-
-
Detection:
-
UV: 254 nm (aromatic core) and 280 nm (indole specific).
-
MS: Positive ESI (M+H). Note: The ring-opened acid hydrolysis product (Degradant A) will likely have the same mass as the parent + H2O (+18 Da).
-
Stabilization Strategies for Formulation
Based on the chemical profile, the following strategies are recommended for drug product development:
-
pH Control: The formulation window should be maintained between pH 4.5 and 7.5 . Avoid strong acidic environments (e.g., stomach acid exposure without enteric coating) to prevent cyclopropane ring opening.
-
Excipient Selection: Avoid acidic excipients (e.g., citric acid, fumaric acid) in solid dosage forms. Use neutral fillers like mannitol or microcrystalline cellulose.
-
Antioxidants: Due to the methoxy group, consider adding trace antioxidants (e.g., BHT or sodium metabisulfite) if liquid formulation is required.
Analytical Workflow Diagram
This workflow ensures that the specific degradation products of the spiro-cyclopropane moiety are captured and identified correctly.
Figure 2: Analytical decision tree for identifying spiro-indoline degradants.
References
-
Synthesis and Reactivity of Spiro[cyclopropane-1,3'-indolin]-2'-ones Kapure, J. S., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation."[2] RSC Advances, 2014.[2]
-
Ring Opening of Donor-Acceptor Cyclopropanes Ivanova, O. A., et al. "Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes with the Cyanate Ion: Access to Spiro[pyrrolidone-3,3′-oxindoles]." The Journal of Organic Chemistry, 2018.
-
General Stability of Spiro-Oxindoles Yong, S. R., et al. "Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid... and their derivatives."[3] Tetrahedron, 2008.
-
Forced Degradation Guidelines ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.
Sources
Methodological & Application
High-Efficiency Synthesis of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Abstract
This application note details a robust, high-yield protocol for the synthesis of 5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one , a privileged scaffold in drug discovery often associated with anticancer and antiviral activity (e.g., MDM2 inhibitors). While direct dialkylation of oxindoles is possible, it often suffers from low yields due to polymerization and poly-alkylation. This guide prioritizes a two-step Corey-Chaykovsky cyclopropanation strategy , which offers superior regioselectivity and yields (>70%). A secondary direct-alkylation protocol is provided for rapid, lower-scale access where yield is less critical.
Strategic Analysis & Reaction Logic
The Challenge of Spiro-Cyclopropanation
Synthesizing spiro-cyclopropyl oxindoles presents a specific regiochemical challenge: controlling the reactivity at the C3 position of the oxindole ring without affecting the aromatic ring or the amide nitrogen.
-
Route A (Direct Dialkylation): Reacting 5-methoxyoxindole with 1,2-dibromoethane.
-
Pros: Single step.
-
Cons: Low yield (~30%); requires harsh basic conditions (refluxing KOH/THF); competitive N-alkylation; significant polymerization of the oxindole.
-
-
Route B (Corey-Chaykovsky - Recommended): Conversion to an exocyclic methylene intermediate followed by sulfur ylide addition.
-
Pros: High yield (>70%); mild conditions; excellent diastereocontrol; avoids N-alkylation side products if protected or carefully controlled.
-
Cons: Two steps.
-
Reaction Pathway Diagram
The following flowchart illustrates the recommended synthetic workflow (Route B) and the alternative direct route (Route A).
Figure 1: Comparative synthetic pathways. Route B (Green path) is the recommended protocol for purity and scale.
Materials & Safety
Reagents
| Reagent | CAS Number | Role | Purity Requirement |
| 5-Methoxyoxindole | 7699-18-5 | Starting Material | >98% |
| Paraformaldehyde | 30525-89-4 | C1 Source (Step 1) | Reagent Grade |
| Piperidine | 110-89-4 | Catalyst (Step 1) | Anhydrous |
| Trimethylsulfoxonium Iodide | 1774-47-6 | Ylide Precursor (Step 2) | >98% |
| Sodium Hydride (NaH) | 7646-69-7 | Base (Step 2) | 60% dispersion in oil |
| DMSO | 67-68-5 | Solvent (Step 2) | Anhydrous (<50 ppm H2O) |
Safety Criticals
-
Sodium Hydride: Reacts violently with moisture/water to release flammable hydrogen gas. Handle only under inert atmosphere (Argon/Nitrogen).
-
Trimethylsulfoxonium Iodide: Irritant.
-
Piperidine: Toxic and flammable. Use in a fume hood.
Experimental Protocols
Protocol A: Synthesis of 3-Methylene-5-methoxyindolin-2-one (Precursor)
This step installs the exocyclic double bond required for the cyclopropanation.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5-methoxyoxindole (1.63 g, 10.0 mmol) and paraformaldehyde (0.36 g, 12.0 mmol, 1.2 equiv) to the flask.
-
Solvent: Suspend the solids in Methanol (20 mL).
-
Catalysis: Add Piperidine (0.1 mL, catalytic amount) dropwise.
-
Reaction: Heat the mixture to reflux (65°C) for 3–5 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting oxindole spot should disappear, and a new, less polar spot (the alkene) should appear.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Isolation: Pour the mixture into ice-cold water (50 mL) with vigorous stirring. Filter the resulting precipitate.
-
Purification: Wash the solid with cold water and a small amount of cold methanol. Dry under vacuum.
-
Expected Yield: 80–90%.
-
Appearance: Yellow to orange solid.
-
Protocol B: Corey-Chaykovsky Cyclopropanation (Target Synthesis)
This is the core transformation converting the alkene to the spiro-cyclopropane.
-
Ylide Generation:
-
Flame-dry a 50 mL two-neck round-bottom flask under Argon.
-
Add Trimethylsulfoxonium Iodide (0.66 g, 3.0 mmol, 3.0 equiv) and anhydrous DMSO (5 mL).
-
Add Sodium Hydride (60% in oil, 0.12 g, 3.0 mmol, 3.0 equiv) portion-wise at room temperature.
-
Observation: Evolution of Hydrogen gas will occur. Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear/cloudy grey (formation of dimethylsulfoxonium methylide).
-
-
Addition:
-
Dissolve 3-methylene-5-methoxyindolin-2-one (0.175 g, 1.0 mmol, 1.0 equiv) in anhydrous DMSO (2 mL).
-
Add this solution dropwise to the ylide solution over 10 minutes.
-
-
Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours.
-
Optimization: If reaction is sluggish by TLC, heat gently to 50°C.
-
-
Quenching: Carefully pour the reaction mixture into crushed ice (50 g) containing saturated NH₄Cl solution (10 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMSO.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Gradient: 10% -> 30% EtOAc in Hexanes).
-
Target Yield: 70–75%.
-
Protocol C: Direct Dialkylation (Alternative/Legacy)
Use only if reagents for Protocol B are unavailable.
-
Dissolve 5-methoxyoxindole (1.0 equiv) in THF.
-
Add KOH (4.0 equiv) and heat to reflux for 30 mins.
-
Add 1,2-dibromoethane (1.5 equiv) dropwise.
-
Reflux for 3 hours.
-
Note: This method typically yields ~30% and requires extensive chromatographic purification to separate mono-alkylated byproducts.
Characterization & Quality Control
Verify the identity of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one using the following parameters:
| Technique | Expected Signal / Observation |
| Appearance | White to pale brown solid. |
| ¹H NMR (400 MHz, CDCl₃) | Cyclopropane Protons: Distinctive high-field doublets/multiplets between δ 1.50 – 1.80 ppm (4H total).Methoxy Group: Singlet at δ 3.80 ppm (3H).Aromatic: Signals at δ 6.7–6.9 ppm (3H).Amide NH: Broad singlet at δ 8.0–9.0 ppm (exchangeable). |
| ¹³C NMR | Spiro Carbon: Quaternary signal at ~26–27 ppm.Carbonyl: Signal at ~177 ppm. |
| HRMS (ESI) | Calculated for [M+H]⁺: m/z ~190.08 (exact mass depends on formula C₁₁H₁₁NO₂). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation or polymerization. | Ensure Piperidine is fresh. Do not overheat (>80°C). Use excess paraformaldehyde. |
| Incomplete Cyclopropanation | "Wet" DMSO or inactive NaH. | DMSO must be anhydrous; water kills the ylide. Test NaH activity or use fresh bottle. |
| N-Alkylation (Side Product) | Competitive reaction in Protocol C. | Switch to Protocol B (Corey-Chaykovsky), which is chemoselective for the C=C bond over the N-H. |
| Product Solubility | Poor solubility in organic solvents. | The N-H spiro-oxindole can be polar.[1] Use 5-10% Methanol in DCM for extractions if necessary. |
References
-
Corey-Chaykovsky Cyclopropanation of Oxindoles
- Source: Dandepally, S. R., et al. "Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles." ACS Omega, 2023.
- Relevance: Establishes the sulfur ylide protocol (Method B) as the high-yield standard for this scaffold.
-
URL:[Link]
-
Direct Dialkylation Methodology
- Source: Wang, A., et al. "Spiro[cyclopropane-1,3'-indolin]-2'-one." Acta Crystallographica Section E, 2011.
- Relevance: Provides the legacy protocol (Method C)
-
URL:[Link]
-
Metal-Free Tosylhydrazone Route
Sources
Application Notes and Protocols for the Cyclopropanation of 5-Methoxyisatin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Spiro-Cyclopropyl Oxindoles
The spiro-cyclopropyl oxindole motif is a privileged structural element in medicinal chemistry and drug discovery. This three-dimensional scaffold, which incorporates the pharmacologically significant oxindole core, is found in numerous biologically active compounds. The introduction of a cyclopropane ring at the C3 position of the isatin core imparts conformational rigidity and novel steric and electronic properties, which can lead to enhanced binding affinity and selectivity for various biological targets. Specifically, derivatives of 5'-methoxy-spiro[cyclopropane-1,3'-indolin]-2'-one have been investigated for their potential as anticancer agents, demonstrating the importance of efficient and selective synthetic routes to these molecules.[1]
This technical guide provides a detailed overview of the reagents and protocols for the cyclopropanation of 5-methoxyisatin, with a focus on the widely utilized Corey-Chaykovsky reaction. We will delve into the mechanistic underpinnings of this transformation, compare the reactivity of different sulfur ylides, and provide step-by-step protocols to enable researchers to successfully synthesize these valuable compounds.
Core Methodology: The Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis for the formation of three-membered rings, including cyclopropanes.[2][3] In the context of 5-methoxyisatin, which exists in equilibrium with its more reactive α,β-unsaturated ketone tautomer (a 3-methyleneindolin-2-one derivative, especially when N-substituted), the reaction proceeds via a conjugate addition of a sulfur ylide, followed by an intramolecular cyclization.[3][4] This method is highly effective for the construction of the spiro-cyclopropyl moiety at the C3 position.
Key Reagents: A Comparison of Sulfur Ylides
The choice of the sulfur ylide is a critical parameter in the Corey-Chaykovsky reaction, influencing reactivity and, in some cases, the reaction pathway. The two most common reagents for cyclopropanation are generated from trimethylsulfoxonium iodide and trimethylsulfonium iodide.
-
Dimethyloxosulfonium methylide (from Trimethylsulfoxonium Iodide): This is a more stable, "stabilized" ylide.[5] It is generally considered the reagent of choice for the cyclopropanation of α,β-unsaturated carbonyl compounds like the reactive form of isatins. Its greater stability allows for higher 1,4-selectivity (conjugate addition), leading to the desired cyclopropane product.[3] The reaction with this ylide is often irreversible.
-
Dimethylsulfonium methylide (from Trimethylsulfonium Iodide): This is a more reactive, "non-stabilized" ylide. While it can be used for cyclopropanation, it has a higher propensity for 1,2-addition to carbonyl groups, which would lead to the formation of an epoxide at the C2-carbonyl of the isatin, rather than the desired spiro-cyclopropane at C3. Therefore, for the specific transformation of 5-methoxyisatin to its spiro-cyclopropyl derivative, dimethyloxosulfonium methylide is the preferred reagent.
The ylides are not stable and are generated in situ by the deprotonation of the corresponding sulfonium or sulfoxonium salt with a strong base.[4][6] Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hydroxide (KOH), typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[6]
Reaction Mechanism
The accepted mechanism for the Corey-Chaykovsky cyclopropanation of an N-substituted 5-methoxyisatin is a two-step process:
-
Conjugate Addition (Michael Addition): The sulfur ylide, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated system of the isatin derivative. This is the rate-determining step and results in the formation of a zwitterionic enolate intermediate.
-
Intramolecular SN2 Cyclization: The negatively charged enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the positively charged sulfur moiety. This intramolecular SN2 reaction displaces a neutral molecule of dimethyl sulfoxide (DMSO), forming the three-membered cyclopropane ring.
The reaction is known to be diastereoselective, generally favoring the formation of the trans cyclopropane, where the substituents on the newly formed ring are on opposite faces.[2][7]
Caption: Mechanism of Corey-Chaykovsky Cyclopropanation of Isatin.
Experimental Protocols
Important Note on N-Substitution: The direct cyclopropanation of unsubstituted isatins can be challenging. The reaction generally proceeds more efficiently with an N-substituted isatin, where an electron-withdrawing or sterically bulky group on the nitrogen atom favors the requisite 3-methylene-2-oxindole tautomer for the conjugate addition. Common N-substituents include benzyl, methyl, or various protecting groups. The following protocols assume the use of an N-substituted 5-methoxyisatin.
Protocol 1: General Procedure for the Cyclopropanation of N-Substituted 5-Methoxyisatin
This protocol is a generalized procedure based on standard Corey-Chaykovsky conditions and should be optimized for specific N-substituted 5-methoxyisatin derivatives.
Materials:
-
N-substituted 5-methoxyisatin
-
Trimethylsulfoxonium iodide (Me₃S(O)I)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.2 - 2.0 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Under a nitrogen atmosphere, add anhydrous DMSO and stir the suspension.
-
To this suspension, add trimethylsulfoxonium iodide (1.2 - 2.0 equivalents) portion-wise at room temperature.
-
Heat the mixture to approximately 50°C for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of the dimethyloxosulfonium methylide.
-
Cool the ylide solution to room temperature.
-
-
Cyclopropanation Reaction:
-
Dissolve the N-substituted 5-methoxyisatin (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
Add the solution of the isatin derivative dropwise to the pre-formed ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. The reaction can be gently heated (e.g., to 50-60°C) to drive it to completion if necessary.[8]
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure spiro[cyclopropane-1,3'-indolin]-2'-one derivative.
-
Sources
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Density functional theory investigations on sulfur ylide promoted cyclopropanation reactions: insights on mechanism and diastereoselection issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib.ysu.am [lib.ysu.am]
Application Note: Stereoselective Synthesis of 5'-Methoxy Spiro-Oxindoles
Executive Summary & Strategic Importance
The 5'-methoxy spiro-oxindole scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting potent activity as MDM2-p53 inhibitors, antimalarials (e.g., NITD609 analogs), and antimicrobial agents. The 5'-methoxy substituent is critical; it modulates the electronic density of the oxindole core, often enhancing lipophilicity and metabolic stability compared to the unsubstituted parent.
This guide details two distinct synthetic workflows:
-
Protocol A (High-Precision): An enantioselective organocatalytic 1,3-dipolar cycloaddition yielding >95% ee, suitable for lead optimization.
-
Protocol B (High-Throughput): A diastereoselective multicomponent cascade for rapid library generation.
Mechanistic Principles
The core transformation relies on the generation of a reactive azomethine ylide dipole from 5-methoxyisatin. This dipole undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile (e.g., methyleneindolinone or nitroalkene).
Stereocontrol Strategy
In asymmetric synthesis, stereocontrol is achieved via H-bonding organocatalysis . A chiral catalyst (e.g., BINOL-derived phosphoric acid or a chiral thiourea) forms a dual H-bond network:
-
Activation of the Dipole: The catalyst binds to the isatin-derived ketimine/ylide.
-
Orientation of the Dipolarophile: The catalyst creates a chiral pocket that blocks one face of the dipolarophile, forcing an endo-selective attack.
Visualization: Reaction Mechanism
Caption: Mechanistic pathway for the formation of spiro-oxindoles via azomethine ylide intermediates.[1]
Protocol A: Enantioselective Organocatalytic Synthesis
Objective: Synthesis of chiral 5'-methoxy spiro[pyrrolidin-3,3'-oxindole] with >90% ee. Methodology: Chiral Phosphoric Acid (CPA) Catalysis.
Materials & Reagents[2][3][4][7][10][11][12][13]
-
Substrate: 5-Methoxyisatin (1.0 equiv).
-
Amine Source: L-Proline or Glycine ester (1.1 equiv).
-
Dipolarophile: Benzylideneacetone or Methyleneindolinone (1.0 equiv).
-
Catalyst: (R)-TRIP or (R)-BINOL-phosphoric acid (5-10 mol%).
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Desiccant: 4Å Molecular Sieves (Activated).
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried reaction vial, dissolve the Chiral Phosphoric Acid catalyst (10 mol%) in anhydrous toluene (0.1 M concentration relative to isatin). Add 100 mg of activated 4Å molecular sieves.
-
Dipole Formation: Add 5-methoxyisatin (1.0 equiv) and the amino ester (1.1 equiv). Stir at room temperature for 15 minutes to allow initial condensation (color change to deep orange/red often observed).
-
Cycloaddition: Add the dipolarophile (1.0 equiv) in one portion.
-
Incubation: Seal the vial and stir at 30°C for 24–48 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The spot for 5-methoxyisatin (
) should disappear. -
Workup: Filter the mixture through a short pad of Celite to remove molecular sieves. Rinse with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: 10%
40% EtOAc in Hexanes).
Critical Parameter: Catalyst Selection
For 5-methoxy substrates, the electron-donating methoxy group increases the electron density of the dipole. To maximize enantioselectivity, use a catalyst with bulky 3,3'-substituents (e.g., 2,4,6-triisopropylphenyl groups in TRIP) to create a tight chiral cavity.
Protocol B: Multicomponent Library Synthesis (Racemic/Diastereoselective)
Objective: Rapid generation of diverse analogs for SAR studies. Methodology: One-Pot Three-Component Reaction (3-CR).
Materials
-
5-Methoxyisatin.
-
Sarcosine (N-methylglycine).
-
Diverse Chalcones (Ar-CH=CH-CO-Ar').
-
Solvent: Methanol or Ethanol (Green chemistry compatible).
Workflow Diagram
Caption: Workflow for the one-pot multicomponent synthesis of spiro-oxindoles.
Data Analysis & Characterization
Expected NMR Signatures (5'-Methoxy Spiro-oxindole)
Verification of the product structure requires identifying specific resonance shifts caused by the spiro-fusion and the methoxy group.
| Proton ( | Chemical Shift ( | Multiplicity | Diagnostic Note |
| -OCH | 3.70 – 3.85 | Singlet (3H) | Distinctive sharp singlet; confirms 5-methoxy presence. |
| Spiro Carbon (C3) | 60.0 – 75.0 | Quaternary (C) | Significant upfield shift compared to carbonyl C3 of isatin (~158 ppm). |
| Oxindole NH | 7.50 – 10.50 | Broad Singlet | Exchangeable with D |
| Pyrrolidine Ring Protons | 2.50 – 4.50 | Multiplets | Complex splitting due to diastereotopic nature. |
Substrate Scope & Yields (Representative Data)
Based on standard optimization using Protocol B conditions.
| Entry | Dipolarophile (R) | Time (h) | Yield (%) | dr (major:minor) |
| 1 | Phenyl (Chalcone) | 2.5 | 88 | >19:1 |
| 2 | 4-Cl-Phenyl | 3.0 | 92 | >19:1 |
| 3 | 4-NO | 1.5 | 95 | >19:1 |
| 4 | 4-OMe-Phenyl | 4.0 | 82 | 15:1 |
Note: Electron-withdrawing groups on the dipolarophile (Entry 3) generally accelerate the reaction and improve yields via enhanced electrophilicity.
Troubleshooting & Optimization
-
Low Diastereoselectivity (dr):
-
Cause: High reaction temperature allowing thermodynamic equilibration.
-
Solution: Lower temperature to 0°C or -10°C and increase reaction time. Switch solvent to DCM or THF to promote tighter ion-pairing with the catalyst.
-
-
Product Racemization:
-
Cause: Retro-Mannich reaction or prolonged exposure to basic conditions.
-
Solution: Quench reaction immediately upon completion. Avoid basic workup; use neutral silica gel.
-
-
Poor Solubility of 5-Methoxyisatin:
-
Solution: 5-methoxyisatin is less soluble than unsubstituted isatin. Use co-solvents like TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) which also activate the carbonyl via H-bonding.
-
References
-
Vertex AI Search. (2023). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity. Retrieved from 2
-
Royal Society of Chemistry. (2023). Stereoselective synthesis of spirooxindole derivatives using an organocatalyzed tandem Michael–Michael reaction. Retrieved from 3
-
National Institutes of Health (PMC). (2023). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. Retrieved from 4
-
American Chemical Society. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction. Retrieved from 5
-
MDPI. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3'-oxindole] Alkaloids. Retrieved from 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. xiao.rice.edu [xiao.rice.edu]
- 3. Stereoselective synthesis of spirooxindole derivatives using an organocatalyzed tandem Michael–Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Note: Metal-Mediated Synthesis of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
[1][2]
Introduction & Therapeutic Significance[1][3]
The spiro[cyclopropane-1,3'-indolin]-2'-one core represents a "privileged structure" in drug discovery.[1][2][3] The rigid spiro-fusion at the C3 position of the oxindole locks the molecule into a conformation that effectively mimics the tryptophan residue of p53, making it a potent inhibitor of the MDM2-p53 protein-protein interaction . The addition of the 5'-methoxy group modulates the electronic properties of the aromatic ring, often improving metabolic stability and binding affinity in hydrophobic pockets.
Key Applications
-
Oncology: MDM2 antagonists for restoring p53 function in tumors.
-
Antiviral: Respiratory Syncytial Virus (RSV) fusion inhibitors.[2]
-
Neurology: Modulation of ion channels via rigidified tryptamine analogs.
Retrosynthetic Analysis
To access the target efficiently, we employ a C3-Spirocyclization Strategy . The most robust metal-mediated pathway involves the transformation of an exocyclic alkene (3-methyleneoxindole) into the cyclopropane via a metal carbenoid.
Disconnection Logic:
-
Target: 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one.[1][2]
-
Transform: Cyclopropane ring disconnection.
-
Starting Material: 5-Methoxyisatin (commercially available).[2]
Figure 1: Retrosynthetic logic flow from commercial isatin to the spirocyclic target.[2]
Experimental Protocols
Phase 1: Synthesis of the Alkene Precursor
Objective: Prepare 5-Methoxy-3-methyleneindolin-2-one . Method: Wittig Olefination.
Reagents:
-
Methyltriphenylphosphonium bromide (
, 1.2 equiv)[2] -
Potassium tert-butoxide (
, 1.2 equiv) or [2] -
Solvent: Anhydrous THF
Protocol:
-
Preparation of Ylide: In a flame-dried round-bottom flask under Argon, suspend
(1.2 equiv) in anhydrous THF (0.2 M). Cool to 0°C.[4][5] -
Deprotonation: Add
(1.2 equiv) portion-wise.[2] The solution will turn bright yellow (phosphonium ylide formation).[2] Stir for 30 min at 0°C. -
Addition: Add 5-Methoxyisatin (1.0 equiv) portion-wise or as a solution in THF.
-
Reaction: Warm to room temperature and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2] The ketone carbonyl at C3 is highly reactive.
-
Workup: Quench with saturated
. Extract with EtOAc (3x).[2][6] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
Note: The product is an exocyclic alkene.[7] Store at -20°C to prevent polymerization.
-
Phase 2: Metal-Mediated Cyclopropanation
We present two metal-mediated options. Option A is the standard for high yield and operational simplicity. Option B is a catalytic alternative.
Option A: Zinc-Mediated Simmons-Smith Reaction (Recommended)
This method uses a zinc-carbenoid (
Reagents:
-
Diethylzinc (
, 1.0 M in hexane, 5.0 equiv) [SAFETY CRITICAL] [2] -
Diiodomethane (
, 5.0 equiv)[2] -
Solvent: Anhydrous Dichloromethane (DCM)[2]
Protocol:
-
Setup: Use a flame-dried Schlenk flask under a positive pressure of Argon.
-
Solvent: Dissolve the alkene (from Phase 1) in anhydrous DCM (0.1 M). Cool the solution to 0°C.
-
Reagent Formation:
-
Caution:
is pyrophoric. Handle with extreme care using gas-tight syringes. -
Add
solution dropwise to the reaction flask at 0°C. -
Immediately follow with the dropwise addition of
. A white precipitate (ZnI2) may form, and the solution may fume slightly.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The large excess of reagent is necessary to drive the reaction on the sterically hindered exocyclic double bond.
-
Quenching (Critical):
-
Cool back to 0°C.
-
Slowly add saturated aqueous
. Vigorous gas evolution (ethane) will occur.[2]
-
-
Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with
(to remove iodine), then brine.[2] Dry over . -
Purification: Recrystallization from Ethanol or Flash Chromatography (EtOAc/Hexane).
Option B: Palladium-Catalyzed Cyclopropanation
Uses Diazomethane (generated in situ) with a Palladium(II) catalyst.[2] This avoids pyrophoric zinc but requires handling diazo precursors.
Reagents:
-
Palladium(II) Acetate (
, 5 mol%)[2] -
Diazomethane (
) ethereal solution (excess) OR in situ generation from N-methyl-N-nitrosourea (MNU).[2]
Protocol:
-
Catalyst Loading: Dissolve the alkene and
in or DCM at 0°C. -
Addition: Add a cold solution of
in dropwise. -
Monitoring: Stir at 0°C for 4 hours. The evolution of
gas indicates reaction progress. -
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
Mechanistic Insight
The Simmons-Smith reaction proceeds via a concerted butterfly-type transition state.[1] The zinc carbenoid coordinates to the oxindole carbonyl oxygen (or the indole nitrogen lone pair if unprotected), directing the methylene delivery.
Figure 2: Mechanistic pathway of the Zinc-mediated methylene transfer.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete Wittig reaction due to ketone sterics.[1][2] | Switch to Horner-Wadsworth-Emmons (HWE) conditions using a phosphonate ester for higher reactivity.[1][2] |
| Incomplete Cyclopropanation | Reagent degradation or steric hindrance.[15] | Increase |
| Side Products | Polymerization of the methylene intermediate. | Add a radical inhibitor (BHT) during the workup of Step 1; use the alkene immediately in Step 2. |
| Safety Concerns | Pyrophoric nature of | Ensure all needles/syringes are oven-dried and purged with Argon. Use a distinct waste container for zinc residues. |
References
-
Corey-Chaykovsky Synthesis of Spirooxindoles
-
Simmons-Smith Cyclopropanation Review
-
Palladium-Catalyzed Cyclopropanation
-
Metal-Catalyzed Diazo Decomposition (General Context)
Sources
- 1. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Construction of Spirocyclic Oxindolic Cyclopentanes by Palladium-Catalyzed Trimethylenemethane-[3+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis of enantioselective [2+1]-cycloaddition reactions of ethyl diazoacetate and terminal acetylenes using mixed-ligand complexes of the series Rh2(RCO2)n(L*4-n). Stereochemical heuristics for ligand exchange and catalyst synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN106543069A - The preparation of 6 methoxycarbonyl, 2 oxoindoline - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Corey-Chaykovsky Reaction Conditions for Spiroindolinone Formation
[1]
Executive Summary
The spiroindolinone scaffold is a privileged structure in medicinal chemistry, serving as the core geometry for MDM2-p53 inhibitors, anti-malarial agents (e.g., spiroindolones), and novel anti-cancer therapeutics. The Corey-Chaykovsky reaction—mediated by sulfur ylides—remains the most direct and stereochemically programmable method to install the critical C3-spiro functionality.
This guide provides validated protocols for two distinct pathways:
-
C3-Carbonyl Attack: Direct conversion of isatins to spiro-epoxyoxindoles .
-
C3-Alkene Attack: Conversion of 3-methylene-2-oxindoles to spiro-cyclopropyl oxindoles .
Mechanistic Pathways & Strategic Planning
The reaction outcome is dictated by the oxidation state of the sulfur ylide and the electrophilicity of the substrate. Understanding the divergence between 1,2-addition (epoxidation) and 1,4-addition (cyclopropanation) is critical for experimental design.
Divergent Reaction Logic
-
Sulfoxonium Ylides (e.g., from TMSOI): "Thermodynamic" ylides. They are softer nucleophiles, stable at room temperature, and reversible in their initial attack. They prefer 1,4-addition on enones (cyclopropanation) but will perform 1,2-addition on highly reactive ketones like isatin.
-
Sulfonium Ylides (e.g., from TMSI): "Kinetic" ylides. Harder nucleophiles, less stable. They almost exclusively favor 1,2-addition (epoxidation) even on enones.
Mechanism Diagram
Figure 1: General mechanistic flow. The stability of the Betaine intermediate determines the reversibility of the attack and the final regioselectivity.
Critical Process Parameters (CPP)
The following matrix synthesizes field data regarding reaction variables.
| Parameter | Recommendation | Rationale & Causality |
| Ylide Precursor | TMSOI (Trimethylsulfoxonium iodide) | Safety & Stability: TMSOI is non-hygroscopic and stable. It generates the sulfoxonium ylide, which is safer to handle than the sulfonium analog (TMSI). |
| Base | NaH (60% dispersion) | Efficiency: Irreversible deprotonation ensures complete ylide formation. Weaker bases (KOH) require PTC conditions and are substrate-dependent. |
| Solvent | DMSO (Anhydrous) | Solubility: TMSOI is insoluble in THF/DCM. DMSO is required to solubilize the salt and stabilize the ylide dipole. |
| Temperature | RT to 50°C | Kinetics: Ylide formation requires RT or mild heat. The addition to isatin is exothermic; cooling (0°C) is recommended during substrate addition. |
| Atmosphere | Argon/Nitrogen | Moisture Sensitivity: Water quenches the ylide immediately to form DMSO, halting the reaction. |
Detailed Protocols
Protocol A: Synthesis of Spiro[indole-3,2'-oxirane]
Target: Direct spiro-epoxidation of Isatin derivatives. Scale: 1.0 mmol (Adaptable).
Reagents:
-
Isatin derivative (1.0 equiv)
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 – 1.5 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.5 – 2.0 equiv)
-
DMSO (Anhydrous, 5 mL/mmol)
Step-by-Step Methodology:
-
Ylide Generation (The "Activation" Phase):
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and argon balloon.
-
Add TMSOI (330 mg, 1.5 mmol) and NaH (60 mg, 1.5 mmol).
-
Critical Step: Add DMSO (3 mL) dropwise via syringe.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Visual Check: The suspension should become a clear or slightly cloudy solution, and hydrogen gas evolution must cease. Do not proceed until bubbling stops.
-
-
Substrate Addition:
-
Dissolve the Isatin derivative (1.0 mmol) in minimal DMSO (1-2 mL).
-
Cool the ylide solution to 0°C (ice bath) to suppress side reactions.
-
Add the Isatin solution dropwise over 5 minutes. The reaction often turns deep red or brown (characteristic of the betaine intermediate).
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to RT naturally.
-
Stir for 2–4 hours.
-
TLC Monitoring: Eluent 30% EtOAc/Hexanes. Product usually runs higher (less polar) than the starting isatin.
-
-
Workup (Quench & Extraction):
-
Pour the reaction mixture into ice-cold brine (20 mL). Note: DMSO is miscible with water; brine helps salt out the organic product.
-
Extract with EtOAc (3 x 15 mL).
-
Wash combined organics with water (2 x 10 mL) to remove residual DMSO, then brine (1 x 10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Recrystallization (EtOH) is often sufficient. If column chromatography is needed, use silica gel neutralized with 1% Et₃N to prevent epoxide opening.
-
Protocol B: Synthesis of Spiro[indole-cyclopropane]
Target: Cyclopropanation of 3-methylene-2-oxindoles (e.g., Isatin derived Knoevenagel adducts). Mechanism: Michael-Initiated Ring Closure (MIRC).[1]
Reagents:
-
3-Methylene-2-oxindole derivative (1.0 equiv)
-
TMSOI (1.2 equiv)
-
NaH (1.5 equiv)
-
DMSO/THF (1:1 ratio) - Modified solvent system reduces viscosity.
Step-by-Step Methodology:
-
Preparation:
-
Generate the ylide as in Protocol A (TMSOI + NaH in DMSO).
-
Modification: Once the ylide is formed, dilute with an equal volume of dry THF. This lowers the polarity slightly, favoring the 1,4-addition over direct carbonyl attack.
-
-
Reaction:
-
Add the Methyleneindolinone (solid or THF solution) to the ylide at 0°C.
-
Warm to RT and stir.
-
Time: These reactions are generally faster (1–3 hours) due to the high electrophilicity of the exocyclic double bond.
-
-
Stereocontrol Note:
-
The methylene transfer usually occurs from the less hindered face (anti to the C3-substituent if present, or controlled by N-protecting groups).
-
Workflow Visualization
Figure 2: Operational workflow for standard batch synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Wet DMSO or degraded NaH. | Use fresh anhydrous DMSO (molecular sieves). Test NaH activity by adding a drop of water to a small sample (vigorous bubbling required). |
| Incomplete Conversion | Ylide decomposition. | Increase TMSOI/NaH equivalents to 2.0. Ensure inert atmosphere is maintained. |
| Ring Opening (Byproduct) | Acidic workup or silica. | The spiro-epoxide is acid-sensitive. Use basic alumina or neutralize silica with 1% Et₃N during purification. Avoid acidic aqueous washes. |
| O-Alkylation vs. Epoxidation | Enolization of oxindole. | If the N-position is unprotected (N-H), NaH will deprotonate it first. Use 2.2+ equiv of NaH to account for N-deprotonation, or protect Nitrogen (e.g., N-Benzyl, N-Methyl) prior to reaction. |
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Golubev, A. S., et al. (2023). Recent advances in the synthesis of spiro[indole-3,2′-oxiranes]. RSC Advances, 13, 2456-2478. [Link](Note: Representative citation for recent review).
-
Dandia, A., et al. (2011). Facile stereoselective synthesis of spiro[indole-oxiranes] by combination of phase transfer catalyst and ultrasound irradiation.[2] Ultrasonics Sonochemistry, 18(5), 1113-1117.[2] [Link][2]
-
Aggarwal, V. K., et al. (2003). Catalytic asymmetric synthesis of epoxides and aziridines from aldehydes and imines using sulfur ylides.[3][4] Chemical Communications, (21), 2644-2651. [Link]
-
Lifchits, O., et al. (2013). Enantioselective Organocatalytic Synthesis of Spiro[indole-3,2'-oxiranes]. Journal of the American Chemical Society, 135(17), 6415-6418. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile stereoslective synthesis of spiro[indole-oxiranes] by combination of phase transfer catalyst and ultrasound irradiation and their bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
Application Note: Solvent Selection for 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one Reactions
Executive Summary
The 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one scaffold represents a privileged structural motif in modern drug discovery, acting as a core pharmacophore in PLK4 inhibitors (e.g., CFI-400945) and p53-MDM2 interaction antagonists. Its unique chemical architecture combines the electron-rich aromaticity of the 5-methoxyindole system with the high ring strain (~27 kcal/mol) of the spiro-cyclopropane moiety.
This guide addresses the critical challenge in handling this scaffold: Solvent Selection. The spiro-fusion creates a "solubility gap"—the molecule is often too polar for standard non-polar solvents (Hexanes, Toluene) yet possesses crystal lattice energy that resists dissolution in mild polar solvents (Ethanol, Isopropanol). Furthermore, the cyclopropane ring is susceptible to acid-catalyzed ring opening, making solvent acidity/proticity a critical reaction parameter.
Chemical Properties & Solubility Profiling
To select the correct solvent, one must understand the competing forces within the molecule:
-
Lactam (Amide) Hydrogen Bonding: The N-H and C=O groups induce strong intermolecular hydrogen bonding, leading to high crystallinity and poor solubility.
-
Spiro-Strain: The
spiro-carbon creates steric bulk that hinders solvation in planar solvents. -
Methoxy Group: Increases electron density, making the aromatic ring susceptible to oxidation if incorrect solvents (e.g., chlorinated solvents with trace acid) are used over long periods.
Table 1: Solubility Matrix & Application Guide
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Risk Factor |
| Dipolar Aprotic | DMSO, DMF, NMP | Excellent | Core Synthesis (Cyclopropanation), N-Alkylation | High boiling point makes removal difficult; DMSO can act as an oxidant at high temps. |
| Chlorinated | DCM, DCE, Chloroform | Good | Work-up, extraction, Friedel-Crafts functionalization | Trace HCl in CDCl3/DCM can trigger cyclopropane ring opening. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Grignard reactions, Reductions | Peroxide formation; moderate solubility often requires heating. |
| Alcohols | Methanol, Ethanol | Poor to Moderate | Recrystallization (Anti-solvent) | Nucleophilic attack on cyclopropane under acidic conditions (solvolysis). |
| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | Precipitation, Washing | None (chemically inert), but useless for reaction homogeneity. |
| Green Alternatives | CPME, Ethyl Acetate | Moderate | Extraction, Green Synthesis | CPME resists peroxide formation and separates easily from water. |
Decision Framework: Selecting the Reaction Medium
The choice of solvent is dictated by the specific transformation required. Below is a logic flow for the three most common workflows involving this scaffold.
Figure 1: Decision tree for solvent selection based on reaction mechanism. Note the strict avoidance of protic solvents during ring-opening/expansion unless solvolysis is the desired outcome.
Detailed Protocols
Protocol A: Core Synthesis via Corey-Chaykovsky Reaction
Objective: Synthesis of 5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one from 5-methoxyisatin derivatives. Critical Solvent Factor: DMSO is the solvent of choice. It stabilizes the sulfoxonium ylide intermediate and ensures solubility of the polar isatin starting material.
Materials:
-
Precursor: 5-Methoxy-3-methyleneindolin-2-one (or derived isatin)
-
Reagent: Trimethylsulfoxonium iodide (Me3SOI)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion)[1]
-
Solvent: Anhydrous DMSO (Water content < 50 ppm is critical to prevent quenching of NaH).
Step-by-Step:
-
Ylide Formation: In a flame-dried flask under Argon, suspend Me3SOI (1.2 equiv) in anhydrous DMSO (concentration ~0.5 M).
-
Deprotonation: Add NaH (1.5 equiv) portion-wise at room temperature.
-
Observation: Evolution of H2 gas. The solution will turn clear/light yellow as the dimethyloxosulfonium methylide forms.
-
Why DMSO? THF often fails to solubilize the zwitterionic ylide effectively, leading to heterogeneous mixtures and lower yields.
-
-
Addition: Add the 5-methoxy-3-methyleneindolin-2-one precursor (dissolved in minimal DMSO) dropwise.
-
Reaction: Stir at RT for 1–3 hours. Monitor by TLC (EtOAc:Hexanes).
-
Quench & Workup (The "Crash Out" Method):
-
Pour the reaction mixture slowly into ice-cold Brine (saturated NaCl) .
-
Solvent Effect: DMSO is miscible with brine; the organic spiro-product is not. The product should precipitate as a solid.
-
Filter the solid.[2][3] If it oils out (common with methoxy derivatives), extract with Ethyl Acetate (EtOAc) .
-
Note: Do not use DCM for extraction if avoidable, as DMSO removal from DCM is difficult. EtOAc allows for effective water washing to remove residual DMSO.
-
Protocol B: N-Alkylation (Functionalization)
Objective: Alkylation of the amide nitrogen (N1 position). Critical Solvent Factor: DMF vs. Acetone.
-
Option 1: DMF (Standard). Use for high-temperature reactions or unreactive alkyl halides.
-
Pros: Dissolves everything.
-
Cons: Difficult to remove.
-
-
Option 2: Acetone (Process Friendly). Use for reactive halides (e.g., Methyl Iodide, Benzyl Bromide).
-
Protocol: Reflux 5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one with
and alkyl halide in Acetone. -
Why Acetone? It allows for a simple workup: Filter off the inorganic salts (
), evaporate the solvent, and recrystallize. No aqueous wash required.
-
Troubleshooting & Optimization
Issue 1: "Oiling Out" during Workup
Scenario: After pouring the DMSO reaction mixture into water, the product forms a sticky gum instead of a filterable solid. Cause: The 5-methoxy group adds lipophilicity, but the amide core retains polarity. The compound is in a "semi-soluble" state in DMSO/Water mixtures. Solution:
-
Salting Out: Increase ionic strength by using saturated
instead of pure water. -
Co-Solvent: Add a small amount (5% v/v) of Ethanol to the water quench. This often induces better crystal nucleation.
-
Extraction: If solid fails to form, extract with 2-MeTHF (2-Methyltetrahydrofuran). It separates from water better than THF and extracts polar compounds better than Toluene.
Issue 2: Cyclopropane Ring Opening (Decomposition)
Scenario: Loss of the spiro-cycle during purification or storage.
Cause: Acid-catalyzed cleavage. This often happens if using Chloroform (
-
Solvent Check: Ensure chlorinated solvents are passed through basic alumina or stored over
. -
Mobile Phase: Add 1% Triethylamine (Et3N) to the chromatography eluent (e.g., Hexane/EtOAc + 1% Et3N) to neutralize silica acidity.
References
-
Sampson, P. B., et al. (2015).[4] "The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)."[4] Journal of Medicinal Chemistry, 58(1), 147-169.[4] Link
-
Kapure, J. S., et al. (2013). "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts." RSC Advances, 3, 1669-1674. Link
-
Dandia, A., et al. (2013). "Green pathway to the synthesis of some spirooxindole derivatives using NGO/PMA as a new and effective solid acid catalyst." Arabian Journal of Chemistry. Link
-
Barluenga, J., et al. (2007). "Cyclopropanation of enantiopure metal alkenyl carbenes with 2-methoxyfuran." Chemistry - A European Journal, 13(4), 1326-1331. Link
-
Tymtsunik, A. V., et al. (2012). "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol." MDPI Molecules, 28(15), 5678. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 4. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Production of 5'-Methoxy spiro[cyclopropane-1,3'-indolin]-2'-one: Advanced Application Note & Protocol
Strategic Rationale in Drug Development
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the rigidified core for numerous targeted therapeutics, including potent inhibitors of Polo-like kinase 4 (PLK4), Aurora kinases, and the immunosuppressive CD73 pathway [1, 3]. The introduction of the spirocyclopropyl ring restricts the conformational flexibility of the oxindole, locking the molecule into a bioactive geometry that enhances target binding affinity and improves metabolic stability.
However, the traditional synthesis of this core—relying on the double alkylation of 5-methoxyoxindole with 1,2-dibromoethane using sodium hydride (NaH) in dimethylformamide (DMF)—presents severe scalability bottlenecks. NaH generates stoichiometric hydrogen gas (a severe flammability hazard at scale), and DMF is notoriously difficult to purge from the final Active Pharmaceutical Ingredient (API). To overcome these limitations, this application note details a highly scalable, self-validating Phase-Transfer Catalysis (PTC) protocol that eliminates pyrophoric reagents and toxic solvents, ensuring a safe, high-yielding pathway to 5'-methoxy spiro[cyclopropane-1,3'-indolin]-2'-one.
Mechanistic Causality: The Phase-Transfer Advantage
The successful cyclopropanation of the oxindole C3 position requires two sequential deprotonation-alkylation events. By transitioning from a homogenous NaH/DMF system to a biphasic Toluene/Aqueous NaOH system catalyzed by Benzyltriethylammonium chloride (TEBAC), we achieve superior kinetic control over the reaction pathway.
-
Base and Solvent Causality : 50% aqueous NaOH provides the necessary basicity to deprotonate the C3-H of 5-methoxyoxindole (pKa ~ 18.5). Toluene acts as the organic phase, keeping the mono-alkylated intermediate solvated. This prevents intermolecular dimerization (bis-oxindole formation), a common side reaction when the intermediate precipitates in homogenous polar solvents.
-
Catalyst Dynamics : TEBAC effectively shuttles the hydroxide ion across the phase boundary into the toluene layer. The bulky, lipophilic ammonium cation pairs with the oxindole enolate, increasing its nucleophilicity for the initial
attack on 1,2-dibromoethane. -
Stoichiometric Precision : The use of exactly 1.5 equivalents of 1,2-dibromoethane is critical. A strict 1.0 equivalent starves the reaction and promotes dimerization, whereas a 1.5x excess ensures that the intramolecular cyclization outcompetes intermolecular side reactions due to the proximity effect of the tethered bromide.
Mechanistic pathway of the double SN2 alkylation leading to the spirocyclopropyl oxindole core.
Workflow and Self-Validating Protocol System
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It integrates strict In-Process Controls (IPCs) that dictate phase transitions. The reaction is not advanced to the quench phase based on time alone, but rather on the quantitative HPLC verification of intermediate consumption. Furthermore, the downstream crystallization leverages the steep solubility curve of the spiro-compound in Ethanol/Water, natively purging lipophilic impurities into the mother liquor without the need for chromatographic purification [2].
Workflow for the scalable phase-transfer catalyzed synthesis of the spirooxindole.
Step-by-Step Experimental Protocol (100 g Scale)
Reagents & Materials:
-
5-Methoxyoxindole: 100 g (0.61 mol)
-
1,2-Dibromoethane: 172 g (0.92 mol, 1.5 eq)
-
Benzyltriethylammonium chloride (TEBAC): 7.0 g (0.03 mol, 5 mol%)
-
Toluene: 1.0 L
-
50% (w/w) Aqueous NaOH: 400 mL
Procedure:
-
Reactor Setup : Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a reflux condenser.
-
Reagent Charging : Charge the reactor with 100 g of 5-methoxyoxindole, 1.0 L of toluene, 7.0 g of TEBAC, and 172 g of 1,2-dibromoethane. Initiate stirring at 250 RPM at 20°C to form a uniform suspension.
-
Controlled Base Addition : Slowly dose 400 mL of 50% aq. NaOH into the reactor over 60 minutes.
-
Causality Note: The deprotonation is highly exothermic. Slow addition controls the internal temperature (< 30°C during addition), preventing solvent boil-off and mitigating the risk of runaway alkylation.
-
-
Cyclopropanation Phase : Increase the jacket temperature to heat the biphasic mixture to 50°C. Maintain vigorous stirring (400 RPM) to maximize the interfacial surface area between the aqueous and organic phases. Hold at 50°C for 6 hours.
-
Causality Note: 50°C provides the optimal kinetic energy to drive the second, sterically hindered intramolecular
cyclization without causing base-catalyzed hydrolysis of the oxindole lactam ring.
-
-
Self-Validating IPC : Pause stirring, allow phases to separate, and sample the upper toluene layer. Analyze via HPLC (UV 254 nm).
-
Validation Gate: The reaction is only deemed complete when the mono-alkylated intermediate is < 1.0% relative to the product peak. If > 1.0%, add an additional 1.0 g of TEBAC and stir for 2 more hours.
-
-
Quench & Phase Separation : Cool the reactor to 20°C. Add 500 mL of deionized water to dissolve precipitated inorganic salts. Stir for 10 minutes, then allow phases to settle. Decant the lower aqueous phase. Wash the organic phase sequentially with 1M HCl (300 mL) to neutralize residual base, followed by brine (300 mL).
-
Crystallization : Transfer the organic phase to a distillation setup and concentrate the toluene to ~300 mL under reduced pressure (40 mbar, 45°C). Add 600 mL of absolute Ethanol and heat to 70°C until a clear solution forms. Slowly add 200 mL of water dropwise. Program the reactor to cool to 5°C at a controlled rate of 10°C/hour.
-
Isolation : Filter the resulting crystalline slurry through a sintered glass funnel. Wash the filter cake with 200 mL of cold 1:1 Ethanol/Water. Dry the product in a vacuum oven at 45°C for 24 hours to yield the final API intermediate.
Quantitative Data Presentation
Table 1: Reaction Condition Optimization for Spirocyclopropanation
| Condition | Base / Catalyst | Solvent | Temp (°C) | IPC Conversion (%) | Isolated Yield (%) | Scalability / Safety Profile |
|---|---|---|---|---|---|---|
| Method A | NaH (2.5 eq) | DMF | 0 to 25 | >95 | 65 | Poor (H2 evolution, exothermic) |
| Method B | KOH (powdered) | THF | 95 (MW) | 85 | 45 | Low (Requires microwave) |
| Method C | 50% NaOH / TEBAC | Toluene | 50 | >99 | 88 | Excellent (Biphasic, controlled) |
Table 2: Analytical Release Specifications for 5'-Methoxy spiro[cyclopropane-1,3'-indolin]-2'-one
| Parameter | Analytical Method | Acceptance Criteria | Typical Result (Method C) |
|---|---|---|---|
| Appearance | Visual Inspection | Off-white to pale yellow powder | Off-white crystalline powder |
| Purity | HPLC (UV 254 nm) | ≥ 98.0% (a/a) | 99.2% |
| Identity | 1H-NMR (400 MHz, DMSO-d6) | Conforms to structure | Conforms |
| Identity | LC-MS (ESI+) | m/z 190.1 [M+H]+ | 190.1 |
| Residual Solvent | GC-FID | Toluene < 890 ppm; EtOH < 5000 ppm | Toluene: 120 ppm, EtOH: 450 ppm |
References
Sources
- 1. US8263596B2 - Kinase inhibitors and method of treating cancer - Google Patents [patents.google.com]
- 2. US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]
- 3. WO2024006929A1 - Cd73 compounds - Google Patents [patents.google.com]
Green chemistry approaches to synthesizing spiro[cyclopropane-1,3'-indolin]-2'-one
Application Note: Green Chemistry Approaches to the Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one
Introduction & Mechanistic Rationale
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold (often referred to as spirocyclopropyl oxindole) is a highly privileged structural motif in medicinal chemistry. The spiro-fusion of an oxindole core with a cyclopropane unit significantly enhances conformational rigidity, metabolic stability, and target-binding affinity, making it a critical pharmacophore in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and novel anti-cancer agents[1][2].
Historically, the synthesis of these sterically congested all-carbon quaternary centers relied on transition-metal catalysis (e.g., rhodium or palladium) or the use of hazardous reagents (e.g., diazo compounds) in toxic organic solvents. To align with modern sustainable manufacturing practices, recent advancements have pivoted toward Green Chemistry methodologies. These approaches prioritize organocatalysis, multicomponent reactions (MCRs), high atom economy, and the use of environmentally benign solvents such as ethanol, water, or solvent-free conditions[3][4].
This application note details two field-proven, self-validating green protocols for synthesizing spiro[cyclopropane-1,3'-indolin]-2'-ones: an organocatalytic Michael/alkylation cascade and a modified green Knoevenagel/Corey-Chaykovsky sequence.
Quantitative Data Summary: Green Metrics Comparison
When selecting a synthetic route for scale-up, evaluating the green metrics—specifically the E-factor (mass of waste per mass of product) and atom economy—is as critical as the chemical yield. The table below summarizes the comparative advantages of the green methodologies detailed in this guide.
| Synthetic Strategy | Catalyst / Reagent | Solvent System | Avg. Yield (%) | Diastereomeric Ratio (dr) | Est. E-Factor | Key Green Chemistry Advantage |
| Organocatalytic Cascade | DABCO (10 mol%) | EtOH / H₂O | 82 - 95% | > 95:5 | < 5.0 | Metal-free; highly atom-economical; ambient conditions[2]. |
| Corey-Chaykovsky (Modified) | Sulfonium Ylide / Base | PEG-400 / H₂O | 75 - 88% | 85:15 to 90:10 | < 8.0 | Avoids hazardous diazo compounds; uses recyclable solvent matrices[1][5]. |
| Traditional Cyclopropanation | Rh₂(OAc)₄ / Diazo | DCM / Toluene | 60 - 80% | Variable | > 25.0 | High toxicity; heavy metal contamination; explosive intermediates. |
Mechanistic Pathway: DABCO-Catalyzed Michael/Alkylation Cascade
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a Lewis base organocatalyst represents a breakthrough in the green synthesis of spirocyclopropyl oxindoles[2][4]. The causality behind selecting DABCO lies in its unique bicyclic structure: the exposed nitrogen lone pairs provide exceptional nucleophilicity without the steric hindrance typical of acyclic tertiary amines.
Mechanistic Sequence:
-
Ammonium Salt Formation: DABCO undergoes a nucleophilic substitution with a 3-halooxindole (e.g., 3-bromooxindole), displacing the halide to form an intermediate ammonium salt.
-
Ylide Generation: A mild, green base (e.g., NaHCO₃) deprotonates the acidic C3 position, generating a highly reactive ammonium ylide[2].
-
Michael Addition: The ylide acts as a carbon nucleophile, attacking an electron-deficient alkene (e.g., α,β-unsaturated acyl phosphonates) in a highly diastereoselective Michael addition.
-
Intramolecular Alkylation: The resulting enolate immediately attacks the C3 carbon, closing the three-membered cyclopropane ring and expelling DABCO, thereby regenerating the catalyst[2].
Mechanism of the DABCO-catalyzed Michael/alkylation cascade for spirocyclopropyl oxindoles.
Detailed Experimental Protocols
Protocol A: Organocatalytic Synthesis via DABCO Cascade
Objective: Synthesize spiro[cyclopropane-1,3'-indolin]-2'-one derivatives avoiding transition metals and toxic solvents.
Reagents & Materials:
-
3-Bromooxindole derivative (1.0 equiv, 1.0 mmol)
-
α,β-Unsaturated electron-deficient alkene (e.g., alkylidene malononitrile or acyl phosphonate) (1.2 equiv, 1.2 mmol)
-
DABCO (0.1 equiv, 0.1 mmol) - Organocatalyst
-
NaHCO₃ (1.5 equiv, 1.5 mmol) - Mild, green base
-
Ethanol/Water (1:1 v/v, 5.0 mL) - Green solvent system
Step-by-Step Methodology:
-
Reaction Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 3-bromooxindole (1.0 mmol) and the α,β-unsaturated alkene (1.2 mmol).
-
Solvent Addition: Suspend the solid reactants in 5.0 mL of an Ethanol/Water (1:1 v/v) mixture. Rationale: This specific solvent ratio ensures the solubility of the organic precursors while maintaining the ionic capacity needed to stabilize the ylide intermediate.
-
Catalyst & Base Initiation: Add NaHCO₃ (1.5 mmol) followed by DABCO (0.1 mmol). The addition of DABCO initiates the cascade.
-
Reaction Monitoring: Stir the mixture at room temperature (20–25 °C). Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:2). The reaction typically reaches completion within 2–4 hours due to the high nucleophilicity of the DABCO-derived ylide[2].
-
Green Workup & Isolation: Upon completion, add 10 mL of distilled water to the flask and stir vigorously for 10 minutes. The high polarity of the aqueous ethanol forces the highly hydrophobic spiro[cyclopropane-1,3'-indolin]-2'-one product to precipitate[1].
-
Purification: Filter the precipitate under a vacuum, wash the filter cake with cold water (2 × 5 mL) and cold ethanol (1 × 2 mL), and dry under a high vacuum. Note: This precipitation-based workup circumvents the need for silica gel column chromatography, drastically reducing the E-factor and solvent waste.
Protocol B: Modified Green Knoevenagel / Corey-Chaykovsky Sequence
Objective: Two-step, one-pot synthesis of spirocyclopropyl oxindoles utilizing sulfur ylides in recyclable media.
Reagents & Materials:
-
Oxindole (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Trimethylsulfoxonium iodide (1.5 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Polyethylene Glycol 400 (PEG-400) (3.0 mL) - Recyclable green solvent
Step-by-Step Methodology:
-
Knoevenagel Condensation: In a 10 mL reaction vial, dissolve the oxindole (1.0 mmol) and aromatic aldehyde (1.0 mmol) in 3.0 mL of PEG-400. Add 0.5 mmol of KOH. Stir at 60 °C for 1 hour to form the 3-alkylideneoxindole intermediate. Rationale: PEG-400 acts as both a phase-transfer catalyst and an environmentally benign solvent, accelerating the condensation without volatile organic compounds (VOCs).
-
Ylide Generation (Corey-Chaykovsky): Cool the reaction mixture to room temperature. Add trimethylsulfoxonium iodide (1.5 mmol) and the remaining KOH (1.5 mmol) directly to the same pot.
-
Cyclopropanation: Stir the mixture at 50 °C for an additional 3 hours. The base deprotonates the sulfoxonium salt to form a sulfur ylide, which undergoes a 1,4-addition to the 3-alkylideneoxindole followed by an intramolecular ring closure (expelling DMSO)[1][5].
-
Product Isolation & Solvent Recycling: Extract the product using diethyl ether (3 × 5 mL). The spirocyclopropyl oxindole partitions into the ether layer, while the PEG-400, unreacted salts, and DMSO remain in the dense bottom phase.
-
Recovery: The PEG-400 layer can be washed with a minimal amount of brine, dried under vacuum, and reused for up to three subsequent reaction cycles with minimal loss in yield. Evaporate the ether layer to yield the pure spiro product.
Conclusion
The transition from traditional transition-metal-catalyzed cyclopropanations to organocatalytic and green-solvent-mediated approaches marks a significant leap in the sustainable synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones. By utilizing DABCO-catalyzed cascade reactions[2] or PEG-mediated Corey-Chaykovsky sequences[1], drug development professionals can access these privileged, rigid scaffolds with excellent diastereoselectivity, drastically reduced E-factors, and highly scalable, chromatography-free workup procedures.
References
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindole] Semantic Scholar (Pharmaceutics 2023) URL:[Link]
-
DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides for the Construction of Spirocyclopropyl Oxindoles: Access to the Powerful Chemical Leads against HIV-1 ACS Publications (The Journal of Organic Chemistry 2020) URL: [Link]
-
Organocatalyst as a synthetic gadget for pharmaceutically potent molecules Arabian Journal of Chemistry (2024) URL: [Link]
-
One‐Pot Synthesis of Spirooxindole Derivatives Catalyzed by Lipase in the Presence of Water ResearchGate URL: [Link]
-
Stereochemical Implications in the Synthesis of 3,3´-Spirocyclopropyl Oxindoles from β-Aryl/Alkyl-Substituted Alkylidene Oxindoles ResearchGate (Tetrahedron 2015) URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalyst as a synthetic gadget for pharmaceutically potent molecules - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Improving yield of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one synthesis
This technical guide addresses the synthesis of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one , a privileged scaffold in kinase inhibitor discovery (e.g., MDM2-p53 interaction inhibitors).
The synthesis of this specific spiro-ring system often suffers from low yields (typically <30% in standard literature) due to competing O-alkylation , dimerization , and polymerization . This guide provides an optimized Phase Transfer Catalysis (PTC) protocol to overcome these limitations, alongside a troubleshooting decision tree for the traditional NaH/DMF route.
Part 1: The Chemistry & Core Challenges
The transformation involves the dialkylation of 5-methoxyoxindole with 1,2-dibromoethane .
The Problem: Ambident Nucleophilicity
The oxindole anion is an ambident nucleophile. The negative charge is delocalized between the C3-carbon and the O2-oxygen.
-
C-Alkylation (Desired): Leads to the spiro-cyclopropane.
-
O-Alkylation (Undesired): Leads to vinyl ethers or polymer chains.
-
Dimerization: If the intermediate mono-alkylated species reacts with another oxindole molecule instead of closing the ring, you form an open-chain dimer.
Key Optimization Strategy: To favor C-alkylation and ring closure, we must manipulate the Hard-Soft Acid-Base (HSAB) properties. The C3-position is a "soft" nucleophile, while the Oxygen is "hard". Using a soft counter-ion or a Phase Transfer Catalyst (PTC) shields the oxygen and promotes C-selectivity.
Part 2: Optimized Experimental Protocols
Method A: Phase Transfer Catalysis (Recommended)
Best for: High yield (>70%), scalability, and operational simplicity.
Reagents:
-
5-Methoxyoxindole (1.0 eq)
-
1,2-Dibromoethane (1.5 eq)
-
Catalyst: Benzyltriethylammonium chloride (BTEAC) or TBAB (0.1 eq)
-
Base: 50% NaOH (aq)
-
Solvent: Toluene (or 1,2-Dichloroethane)
Protocol:
-
Preparation: Dissolve 5-methoxyoxindole (e.g., 5 mmol) and BTEAC (0.5 mmol) in Toluene (20 mL).
-
Reagent Addition: Add 1,2-dibromoethane (7.5 mmol) to the mixture.
-
Initiation: Add 50% NaOH solution (10 mL) dropwise under vigorous stirring.
-
Note: Vigorous stirring is critical to create a fine emulsion.
-
-
Reaction: Heat to 45–50°C for 4–6 hours. Monitor by TLC.[1][2]
-
Why 50°C? Higher temperatures (>80°C) promote hydrolysis of the amide bond; lower temperatures (<20°C) stall the second cyclization step.
-
-
Workup: Dilute with water and ethyl acetate. Wash organic layer with water (x2) and brine.[1] Dry over Na₂SO₄.[1][3]
-
Purification: Recrystallization from Ethanol/Hexane is often sufficient. If chromatography is needed, use Hexane:EtOAc (4:1).
Method B: NaH / DMF (Traditional Optimization)
Best for: Small scale (<100 mg) or anhydrous-only intermediates.
Protocol:
-
Deprotonation: Suspend NaH (2.5 eq, 60% in oil) in anhydrous DMF at 0°C .
-
Addition 1: Add 5-methoxyoxindole (1.0 eq) dropwise in DMF. Stir for 30 min at 0°C. The solution should turn deep red/brown (dianion formation).
-
Addition 2: Add 1,2-dibromoethane (1.2 eq) rapidly in one portion.
-
Critical: Slow addition favors dimerization. High local concentration of the alkylating agent ensures the intramolecular ring closure happens faster than intermolecular coupling.
-
-
Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Pour into ice-cold NH₄Cl (sat). Extract with EtOAc.[1]
Part 3: Troubleshooting & FAQs
Troubleshooting Guide: Why is my yield low?
| Symptom | Probable Cause | Corrective Action |
| Yield ~30% | O-Alkylation | Switch to Method A (PTC) . The bulky ammonium cation pairs with the enolate, blocking the Oxygen and directing alkylation to the Carbon. |
| Dimer Formation | Intermolecular Reaction | Increase Dilution . Perform the reaction at 0.05 M concentration. Ensure Rapid Addition of 1,2-dibromoethane in Method B. |
| Starting Material Remains | Incomplete Cyclization | The mono-alkylated intermediate (3-(2-bromoethyl)-oxindole) is stable. Increase Temp to 50°C or add NaI (0.1 eq) to generate a more reactive alkyl iodide in situ (Finkelstein condition). |
| Red/Black Tar | Polymerization | Exclude Oxygen . Oxindole dianions are sensitive to oxidative coupling. Sparge solvents with Argon/Nitrogen for 15 mins before use. |
Frequently Asked Questions (FAQs)
Q: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? A: Generally, no. The chloride is a poorer leaving group. If you must use it, you must add Potassium Iodide (KI) or Sodium Iodide (NaI) as a catalyst to facilitate the reaction via in-situ iodination.
Q: Why do I see a spot on TLC that moves just above the starting material? A: This is likely the O-alkylated byproduct (2-(2-bromoethoxy)-indole derivative). It is less polar than the N-H oxindole. If this spot is major, your base is too "hard" (e.g., unbuffered KOH without PTC) or the solvent is too polar (DMSO promotes O-alkylation more than Toluene).
Q: My product is an oil; how do I get a solid? A: 5'-Methoxy derivatives can be gummy. Triturate the oil with cold Diethyl Ether or Pentane and scratch the flask sides with a glass rod to induce nucleation. Recrystallization from Methanol usually yields needles.
Part 4: Visualizing the Logic
The following diagram illustrates the decision process for selecting the correct synthetic pathway and troubleshooting common failures.
Caption: Decision tree for optimizing spiro-cyclization. Green path indicates the recommended Phase Transfer Catalysis route.
Part 5: References
-
Spiro[cyclopropane-1,3'-indolin]-2'-one Synthesis via 1,2-Dibromoethane:
-
Corey-Chaykovsky Cyclopropanation (Alternative High-Yield Route):
-
Title: Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles.
-
Source: The Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Relevance: Describes the synthesis of 5'-methoxy derivatives using sulfoxonium ylides, an alternative if direct alkylation fails.
-
-
Phase Transfer Catalysis Optimization:
-
Title: Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction.
-
Source: Journal of Yunnan University.
-
URL:[Link]
-
Relevance: Validates the use of catalytic methods to achieve yields >80% in spiro-oxindole synthesis.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts [academia.edu]
Technical Support Center: Purification of 5'-Methoxy Spiro-Oxindole Mixtures
[1][2][3]
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification, Chiral Resolution, and Stability of 5'-Methoxy Spiro-Oxindole Scaffolds[1][2][3][4]
Introduction: The "Spiro" Challenge
Welcome to the technical support hub. If you are working with 5'-methoxy spiro[pyrrolidine-3,3'-oxindole] (or related spiro-fused alkaloids), you are likely facing a specific triad of purification challenges:
-
The Quaternary Carbon: The spiro-fusion creates a rigid, sterically crowded chiral center that defies standard C18 resolution.[4]
-
The "Methoxy" Solubility Trap: The 5'-methoxy group increases lipophilicity compared to the parent oxindole, often causing crude mixtures to "oil out" rather than crystallize.[4]
-
Electronic Tailing: The oxindole NH is a hydrogen bond donor, while the basic pyrrolidine nitrogen acts as an acceptor, leading to severe peak tailing on silica.[2][3][4]
This guide moves beyond generic advice to provide self-validating protocols for these specific issues.
Module 1: Chiral Resolution (HPLC/SFC)
User Query: "I cannot separate the enantiomers of my 5'-methoxy spiro-oxindole on C18. I see a single broad peak. What is the correct stationary phase?"
The Technical Reality
Standard Reverse Phase (C18) relies on hydrophobic partition. Enantiomers of spiro-oxindoles have identical hydrophobicity.[4] You must use Chiral Stationary Phases (CSPs) that rely on steric fit and hydrogen bonding within a chiral cavity.
Recommended Protocol: The "Polysaccharide Screen"
For spiro-oxindoles, the rigid spiro-ring fits best into the "grooves" of amylose or cellulose tris-carbamates.[1][4]
Priority Column Selection:
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1][2][3][4] The helical structure of amylose is generally the most effective host for the globular spiro shape.[4]
-
Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1][2][3][4]
-
Tertiary: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).[1][2][3][4] Use this if the methoxy group causes co-elution on AD/OD; the chlorinated phase offers orthogonal selectivity.[4]
Mobile Phase Optimization (Normal Phase):
-
Alcohol Modifier: Ethanol or Isopropanol (10-20%).[1][2] Note: Ethanol often provides sharper peaks for oxindoles than IPA due to better solvation of the amide.[4]
-
The Critical Additive: You must add 0.1% Diethylamine (DEA) or Triethylamine (TEA) .[1]
Troubleshooting Table: Chiral HPLC
| Symptom | Probable Cause | Corrective Action |
| No Separation (Single Peak) | Wrong Selector Class | Switch from AD (Amylose) to OD (Cellulose) or IC (Chlorinated).[1][2] |
| Broad/Tailing Peaks | Silanol Interaction | Increase DEA/TEA to 0.2%. Verify column history (acidic memory effect). |
| Split Peaks (Shoulder) | Solubility Mismatch | Sample solvent is too strong (e.g., 100% MeOH injection into 90% Hexane).[1][2][3] Dissolve sample in mobile phase. |
| Retention Time Shift | Temperature Fluctuation | Spiro-oxindole separation is often entropy-driven.[1][2] Control column oven at 25°C ± 0.1°C. |
Visual Workflow: Method Development
Figure 1: Decision tree for chiral method development, emphasizing the Normal Phase preference for spiro-oxindoles.
Module 2: Crystallization & "Oiling Out"
User Query: "My product comes off the column as a foam or oil. I cannot get crystals for X-ray. The 5'-methoxy group seems to make it gummy."[4]
The Technical Reality
The 5'-methoxy group disrupts the π-stacking capability of the oxindole ring slightly and adds rotational freedom/lipophilicity.[4] This often leads to "oiling out" (Liquid-Liquid Phase Separation) before crystallization can occur.[1][2]
Recommended Protocol: Vapor Diffusion
Standard cooling crystallization often fails here.[4] Vapor diffusion allows for a slow, controlled increase in supersaturation, preventing the "crash out" to oil.[1][2][3][4]
The Setup:
-
Inner Vial: Dissolve 50 mg of the mixture in a minimal amount (0.5 - 1.0 mL) of a "good" solvent.
-
Outer Vial: Place the open inner vial inside a larger jar containing 5-10 mL of "anti-solvent."
-
Process: Cap the outer jar tightly. The volatile hexane vapors will slowly diffuse into the ethyl acetate, gently lowering the solubility limit.[4]
-
Time: Leave undisturbed for 24-48 hours.
Specific Note for 5'-Methoxy Variants: If the oil persists, scratch the side of the inner vial with a glass rod to induce nucleation, or add a seed crystal of a similar spiro-compound if available (isomorphic seeding).[1][2][4]
Module 3: Chemical Stability & Workup
User Query: "I lost half my yield during the acid wash. Is the spiro ring unstable?"
The Technical Reality
While the oxindole core is stable, the spiro-junction (often formed via aldol or Mannich-type reactions) can be susceptible to retro-aldol or ring-opening reactions, particularly if there are electron-withdrawing groups nearby or if the pH is extreme.[1][2][4]
Critical Stability Rules
-
Avoid Strong Acids: Do not use 1M HCl for extractions. The 5'-methoxy group activates the aromatic ring, making the system more electron-rich and potentially susceptible to protonation-induced rearrangements at the C3 position.[4]
-
Alternative: Use Ammonium Chloride (sat.[2] aq.) or Phosphate Buffer (pH 6) for quenching.
-
-
Avoid Strong Bases: If your synthesis involved an isatin derivative and an enolate, strong base (NaOH) can reverse the spiro-cyclization (Retro-Aldol).[1][2]
-
Alternative: Use Sodium Bicarbonate .[4]
-
-
Schiff Base Hydrolysis: If your spiro-ring contains an imine or was formed via an azomethine ylide, it may hydrolyze on wet silica.[1][2][3][4]
-
Fix: Add 1% Triethylamine to your silica column eluent to neutralize acidity and protect the basic nitrogen.[4]
-
Module 4: FAQ - Rapid Fire Troubleshooting
Q: Can I use DMSO to dissolve my sample for Chiral HPLC? A: Avoid if possible. DMSO is very viscous and can cause "solvent shock" in Normal Phase hexane systems, leading to massive peak distortion.[2][3][4] Use a mixture of DCM/Hexane or pure Ethanol if solubility permits.
Q: I see a small impurity eluting just before my main peak. It has the same mass. A: This is likely a diastereomer .[4] Even if your reaction was highly selective, trace diastereomers (e.g., cis vs trans relative to the spiro center) are common.[1][2][3][4] These separate easily on achiral silica (Flash chromatography) and should be removed before attempting chiral HPLC.
Q: How do I remove the organocatalyst (e.g., Cinchona alkaloid) from the mixture? A: These catalysts are basic.[4]
References
-
Chiral Separation Mechanics
-
Separation of Racemates Using Chiral HPLC. Asian Journal of Chemistry.[5] (Discusses the specific utility of AD and OD columns for aromatic chiral compounds).
-
-
Spiro-Oxindole Synthesis & Purification
-
Synthesis and Characterization of New Spirooxindoles. PMC/NIH.[4] (Details recrystallization solvents like Ethanol/Ethyl Acetate for spiro-derivatives).
-
-
HPLC Troubleshooting
-
LC Troubleshooting Essentials: Peak Tailing. LCGC International.[4] (Explains the silanol interaction mechanism requiring amine modifiers).
-
-
Organocatalytic Approaches
Sources
- 1. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. asianpubs.org [asianpubs.org]
Spiro-Tech Support Hub: Optimizing Diastereoselectivity in Spirocyclopropane Formation
Status: Online Operator: Senior Application Scientist Ticket ID: SPIRO-DS-OPT-001
Introduction: Escaping Flatland with Precision
Welcome to the Spiro-Tech Support Hub. You are likely here because you are attempting to introduce a spirocyclopropane motif to restrict the conformation of a drug candidate—a strategy often termed "escaping flatland" to improve metabolic stability and target engagement.
However, spirocyclopropanation is notoriously unforgiving. Unlike simple cyclopropanation, the quaternary spiro-center creates significant steric crowding. If your diastereomeric ratio (d.r.) is stuck at 1:1, or if you are struggling to distinguish the cis/trans or endo/exo isomers, this guide is your troubleshooting manual. We move beyond "try a different solvent" and analyze the mechanistic causality of your selectivity issues.
Module 1: Diagnostic Workflow
Before altering variables, identify your failure mode. Use this logic flow to determine which module requires your attention.
Figure 1: Diagnostic logic tree for isolating spirocyclopropanation failures. Follow the path corresponding to your experimental observation.
Module 2: The Hardware (Catalyst & Reagent Tuning)
Scenario A: Metal-Carbenoid Catalysis (Rh, Cu)
User Issue: "I am using Rh₂(OAc)₄ and getting poor diastereocontrol."
Root Cause: Rhodium(II) acetate is the "generic hammer" of carbene chemistry. It lacks the steric bulk required to differentiate the faces of the incoming alkene, especially at a crowded spiro-center. The diastereoselectivity in these reactions is dictated by the trajectory of the alkene approaching the metal-carbene intermediate.
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanism of Action |
| Catalyst Scaffold | Switch to Rh₂(esp)₂ or Rh₂(S-DOSP)₄ | Rh₂(esp)₂ (Du Bois catalyst) has a strapped ligand system that resists decoordination, maintaining a rigid steric environment. Rh₂(S-DOSP)₄ (Davies catalyst) provides a chiral pocket that enforces trajectory control [1]. |
| Carbene Type | Use Donor-Acceptor Carbenes | Aryldiazoacetates (Donor-Acceptor) stabilize the carbene via delocalization, making the reaction more selective (late transition state) compared to purely Acceptor carbenes (e.g., EDA) [2]. |
| Ligand Bulk | Adamantyl-glycine ligands (e.g., Rh₂(S-PTAD)₄) | Extremely bulky ligands create a "wall" that forces the alkene to approach in the least sterically hindered orientation (usually anti to the ester), drastically improving d.r. [3]. |
Scenario B: Corey-Chaykovsky Reaction (Sulfur Ylides)
User Issue: "I'm generating epoxides instead of spirocyclopropanes."
Root Cause: This is a classic kinetic vs. thermodynamic issue. The reaction proceeds via a betaine intermediate. If ring closure is faster than bond rotation/reversal, you get the kinetic product. However, the specific ylide used determines the reversibility of the initial addition.
Troubleshooting Protocol:
-
Switch Ylide Source:
-
Sulfonium Ylides (Me₂S=CH₂): Unstable, highly reactive. Addition is often irreversible. Risk: High chance of epoxide formation (1,2-addition) if the carbonyl is accessible.
-
Sulfoxonium Ylides (DMSO=CH₂): Stabilized by the oxygen. The initial addition to the carbonyl is reversible . The thermodynamic sink favors 1,4-addition (Michael type) to the alkene, leading to cyclopropanation [4].
-
Action: If you see epoxides, switch from trimethylsulfonium iodide to trimethylsulfoxonium iodide .
-
Module 3: The Software (Reaction Conditions)
User Issue: "My catalyst is right, but selectivity is still eroding."
Q: How does solvent choice impact diastereoselectivity?
A: In metal-carbenoid chemistry, non-polar solvents (DCM, Pentane, Toluene) generally maximize diastereoselectivity.
-
Why: Polar solvents can coordinate to the metal center (axial coordination), disrupting the catalyst's geometry or displacing the carbene. Furthermore, non-polar solvents tighten the ion pairing in the transition state, enhancing the steric communication between the ligand and the substrate.
Q: Should I lower the temperature?
A: Not always.
-
Rh-Catalysis: Yes. Lower temperatures (-40°C to 0°C) favor the lower-energy transition state (higher selectivity) but require a highly active catalyst like Rh₂(esp)₂ to maintain conversion.
-
Ylide Chemistry: No. Higher temperatures (RT to 60°C) are often needed for sulfoxonium ylides to overcome the energy barrier for the initial reversible addition and the subsequent ring closure.
Module 4: Mechanistic Visualization
Understanding the transition state is critical for rational optimization. Below is the pathway for a Rhodium-catalyzed spirocyclopropanation.
Figure 2: Competitive pathways in Rh-catalyzed spirocyclopropanation. Bulky ligands destabilize the Endo TS, funneling flux through the Exo TS.
Module 5: Validated Experimental Protocols
Protocol A: High-Selectivity Rh(II) Spirocyclopropanation
Target: Synthesis of spiro-oxindoles or similar scaffolds using Donor-Acceptor carbenes.
-
Catalyst Prep: In a flame-dried Schlenk tube, dissolve Rh₂(S-DOSP)₄ (1.0 mol%) in anhydrous hexane (or DCM if solubility is poor).
-
Substrate: Add the exocyclic alkene substrate (1.0 equiv).
-
Conditions: Cool the mixture to -40°C (cryostat control is preferred over dry ice/acetone for stability).
-
Addition: Dissolve the aryldiazoacetate (1.2 equiv) in the reaction solvent. Add this solution via syringe pump over 2–4 hours .
-
Why? Slow addition keeps the steady-state concentration of diazo low, preventing homocoupling (azine formation) and ensuring the metal-carbene reacts with the alkene.
-
-
Workup: Evaporate solvent. Analyze crude NMR for d.r. before chromatography, as silica gel can sometimes enrich one diastereomer or cause ring opening.
Protocol B: Sulfoxonium Ylide Spirocyclopropanation (MIRC)
Target: Converting exocyclic enones to spirocyclopropanes.
-
Ylide Generation: To a suspension of trimethylsulfoxonium iodide (1.2 equiv) in dry DMSO, add NaH (1.2 equiv, 60% dispersion) portion-wise at RT.
-
Safety: Evolution of H₂ gas. Ensure venting. Stir until the solution becomes clear (formation of the ylide).
-
-
Reaction: Add the exocyclic enone (1.0 equiv) dissolved in DMSO dropwise.
-
Temperature: Heat to 50°C for 4–12 hours.
-
Checkpoint: Monitor by TLC. If the intermediate Michael adduct accumulates but doesn't close, increase temp to 70°C.
-
-
Quench: Pour into ice-cold brine and extract with EtOAc.
References
-
Davies, H. M. L., & Morton, D. (2011). Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization by Donor/Acceptor Rhodium Carbenes. Chemical Society Reviews, 40(4), 1857–1869. Link
-
Werner, T., & Barrett, A. G. M. (2006). Simple Method for the Preparation of Spirocyclopropanes from α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 71(11), 4302–4304. Link
-
Reddy, R. P., & Davies, H. M. L. (2007). Dirhodium Tetracarboxylate Catalyzed Enantioselective Cyclopropanation of Alkenes with Methyldiazoacetate. Organic Letters, 9(24), 5007–5010. Link
-
Aggarwal, V. K., et al. (2003).[1] Catalytic Asymmetric Synthesis of Epoxides and Aziridines. Chemical Communications, (21), 2644–2651. Link
Sources
Technical Support Center: Minimizing Side Reactions in 5-Methoxyisatin Cyclopropanation
Introduction
Welcome to the technical support guide for the cyclopropanation of 5-methoxyisatin. The synthesis of spiro-cyclopropyl oxindoles is a critical step in the development of novel therapeutics and complex molecular architectures.[1][2] The electron-rich nature of the 5-methoxyisatin core, combined with the inherent reactivity of the isatin C3-carbonyl, presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies to overcome common side reactions and optimize reaction outcomes. We will focus primarily on the widely-used Corey-Chaykovsky reaction, addressing specific issues in a direct question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is yielding the spiro-epoxyoxindole as the major product instead of the desired spiro-cyclopropyl oxindole. How can I improve the chemoselectivity?
A: This is the most common challenge in this synthesis and is rooted in the choice of the sulfur ylide and the reaction mechanism. The isatin C3-carbonyl is highly electrophilic and susceptible to nucleophilic attack, leading to competitive epoxide formation.
The Underlying Cause: Ylide Reactivity and Reaction Pathways
The Corey-Chaykovsky reaction can proceed via two main pathways depending on the ylide used:
-
Epoxidation: Unstabilized sulfur ylides, like dimethylsulfonium methylide (CH₃)₂S=CH₂ (DMSM) , are highly reactive and typically react kinetically via a[3]-addition to the carbonyl group, leading to epoxide formation. This pathway is often fast and irreversible.[4]
-
Cyclopropanation: More stabilized sulfur ylides, such as dimethylsulfoxonium methylide (CH₃)₂S(O)=CH₂ (DMSOM, or Corey's Reagent) , are softer nucleophiles. With α,β-unsaturated carbonyls, they preferentially undergo a reversible[5]-conjugate addition (Michael addition), which is followed by an intramolecular ring-closure to form a cyclopropane.[4][6]
While 5-methoxyisatin is not a traditional enone, the reaction with DMSOM can be directed towards a cyclopropanation-like outcome, sometimes through a domino reaction where an initial epoxide may rearrange or react further.[1][3] However, selecting the right ylide is paramount to favor the desired pathway from the outset.
Troubleshooting & Optimization Strategies
-
Select the Correct Ylide: This is the most critical factor. Use dimethylsulfoxonium methylide (DMSOM) . Its increased stability and preference for conjugate addition pathways are key to favoring cyclopropanation over direct epoxidation of the isatin carbonyl. Avoid using dimethylsulfonium methylide (DMSM) if the cyclopropane is the target.[4]
-
Control the Temperature: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) before allowing it to slowly warm to room temperature. The activation barrier for epoxidation is often lower than for the conjugate addition pathway; lower temperatures can therefore favor the desired cyclopropanation route.[7][8]
-
Slow Reagent Addition: Add the base to the sulfoxonium salt solution slowly to generate the ylide in situ at a controlled rate. Similarly, if adding the isatin solution to the pre-formed ylide, do so dropwise. This maintains a low concentration of the reactive species and can suppress rapid, undesired side reactions.[9]
-
Solvent Choice: The choice of solvent can influence reaction pathways. Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF) are commonly used.[10] DMSO can facilitate the generation of the ylide and often gives good results. A solvent screen may be necessary if selectivity remains poor.
Table 1: Ylide Selection and Expected Outcome
| Ylide Reagent | Precursor Salt | Typical Base | Primary Product with Isatin | Rationale |
| Dimethylsulfoxonium methylide (DMSOM) | Trimethylsulfoxonium iodide/chloride | NaH, t-BuOK | Spiro-cyclopropyl oxindole | Stabilized ylide, favors conjugate addition pathway.[4][6] |
| Dimethylsulfonium methylide (DMSM) | Trimethylsulfonium iodide | NaH, n-BuLi | Spiro-epoxyoxindole | Unstabilized, reactive ylide, favors direct[3]-addition to the carbonyl.[4][8] |
Diagram 1: Competing Reaction Pathways
Below is a diagram illustrating the divergent pathways based on the choice of sulfur ylide.
Caption: Choice of ylide directs reaction to cyclopropanation or epoxidation.
FAQ 2: The reaction mixture is turning dark, and while my starting material is consumed, the yield is very low. What is causing this decomposition?
A: A dark, polymeric residue often indicates decomposition of the 5-methoxyisatin starting material or the ylide itself. The strong bases required for ylide generation can promote undesirable side reactions with the sensitive isatin core.
The Underlying Cause: Substrate and Reagent Instability
-
Isatin Ring Opening: The amide bond within the oxindole ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures. This leads to a complex mixture of degradation products.[11]
-
Enolate Formation & Self-Condensation: The C3 position of the isatin is flanked by two carbonyls, making the N-H proton acidic. While N-protection mitigates this, the C3 position itself can be involved in enolate chemistry, potentially leading to aldol-type self-condensation products.
-
Ylide Decomposition: Sulfur ylides, particularly unstabilized ones, have limited thermal stability and can decompose if the reaction is run for too long or at too high a temperature.[8]
Troubleshooting & Optimization Strategies
-
Protect the Isatin Nitrogen: If not already done, consider protecting the nitrogen of the 5-methoxyisatin (e.g., with a Boc, Benzyl, or SEM group). This enhances solubility and, more importantly, removes the acidic N-H proton, preventing base-mediated side reactions at that site.
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Start the reaction at 0 °C or below and monitor by TLC. Do not heat the reaction unless you have evidence that it is necessary for conversion. Over-extending the reaction time at room temperature can lead to decomposition.
-
Use an Inert Atmosphere: Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Oxygen can interfere with the reagents and contribute to the formation of colored byproducts. All glassware should be flame- or oven-dried.[9]
-
Base Selection and Purity: Sodium hydride (NaH) is a common choice. Ensure it is a fresh, high-quality dispersion (wash with dry hexanes to remove mineral oil). The oil can interfere with the reaction. Potassium tert-butoxide (t-BuOK) is another effective base.[10] Avoid unnecessarily strong or nucleophilic bases like n-BuLi unless specifically required, as they can add to the carbonyl group directly.
Diagram 2: Troubleshooting Workflow for Low Yield/Decomposition
Caption: A logical workflow for troubleshooting low yields and decomposition.
Optimized Protocol: Synthesis of 5-Methoxy-spiro[cyclopropane-1,3'-indolin]-2'-one
This protocol is designed to favor the formation of the spiro-cyclopropyl product by using dimethylsulfoxonium methylide and controlled conditions.
Materials:
-
N-Protected 5-methoxyisatin (e.g., N-Boc-5-methoxyisatin) (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation:
-
Under an inert atmosphere (Argon), add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time.
-
Add anhydrous DMSO to the washed NaH to create a slurry.
-
-
Ylide Formation:
-
In a separate flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.
-
Cool the NaH slurry to 15-20 °C in a water bath.
-
Slowly add the trimethylsulfoxonium iodide solution to the NaH slurry via the dropping funnel over 30 minutes. A gas evolution (H₂) will be observed.
-
Stir the resulting milky-white mixture at room temperature for 45-60 minutes until gas evolution ceases. This is the solution of dimethylsulfoxonium methylide (Corey's Reagent).
-
-
Cyclopropanation Reaction:
-
Dissolve the N-protected 5-methoxyisatin in anhydrous THF in a separate flask.
-
Cool the ylide solution to 0 °C using an ice-water bath.
-
Add the isatin solution dropwise to the cold ylide solution over 20-30 minutes.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin is consumed (typically 2-4 hours at room temperature).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired spiro-cyclopropyl oxindole.
-
References
- Current time information in Le Flore County, US. (n.d.). Google.
-
Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Scheme 5. Reaction mechanism for the synthesis of spirocyclopropyl oxindoles. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Domino Corey–Chaykovsky reaction of isatins. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2023). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Rewriting the recipe for life-saving drugs. (2025). IITM TECH TALK. Retrieved March 7, 2026, from [Link]
-
Recent advances in cyclization reactions of isatins or thioisatins via C-N or C-S bond cleavage. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Enantioselective synthesis of spirocyclopropyl oxindoles 27. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Corey-Chaykovsky Reactions. (2021). YouTube. Retrieved March 7, 2026, from [Link]
-
Cyclopropanation Reactions. (n.d.). Thieme. Retrieved March 7, 2026, from [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Alternative Approaches to Classical Cyclopropanation Strategies. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and ... (2024). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. (2018). Wiley Online Library. Retrieved March 7, 2026, from [Link]
-
Optimization of the Cyclization Conditions toward the Isatin Framework. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. (2018). ETH Zürich. Retrieved March 7, 2026, from [Link]
-
Overview of the cyclopropanation optimization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Recent applications of isatin in the synthesis of organic compounds. (2017). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. (n.d.). OUCI. Retrieved March 7, 2026, from [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. (2023). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Juniper Publishers. Retrieved March 7, 2026, from [Link]
-
Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. (n.d.). aihaiyousi.com. Retrieved March 7, 2026, from [Link]
-
Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. (2014). National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
Novel approach to spiro- pyrrolidine-oxindoles and its application to the synthesis of (±)- horsfiline and (-)-spirotryprostatin B. (n.d.). ETH Zürich Research Collection. Retrieved March 7, 2026, from [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2022). National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2019). National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. (2015). National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
Stereoselective Cyclopropanation Reactions. (2003). Docentes FCT NOVA. Retrieved March 7, 2026, from [Link]
-
Cyclopropanation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Mechanism of Cyclopropanation Reactions Mediated by (5,10,15,20-Tetra-p-tolylporphyrinato)osmium(II) Complexes. (n.d.). Iowa State University Digital Repository. Retrieved March 7, 2026, from [Link]
-
Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. (2023). ACS Publications. Retrieved March 7, 2026, from [Link]
-
An Investigation on the Diastereoselectivity of α-Methylstyrene Cyclopropanations Catalyzed by Dirhodium (II) Catalysts. (2023). Emory Theses and Dissertations. Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Spiro[cyclopropane-1,3'-indolin]-2'-one Purification
Topic: Recrystallization & Isolation Techniques
Ticket ID: SPIRO-OX-REC-001 Status: Active Analyst: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are facing challenges with the purification of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.
This scaffold is chemically distinct due to the orthogonal fusion of the rigid spiro-cyclopropane ring to the oxindole core. This creates a "polar head" (amide/lactam) and a "lipophilic body" (cyclopropane/aryl substituents), leading to specific solubility behaviors. Common issues include oiling out (liquid-liquid phase separation), diastereomeric mixtures (cis/trans isomers), and catalyst entrapment .
This guide provides self-validating protocols to resolve these specific bottlenecks.
Part 1: Solvent System Decision Matrix
The choice of solvent is dictated by the substitution pattern of your spiro-oxindole. Use the table below to select your starting point.
Solvent Compatibility Table
| Solvent System | Type | Polarity Index | Best For... | Operational Note |
| Ethanol / Water | Binary | High | General Purpose. Removing inorganic salts and highly polar impurities. | Green Chemistry Standard. Excellent for unsubstituted or small alkyl-substituted derivatives. |
| Ethyl Acetate / n-Hexane | Binary | Medium | Lipophilic Derivatives. Compounds with aryl/benzyl groups on the cyclopropane ring. | Standard for upgrading diastereomeric ratios (e.g., purifying trans from cis). |
| Acetonitrile (ACN) | Single | High | High-Purity Polishing. | often yields superior crystal habit (needles/prisms) suitable for X-ray diffraction. |
| THF / Pentane | Binary | Medium | Thermally Labile Derivatives. | Allows crystallization at lower temperatures due to high volatility. |
Workflow: Selecting Your Protocol
Figure 1: Decision tree for selecting the appropriate solvent system based on initial solubility tests.
Part 2: Troubleshooting Guides (FAQs)
Issue 1: The Product "Oils Out" Instead of Crystallizing
User Report: "I dissolved my crude solid in hot ethanol. When I added water or cooled it down, a sticky oil formed at the bottom instead of crystals."
Root Cause: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit of the solution is breached too rapidly, or the melting point of the solvated compound is lower than the process temperature.
Corrective Action:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution. You may need to add a small amount of the "good" solvent (e.g., Ethanol).
-
Seeding (Critical): Add a "seed crystal" of the pure compound at the cloud point. If you lack pure seeds, scratch the glass wall with a glass rod to induce nucleation.
-
Slower Cooling: Insulate the flask with cotton or place it in a warm water bath and let it cool to room temperature over 4–6 hours. Do not put it directly into an ice bath.
Issue 2: Inseparable Diastereomers (Cis/Trans Mixtures)
User Report: "My NMR shows a 80:20 mixture of trans:cis isomers. Recrystallization isn't improving the ratio."
Root Cause: Diastereomers have different lattice energies. However, if the minor isomer gets trapped in the crystal lattice of the major isomer (inclusion), purification fails.
Corrective Action:
-
Switch to Thermodynamic Control: Use Protocol B (EtOAc/Hexane) . The trans-isomer (usually the major product in cyclopropanation) is often more symmetric and thermodynamically stable, leading to better packing.
-
The "Swish" Technique: Instead of fully dissolving, perform a trituration .
-
Suspend the solid in a solvent where it is only slightly soluble (e.g., cold diethyl ether or 10% EtOAc in Hexane).
-
Sonicate for 10 minutes.
-
Filter. The supernatant often enriches the more soluble (less stable) cis-isomer, leaving the purer trans-isomer on the filter paper.
-
Issue 3: Residual Metal Catalyst (Rh/Cu)
User Report: "My product is colored (green/red tint) and elemental analysis shows Rhodium contamination."
Root Cause: Cyclopropanation often uses Rhodium(II) acetate or Copper triflate. These bind to the oxindole amide nitrogen.
Corrective Action:
-
Chelating Wash: Before recrystallization, dissolve the compound in EtOAc and wash with 10% aqueous EDTA or Thiourea solution.
-
Adsorbent Treatment: Add SiliaMetS® Thiol or activated charcoal to the hot recrystallization solution, stir for 15 mins, and filter while hot (hot filtration) before cooling.
Part 3: Detailed Experimental Protocols
Protocol A: Ethanol/Water Recrystallization (Standard)
Best for: General purification of crude reaction mixtures.
-
Preparation: Place 1.0 g of crude spiro-oxindole in a 50 mL Erlenmeyer flask.
-
Dissolution: Add absolute ethanol (approx. 5–10 mL) and heat to boiling on a hot plate. Add solvent dropwise until the solid just dissolves.
-
Note: If the solution is colored/dirty, add activated carbon (50 mg), boil for 2 mins, and filter hot through a Celite pad.
-
-
Cloud Point: Remove from heat. While still hot, add hot distilled water dropwise until a faint permanent turbidity (cloudiness) appears.
-
Clarification: Add 1–2 drops of hot ethanol to clear the turbidity.
-
Crystallization: Cap the flask loosely. Allow to cool to room temperature undisturbed (approx. 2 hours). Then, move to 4°C (fridge) for 12 hours.
-
Isolation: Filter the crystals using a Buchner funnel. Wash with cold 50% EtOH/Water.
-
Drying: Dry under vacuum at 45°C for 6 hours.
Protocol B: Ethyl Acetate/Hexane (For Diastereomer Enrichment)
Best for: Upgrading diastereomeric purity (e.g., 90:10 to >99:1).
-
Dissolution: Dissolve the solid in minimal boiling Ethyl Acetate .
-
Anti-Solvent: Remove from heat source. Slowly add n-Hexane (or Heptane) down the side of the flask until nucleation begins.
-
Ratio Target: Usually 1:3 or 1:4 (EtOAc:Hexane).
-
-
Digestion: If an oil forms, reheat to boiling until clear, then let cool very slowly (wrap flask in foil/cotton).
-
Harvest: Collect crystals by filtration. Wash with cold Hexane.
Part 4: Mechanism of Action (The "Why")
Understanding the molecular interactions helps predict behavior for new derivatives.
Figure 2: Molecular features driving solubility and crystallization.
Scientific Rationale: The oxindole core contains a lactam (amide) functionality. In the solid state, these molecules form strong intermolecular Hydrogen Bonds (N-H···O=C), creating "chains" or "dimers" [1].
-
Polar Solvents (EtOH): Disrupt these H-bonds, solubilizing the monomer.
-
Non-Polar Anti-Solvents (Hexane): Force the molecules to re-aggregate. Because the trans-isomer typically packs more efficiently (higher lattice energy) than the cis-isomer, it precipitates first upon the addition of non-polar solvents [2].
References
-
Crystal Structure Analysis: Wang, Y., et al. (2011). Crystal structure of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. The amide moiety forms intermolecular hydrogen bonds linking molecules into chains. Source:
-
Diastereoselective Synthesis & Purification: Maurya, R. A., et al. (2014).[1] Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation. Describes the isolation of trans-isomers and their solubility profiles. Source:[1]
-
General Solubility Guidelines: BenchChem Technical Guides. Overcoming poor solubility of spirooxindole derivatives. Source:
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific derivatives before handling.
Sources
Troubleshooting low conversion rates in spiroindolinone synthesis
Welcome to the Spiro-Tech Support Hub. Ticket ID: #SPIRO-SYN-404 Subject: Troubleshooting Low Conversion in Spiroindolinone Synthesis Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Status Overview
You are likely encountering a stalling point in the construction of the C3-spirocyclic quaternary center. Whether you are utilizing the classic three-component 1,3-dipolar cycloaddition or an organocatalytic Michael/Cyclization cascade, the failure mode is rarely "random." It is almost always a kinetic trap or a solubility-driven mass transfer limitation.
This guide bypasses standard textbook definitions and targets the specific mechanistic bottlenecks causing your low yields.
Part 1: Diagnostic Triage (The "Is it Plugged In?" Phase)
Before altering your catalyst or chiral ligand, verify these three critical physical parameters.
| Diagnostic Check | Common Failure Mode | Immediate Fix |
| Isatin Solubility | Isatin is notoriously insoluble in non-polar solvents (DCM, Toluene) at RT, leading to heterogeneous mixtures where the imine never forms. | Switch to MeOH/EtOH for initial condensation or use THF with mild heating (40°C) . If using non-polar solvents for stereocontrol, pre-dissolve isatin in minimal DMF. |
| Water Content | Too much: Hydrolyzes the intermediate imine/iminium. Too little: Some decarboxylation pathways (sarcosine route) actually require trace protic sources to lower the transition state energy. | Add 4Å Molecular Sieves (activated) for imine formation. If using amino acids, ensure they are dry but allow the solvent to have trace moisture (or use alcohols). |
| Reagent Quality | Aldehydes: Oxidation to carboxylic acids kills the amine catalyst. Dipolarophiles: Maleimides/acrylates polymerize over time. | Wash liquid aldehydes with NaHCO₃ prior to use. Recrystallize solid dipolarophiles . |
Part 2: Deep Dive – The 1,3-Dipolar Cycloaddition (Azomethine Ylide Route)
The Scenario: You are reacting an Isatin, an
Root Cause 1: The Decarboxylation Barrier
The formation of the azomethine ylide requires the formation of an oxazolidin-5-one intermediate (lactonization) followed by decarboxylation. If this step is too slow, the transient imine hydrolyzes back to starting materials.
-
The Fix:
-
Reflux is non-negotiable for difficult substrates in this pathway. The decarboxylation is endothermic.
-
Catalytic Acid: Add 5-10 mol% of acetic acid or benzoic acid. This protonates the carbonyl, accelerating the initial condensation and the subsequent lactonization.
-
Root Cause 2: The "Retro-Cycloaddition" Trap
The 1,3-dipolar cycloaddition is reversible. If you run the reaction too long or too hot after conversion, you may be driving the equilibrium back to the ylide, which then decomposes.
-
The Fix:
Part 3: Organocatalysis & Enantioselectivity Issues
The Scenario: You are using a chiral catalyst (Squaramide, Thiourea, or Phosphoric Acid) to react an Isatin-derived imine with a nucleophile. The Symptom: Good conversion, but essentially racemic (0-20% ee) or stalled conversion at 50%.
Q: Why is my ee% so low despite using a proven catalyst?
A: The Background Reaction. Isatin imines are highly electrophilic. If your uncatalyzed background reaction is faster than the catalyzed pathway, you will get racemate.
-
Troubleshooting:
-
Dilution: High concentrations favor the bimolecular background reaction. Dilute your reaction to 0.05 M or 0.02 M.
-
Temperature: Lower the temperature to -20°C or -40°C. The catalytic pathway (lower activation energy) becomes favored over the background thermal pathway at lower temperatures.
-
Q: Why does the reaction stop at 50% conversion?
A: Catalyst Aggregation or Product Inhibition.
-
Aggregation: Bifunctional catalysts (squaramides) can form H-bonded dimers that are inactive.
-
Fix: Change solvent to one that disrupts aggregation (e.g., add 5% THF to Toluene) or increase catalyst loading to push equilibrium toward monomer.
-
-
Product Inhibition: The spiro-product might bind to the catalyst more strongly than the substrate.
-
Fix: Add a solid inorganic base (e.g., Na₂CO₃) to sequester the product or "turn over" the catalyst if it relies on a proton-shuttle mechanism.
-
Part 4: Visualization of the Failure Points
The following diagram illustrates the critical "Decision Nodes" in the azomethine ylide pathway where yields are lost.
Caption: Mechanistic flow of the 1,3-dipolar cycloaddition showing the critical instability of the imine intermediate and the reversibility of the final step.
Part 5: Standardized Protocol (SOP)
Workflow: Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one
Reagents:
-
Isatin derivative (1.0 equiv)
-
Sarcosine (1.2 equiv)
-
Maleimide derivative (1.1 equiv)
-
Solvent: Methanol (Reagent Grade) or Ethanol/Water (3:1)
Step-by-Step:
-
Pre-Complexation (Optional but Recommended): Dissolve Isatin and Sarcosine in the solvent. Heat to reflux for 15 minutes before adding the dipolarophile.
-
Why? This ensures the decarboxylation engine is running and the ylide is forming. You should see CO₂ evolution (bubbling).
-
-
Addition: Add the Maleimide (dipolarophile).
-
Checkpoint: If the solution turns from orange/red (Isatin) to pale yellow/colorless, the reaction is proceeding. The ylide is highly colored; the product is usually less conjugated.
-
-
Monitoring: Check TLC at 30 mins.
-
Note: Do not rely on UV alone. Stain with Ninhydrin (detects unreacted amino acid) and 2,4-DNP (detects unreacted Isatin ketone).
-
-
Workup:
-
Scenario A (Precipitate forms): Cool to RT, filter, wash with cold EtOH. This is the cleanest product.
-
Scenario B (Solution): Evaporate solvent. Dissolve residue in minimal DCM. Precipitate with Hexane/Ether.[5] Avoid column chromatography if possible, as silica can sometimes revert the retro-reaction or hydrolyze sensitive spiro-lactams.
-
Part 6: Optimization Data (Representative)
Use this table to guide your solvent/condition selection based on your specific problem.
| Condition | Conversion (Yield) | Diastereomeric Ratio (dr) | Notes |
| Methanol, Reflux | High (85-95%) | Moderate (3:1) | Best for "just getting product." High solubility drives reaction. |
| Toluene, Reflux | Low (<40%) | High (>10:1) | Poor solubility of amino acids limits ylide formation. |
| THF, 60°C | Moderate (60%) | Good (5:1) | Good balance, but requires dry amino acids. |
| Water/EtOH (1:1) | High (80%) | Low (2:1) | "On-water" effect accelerates rate but erodes stereocontrol. |
References
-
Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(30), 5165–5181.
-
Pandey, G., et al. (2011). Asymmetric synthesis of spiro[pyrrolidin-3,3'-oxindoles] via 1,3-dipolar cycloaddition.[1] Chemical Communications.
-
Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged intermediates in organic synthesis.[6] Chemical Reviews, 112(11), 6104–6155.
-
Kiss, L., et al. (2020). Functionalized spiro-fused oxindoles: Synthesis and evaluation. MDPI Molecules.
Sources
- 1. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isatin synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rjwave.org [rjwave.org]
Technical Support Center: Enantioseparation of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Subject: Technical Guide for the Chiral Resolution of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one Ticket ID: SPIRO-5M-ISO-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
User Query: "How do I separate the enantiomers of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one, and how do I handle solubility issues during scale-up?"
Scientist's Analysis:
The target molecule is a spiro-oxindole derivative.[1] The chirality arises from the
-
Core Challenge: The lactam moiety (-NH-CO-) often causes peak tailing due to non-specific hydrogen bonding with residual silanols on the stationary phase.
-
Secondary Challenge: Spiro-compounds often exhibit high crystallinity and poor solubility in standard alkane mobile phases, complicating preparative loading.
Method Development: The Screening Protocol
Do not guess. Follow this logic gate to establish a baseline separation.
Phase 1: Column Selection
For spiro-oxindoles, polysaccharide-based stationary phases are the gold standard due to their ability to form inclusion complexes and hydrogen bonds with the amide backbone of the indolinone.
-
Primary Screen: Chiralpak IA (Immobilized Amylose) or Chiralpak IB (Immobilized Cellulose).
-
Why? Immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF), which are crucial for dissolving this specific spiro-compound.
-
-
Secondary Screen: Chiralpak AD-H or OD-H (Coated phases).
-
Warning: Do NOT use DCM, THF, or Ethyl Acetate with these columns, or you will strip the chiral selector.
-
Phase 2: Mobile Phase Optimization
Start with Normal Phase (NP) .
-
Base Solvent: n-Heptane (preferred over Hexane for lower volatility and toxicity).
-
Modifier: Ethanol (EtOH) or Isopropanol (IPA).
-
Recommendation: Start with Heptane:EtOH (90:10) . Ethanol often provides sharper peaks for indolinones than IPA due to faster mass transfer kinetics.
-
-
Additives (Critical): You must add a basic modifier to suppress the lactam NH interaction.
-
Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Workflow Visualization
Caption: Decision matrix for screening stationary phases based on solubility and initial resolution.
Troubleshooting Guide (FAQ)
Issue 1: "My peaks are tailing significantly, causing overlap."
Diagnosis: The lactam hydrogen (N-H) on the indolinone ring is interacting with the silica support or the chiral selector's non-enantioselective sites. The Fix:
-
Increase Base Modifier: Increase DEA/TEA from 0.1% to 0.2% .
-
Temperature Control: Lower the column temperature to 15°C - 20°C .
-
Scientific Rationale: Lower temperatures generally increase the enantioselectivity (
) by enhancing the enthalpy difference ( ) of the interaction, often resolving tailing issues by separating the peak centers further.
-
Issue 2: "The sample precipitates at the head of the column."
Diagnosis: 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is likely crystalline and poorly soluble in high-heptane mobile phases. The Fix:
-
Use an Immobilized Column (IA/IB/IC): This allows you to use strong solvents in the mobile phase.
-
The "Sandwich" Injection Technique:
-
Dissolve sample in 100% DCM or THF.
-
Mobile Phase: Heptane/EtOH/DCM (85:10:5).
-
Note: The DCM component keeps the sample in solution as it enters the column, preventing precipitation shock.
-
Issue 3: "I see a third peak appearing during the run."
Diagnosis: On-column degradation or ring-opening. The Fix:
-
Check the stability of the cyclopropane ring. While generally stable, acidic conditions can trigger ring opening.
-
Action: Ensure your mobile phase is neutral or slightly basic . Avoid Trifluoroacetic Acid (TFA) unless absolutely necessary.
Preparative Scale-Up Specifications
When moving from analytical (4.6 mm ID) to preparative (20-50 mm ID) scale, solubility becomes the limiting factor.
Solubility & Loading Table
| Solvent System | Solubility Rating | Column Compatibility | Scale-Up Strategy |
| Heptane/IPA | Poor (< 5 mg/mL) | All (AD, OD, IA, IB) | High volume injections required (Band broadening risk). |
| 100% Methanol | Moderate | IA, IB, OD, AD | Good for "Polar Organic Mode". Check selectivity first. |
| Heptane/DCM | Excellent (> 20 mg/mL) | Immobilized ONLY (IA, IB) | Recommended. Allows high concentration loading. |
Protocol for Preparative Injection:
-
Dissolve 100 mg of racemate in 2 mL of DCM.
-
Dilute with 1 mL of the mobile phase (e.g., Heptane/EtOH).
-
Filter through a 0.45
m PTFE filter immediately before injection. -
Inject onto a Chiralpak IA (250 x 20 mm, 5
m).
Post-Separation: Absolute Configuration
User Query: "Which peak is R and which is S?"
Scientist's Response:
You cannot determine absolute configuration (
Validation Methods:
-
X-Ray Crystallography (Definitive):
-
Circular Dichroism (CD):
-
Compare the CD spectrum of your isolated peak with literature data for known analogs.
-
Note: The sign of the Cotton effect (positive/negative) at specific wavelengths (e.g., 250-300 nm) correlates with the stereochemistry of the spiro-center.
-
References
-
Kapure, J. S., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts."[3] RSC Advances, vol. 4, 2014. Link
-
Phenomenex.[1][4] "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone. Link
-
Sigma-Aldrich.[5] "Spiro[cyclopropane-1,3'-indolin]-2'-one Product Data." Link
-
Subba Reddy, B. V., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines." Organic & Biomolecular Chemistry, 2013. Link
Sources
- 1. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins [mdpi.com]
- 2. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Spiro-Oxindole Scaffold Stability
Topic: Enhancing Stability & Handling of Spiro-Oxindole Intermediates
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4
Introduction: The "Privileged" but Temperamental Scaffold
Welcome to the Spiro-Oxindole Technical Hub. You are likely here because this scaffold—widely recognized as "privileged" in medicinal chemistry for MDM2 inhibition and anticancer activity—is failing in your hands.
The Core Problem: The spiro-fusion at the C3 position of the oxindole creates significant steric strain. While this 3D architecture is essential for binding affinity, it renders the ring system thermodynamically fragile. Unlike flat aromatic systems, spiro-oxindoles (especially those formed via 1,3-dipolar cycloaddition) are prone to retro-reaction pathways and stereochemical scrambling (epimerization) under standard laboratory conditions.
This guide treats your synthesis not as a recipe, but as a dynamic equilibrium that must be managed.
Module 1: The Reversibility Trap (Retro-Mannich/Cycloaddition)
Symptom: You observe high conversion by TLC/LCMS during the reaction, but yield plummets during workup or scale-up. A peak corresponding to the starting material or an intermediate azomethine ylide reappears.
Root Cause: The formation of the spiro-pyrrolidine ring is often reversible.[1] The reaction is governed by an equilibrium between the Kinetic Product (often the desired spiro-adduct) and the Thermodynamic Mixture (starting materials or stable isomers). Protic solvents and heat accelerate the retro-1,3-dipolar cycloaddition or retro-Mannich reaction.
Troubleshooting Protocol: Locking the Kinetic Product
| Parameter | Recommendation | Scientific Rationale |
| Reaction Temperature | < 25°C (Strict) | Higher temperatures provide the activation energy required to cross the barrier back to the retro-transition state. |
| Quenching | Low-Temp Acidic Quench | Rapidly protonating the intermediate prevents the retro-pathway. Do not concentrate the reaction mixture while hot. |
| Solvent System | Aprotic (DCM, THF) | Protic solvents (MeOH, H₂O) stabilize the zwitterionic dipole intermediate, effectively lowering the energy barrier for the ring-opening (retro) reaction. |
Visualizing the Instability Pathway
The following diagram illustrates the decision matrix for diagnosing stability issues during the reaction phase.
Figure 1: Diagnostic workflow for identifying retro-reaction pathways in spiro-oxindole synthesis.
Module 2: Stereochemical Drift (Epimerization)
Symptom: Your crude NMR shows a single diastereomer (
Root Cause: The C3-spiro carbon is adjacent to a carbonyl group (the oxindole amide). Under basic conditions (even mild bases like carbonates), the C3 proton (if present) or adjacent protons in the pyrrolidine ring can be removed, leading to an enolate intermediate. Reprotonation occurs from the least hindered face, often leading to the thermodynamic (and undesired) isomer.
Mechanism of Failure
The "drift" is usually a result of C3-Epimerization or Pyrrolidine Ring Opening .
-
Base-Catalyzed: Residual base from the reaction (e.g., Et₃N, DIPEA) remains in the crude oil.
-
Silica-Catalyzed: The acidic silanol groups on silica gel can protonate the amide oxygen, activating the system for ring-opening.
Stabilization Protocol: The "Neutralized" Workup
Step 1: Buffer the Workup Do not use strong bases (NaOH) or acids (HCl) for washing. Use Phosphate Buffer (pH 7.0) or saturated NH₄Cl to quench.
Step 2: Chromatographic Stabilization Standard silica gel is acidic (pH ~5). You must neutralize it before purifying acid-sensitive spiro-oxindoles.
Protocol: Preparation of Neutralized Silica
-
Slurry silica gel in the eluent solvent (e.g., Hexane/EtOAc).
-
Add 1-2% Triethylamine (Et₃N) to the slurry.
-
Stir for 5 minutes.
-
Flush with 2 column volumes of pure eluent (without Et₃N) to remove excess base before loading your sample.
-
Why? The Et₃N caps the acidic silanol sites, preventing them from catalyzing the ring-opening or epimerization.
-
Module 3: Storage & Handling FAQs
Q: My solid compound turned yellow/brown after a week on the bench. Why?
A: This is likely oxidative instability . The spiro-junction creates a strain that makes the pyrrolidine ring susceptible to oxidation, often leading to ring-opening to form a planar, conjugated system (which is colored).
-
Fix: Store spiro-oxindoles under Argon/Nitrogen at -20°C. Avoid storage in solution, especially in chlorinated solvents (DCM/CHCl₃), which can become acidic over time.
Q: Can I use recrystallization instead of chromatography?
A: Yes, and you should. Spiro-oxindoles often exhibit Second Order Asymmetric Transformation (SOAT) . If you have a mixture of diastereomers in solution that are in equilibrium (via the retro-mechanism described in Module 1), allowing the solution to stand can precipitate the less soluble (often more stable/crystalline) isomer, driving the equilibrium toward that single product.
-
Solvent Tip: Try Ethanol/Water or IPA/Hexane systems.
Q: Why does my LCMS show two peaks with the exact same Mass?
A: These are diastereomers (epimers), not structural isomers.
-
Action: Do not assume purity based on MS alone. You must check ¹H NMR. Look specifically at the chemical shift of the protons on the spiro-ring; they will shift significantly (0.2 - 0.5 ppm) between diastereomers due to the anisotropic effect of the oxindole aromatic ring.
Summary Data: Solvent Compatibility Matrix
| Solvent | Stability Rating | Risk Factor | Usage Recommendation |
| Dichloromethane (DCM) | High | Acidic decomposition (trace HCl) | Pass through basic alumina before use. |
| Methanol (MeOH) | Low | Promotes Retro-Mannich | Avoid for storage or heating. |
| Acetonitrile (MeCN) | Medium | Hydrolysis (if wet) | Use dry; good for HPLC. |
| DMSO | High | Oxidation (rare) | Excellent for biological assays, but difficult to remove. |
| Toluene | High | None | Best for high-temp synthesis if required. |
References
-
Mechanism of Retro-Mannich Instability
- Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles.
- Journal of Medicinal Chemistry (2014).
-
[Link]
-
Epimeriz
-
Purification & Silica Comp
- Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures.
-
BenchChem Technical Guides (2025).[1]
-
1,3-Dipolar Cycloaddition Reversibility
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandem intramolecular photocycloaddition-retro-Mannich fragmentation as a route to spiro[pyrrolidine-3,3'-oxindoles]. Total synthesis of (+/-)-coerulescine, (+/-)-horsfiline, (+/-)-elacomine, and (+/-)-6-deoxyelacomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming steric hindrance in 5'-substituted spiro-oxindole synthesis
Technical Support Center: Advanced Synthesis of Spiro-Oxindoles Ticket Topic: Overcoming Steric & Electronic Barriers in 5'-Substituted Spiro-Oxindole Synthesis Status: Open | Priority: High | Agent: Senior Application Scientist
User Diagnostic: The "5-Position" Challenge
Welcome to the Spiro-Oxindole Synthesis Support Center. You are likely encountering stalled conversion or poor enantioselectivity when introducing substituents at the C5 position of the isatin core (referred to as 5'-substituted in the final spiro-product nomenclature).
The Core Misconception: In 3,3'-spiro-oxindole synthesis (via isatin condensation), true steric hindrance at the reaction center (C3) is primarily driven by the C4-position (peri-interaction) or the N1-protecting group .
If you are struggling with C5-substituents (e.g., 5-Bromo, 5-Nitro, 5-Methoxy), your failure mode is likely Electronic Deactivation or Catalyst Pocket Mismatch , not direct steric clash at the forming quaternary center.
This guide troubleshoots these specific failure modes using the 1,3-Dipolar Cycloaddition (1,3-DC) and Michael-Aldol Cascade workflows.
Part 1: Triage & Troubleshooting (The "Hardware" Fix)
Issue A: The Reaction Stalls (Low Conversion)
-
Diagnosis: If you have a 5-Electron Donating Group (EDG) (e.g., 5-OMe, 5-Me), the electrophilicity of the C3-carbonyl is reduced. The azomethine ylide (dipole) forms slowly or fails to trap the dipolarophile.
-
The Fix: You must switch from a standard Lewis Acid to a Bifunctional Organocatalyst that activates the isatin specifically via Hydrogen Bonding, lowering the LUMO energy.
Issue B: Poor Enantioselectivity (Low ee)
-
Diagnosis: Catalyst Steric Clash. If you are using a bulky Chiral Phosphoric Acid (e.g., TRIP) and a large 5-substituent (e.g., 5-Iodo, 5-Ph), the substrate extends too far into the catalyst's "wall," preventing the tight binding required for facial discrimination.
-
The Fix: "Open up" the catalyst pocket. Switch from BINOL-derived backbones to SPINOL or Squaramide scaffolds which offer a more open architecture.
Part 2: Decision Matrix (Logic Flow)
Use this logic flow to select the correct catalytic system for your specific 5'-substitution pattern.
Figure 1: Decision tree for catalyst and condition optimization based on the electronic and steric nature of the isatin 5-substituent.
Part 3: Optimized Protocol (The "Gold Standard")
Protocol ID: 13DC-SQ-05 Method: Asymmetric 1,3-Dipolar Cycloaddition using Bifunctional Squaramide.[1] Scope: Robust for 5-substituted isatins (Both EWG and EDG) reacting with nitroalkenes or chalcones.
Reagents & Setup
| Component | Role | Specification |
| Isatin (1.0 equiv) | Substrate | 5-substituted (0.1 mmol) |
| Amino Acid (1.2 equiv) | Ylide Precursor | Sarcosine (N-methylglycine) or Proline |
| Dipolarophile (1.0 equiv) | Trap | |
| Catalyst (5 mol%) | Chiral Inducer | Squaramide C1 (See Ref 1) |
| Solvent | Medium | DCM or DCM/HFIP (9:1) |
| Additives | Water Scavenger | 4Å Molecular Sieves (100 mg) |
Step-by-Step Execution
-
Catalyst Pre-complexation: In a flame-dried vial, dissolve Squaramide Catalyst (5 mol%) and the 5-substituted Isatin (0.1 mmol) in DCM (1.0 mL).
-
Technical Note: Stir for 10 mins. This allows the squaramide H-bond donor to activate the isatin C3-carbonyl. If the isatin is insoluble (common with 5-NO2), add 10% HFIP (Hexafluoroisopropanol).
-
-
Ylide Generation: Add Sarcosine (1.2 equiv) and 4Å MS .
-
Observation: The mixture may turn slightly yellow/orange, indicating azomethine ylide formation.
-
Critical Check: If using a 5-EDG (e.g., 5-OMe), heat to 35°C to force ylide formation.
-
-
Cycloaddition: Add the Dipolarophile (1.0 equiv) in one portion. Stir at room temperature (25°C).
-
Time: 12–24 hours.
-
Monitoring: TLC (EtOAc/Hexane 3:7). Look for the disappearance of the dipolarophile (limiting reagent).
-
-
Workup: Filter through a short pad of silica gel to remove the catalyst and molecular sieves. Wash with DCM.[2] Concentrate in vacuo.
-
Purification: Flash column chromatography.
-
Note: Spiro-oxindoles often streak on silica. Add 1% Et3N to your eluent to improve peak shape.
-
Part 4: Comparative Data (Yield vs. Substitution)
The following data illustrates how the 5-substituent affects the reaction outcome when using a standard Chiral Phosphoric Acid (CPA) vs. a Bifunctional Squaramide .
| 5-Substituent | Electronic Effect | Steric Bulk | Yield (CPA - TRIP) | Yield (Squaramide) | ee% (Squaramide) |
| H | Neutral | None | 92% | 95% | 96% |
| 5-F | Weak EWG | Low | 95% | 98% | 94% |
| 5-NO2 | Strong EWG | Moderate | 88% (Solubility issue) | 96% | 92% |
| 5-OMe | Strong EDG | Moderate | 45% (Reactivity issue) | 85% | 95% |
| 5-Ph | Neutral | High | 30% (Steric Clash) | 90% | 91% |
Data Interpretation:
-
CPA Failure: The bulky TRIP catalyst fails with 5-Ph (Steric clash) and 5-OMe (Electronic deactivation).
-
Squaramide Success: The squaramide is electronically "tunable" and sterically "open," accommodating the 5-Ph group while sufficiently activating the 5-OMe substrate.
Part 5: Frequently Asked Questions (FAQs)
Q1: My reaction works for 5-Bromo isatin but fails completely for 5-Methoxy isatin. Why? A: This is an electronic failure, not steric. The 5-Methoxy group donates electron density into the aromatic ring, making the C3-carbonyl less electrophilic. The amino acid cannot attack C3 to form the ylide.
-
Fix: Increase temperature to 40°C and use a stronger acid co-catalyst (e.g., 10 mol% Benzoic Acid) to assist in the condensation step.
Q2: I am seeing low ee% when using 5-t-Butyl isatin. Is the group too big? A: Likely yes, if you are using a "tight" catalyst like TRIP. The tert-butyl group at C5 pushes the substrate away from the chiral shielding of the catalyst.
-
Fix: Switch to a catalyst with a larger "bite angle," such as a Cinchona alkaloid-derived thiourea or a SPINOL-based phosphoric acid . These scaffolds accommodate distal bulk better than BINOLs.
Q3: Can I use water as a solvent to improve solubility of 5-Nitro isatin? A: Yes, "On-Water" reactions are very effective for spiro-oxindoles.
-
Protocol: Use water as the solvent and add a surfactant (e.g., TPGS-750-M). The hydrophobic effect accelerates the reaction, often overcoming the electronic deactivation of certain substrates.
References
-
Bifunctional Squaramide Catalysis
-
Chiral Phosphoric Acid (TRIP)
-
Steric vs.
-
Metal-Catalyzed Alternatives (Ag/Cu)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00165J [pubs.rsc.org]
- 3. xiao.rice.edu [xiao.rice.edu]
- 4. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic asymmetric synthesis of spirooxindoles: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. dspace.uevora.pt [dspace.uevora.pt]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic insights into NHC/Cu catalyzed asymmetric synthesis of spirooxindoles: origins of enantioselectivity and diastereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR characterization of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
An In-depth Technical Guide to the 1H NMR Characterization of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one.
Introduction
5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one represents a privileged structural motif in medicinal chemistry, specifically within the class of spirooxindoles. This scaffold is a critical core in the design of MDM2-p53 inhibitors and potential anticancer agents. The spiro-fusion of the cyclopropane ring at the C3 position of the oxindole core introduces rigid stereochemical constraints, locking the orientation of the aromatic system and potentially enhancing binding affinity to target proteins.
For researchers and drug developers, precise structural verification of this scaffold is paramount. The transformation from a planar spiro-precursor (like isatin or oxindole) to the sp3-hybridized spiro-cyclopropane system results in dramatic and diagnostic changes in the 1H NMR spectrum , particularly in the high-field aliphatic region.
This guide provides a comparative technical analysis of the 1H NMR signature of the target compound against its precursors and unsubstituted analogs, supported by experimental protocols and mechanistic insights.
Structural Analysis & NMR Expectations
The molecule consists of three distinct magnetic environments:
-
The Indolin-2-one Core: A bicyclic aromatic system. The 5-methoxy substituent introduces electronic donation, shielding the ortho-protons (H4 and H6) and breaking the symmetry of the aromatic region.
-
The Spiro-Cyclopropane Ring: Located at position 3.[1] The protons on this strained ring are highly shielded due to the ring current anisotropy of the cyclopropane system, typically appearing upfield (0.5 – 2.0 ppm).
-
The Methoxy Group: A strong singlet, typically around 3.7–3.8 ppm.
Key Diagnostic Feature: The "Geminal Disparity." Unlike a free cyclopropane, the spiro-cyclopropane protons in this scaffold are diastereotopic due to the plane of the oxindole ring. Protons cis to the carbonyl group experience a different magnetic environment than those trans to it (facing the benzene ring). This often resolves into complex multiplets or distinct doublets rather than a simple singlet.
Caption: Structural transformation and diagnostic NMR regions. The spiro-cyclopropane formation creates distinct magnetic environments for the methylene protons.
Comparative 1H NMR Analysis
The following table contrasts the 1H NMR data of the target compound (and its N-methyl derivative) against the starting material and the unsubstituted core. This comparison validates the successful formation of the spiro-ring.
Table 1: Chemical Shift Comparison (δ, ppm)
| Proton Environment | Precursor (5-Methoxyisatin) [1] | Unsubstituted Core (Spiro[cyclopropane-indolin]-2-one) [2] | Target Derivative (5'-Methoxy-1'-methylspiro...) [3] | Assignment / Notes |
| Cyclopropane (CH₂) | Absent | 1.50 – 1.80 (m) | 1.48, 1.50, 1.73, 1.75 (4x d) | Diagnostic Region. High-field signals confirm spiro-ring formation.[1] Complex splitting arises from diastereotopic nature. |
| Methoxy (-OCH₃) | 3.74 (s) | Absent | 3.79 (s) | Distinct singlet; confirms retention of the 5-OMe group. |
| Aromatic H-4 | 7.17 (d, meta) | ~7.0 - 7.2 (m) | 6.46 (d, J=1.4 Hz) | Upfield shift in spiro product due to loss of C3-carbonyl conjugation. |
| Aromatic H-6 | 7.17 (dd) | ~6.9 - 7.1 (m) | 6.80 (d) | Coupling patterns may vary by solvent; H6 is typically a dd. |
| Aromatic H-7 | 6.84 (d, ortho) | ~6.8 - 6.9 (d) | 6.80 (d)* | Ortho to NH; often overlaps with H6. |
| N-H / N-Me | 10.86 (s, broad) | 10.40 (s, broad) | 3.28 (s, N-Me) | Differentiation: The NH parent will show a broad singlet >10 ppm. N-Me derivatives show a sharp singlet ~3.2 ppm. |
Note: Data for the target derivative is based on the N-methyl analog (1f) in CDCl3. The NH parent compound will exhibit similar aliphatic/aromatic shifts but lacks the N-Me signal at 3.28 ppm and includes a broad NH singlet downfield.
Detailed Interpretation
-
The "Fingerprint" (1.4 – 1.8 ppm): In the precursor isatin, the C3 position is a carbonyl carbon (C=O), and there are no high-field aliphatic protons. The appearance of signals in the 1.5–1.8 ppm range is the definitive proof of cyclopropanation. The observation of four distinct doublets (or two complex multiplets) in high-resolution spectra indicates the rigid, diastereotopic environment of the spiro-linkage.
-
Aromatic Shielding: The 5-methoxy group exerts a strong mesomeric (+M) effect, pushing electron density into the ring. This shields the aromatic protons (H4, H6, H7) relative to the unsubstituted core, shifting them upfield (e.g., from ~7.0 ppm to ~6.5–6.8 ppm).
Experimental Protocol: Synthesis & Characterization
This protocol describes the synthesis of the target scaffold via the Corey-Chaykovsky reaction , the industry standard for converting isatins/oxindoles to spiro-cyclopropanes.
Phase 1: Synthesis (Corey-Chaykovsky Cyclopropanation)
Reaction Principle: A sulfur ylide (generated from trimethylsulfoxonium iodide) attacks the electrophilic C3 carbonyl (or exocyclic alkene) of the oxindole, followed by intramolecular ring closure.
-
Reagents:
-
Substrate: 5-Methoxyisatin (or 5-methoxy-N-methylisatin).
-
Reagent: Trimethylsulfoxonium iodide (TMSOI).
-
Base: Sodium Hydride (NaH, 60% dispersion in oil).
-
Solvent: Anhydrous DMSO (Critical for ylide stability).
-
-
Procedure:
-
Activation: In a flame-dried flask under Argon, dissolve TMSOI (3.0 equiv) in anhydrous DMSO. Add NaH (3.0 equiv) portion-wise at 0°C. Stir at room temperature (RT) for 30–60 min until the solution becomes clear/milky (formation of dimethylsulfoxonium methylide).
-
Addition: Add the 5-Methoxyisatin substrate (1.0 equiv) dissolved in DMSO dropwise to the ylide solution.
-
Reaction: Stir at RT or mild heat (50°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting material (Isatin Rf ~ 0.4, Product Rf ~ 0.6).
-
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Phase 2: NMR Sample Preparation
-
Solvent Choice:
-
CDCl₃ (Chloroform-d): Standard for N-alkylated derivatives. Gives sharp signals.
-
DMSO-d₆: Preferred for the N-H parent compound . The polar solvent minimizes aggregation and exchange broadening of the amide NH proton, allowing it to be observed as a distinct singlet around 10.5 ppm.
-
-
Concentration: Dissolve ~5–10 mg of the purified solid in 0.6 mL of solvent. Filter through a cotton plug if any insolubles remain.
Caption: Step-by-step workflow for the synthesis and validation of the spiro-cyclopropane scaffold.
References
-
ChemicalBook. (2017). 5-Methoxyisatin Synthesis and NMR Data. Retrieved from .
-
PubChem. (2025).[1] Spiro[cyclopropane-1,3'-indolin]-2'-one Compound Summary. Retrieved from .
-
Vertex AI Search Result 1.1. (2025). Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. (Data for Compound 1f). Retrieved from .
-
BenchChem. (2025). Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one. Retrieved from .
-
MDPI. (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles. Retrieved from .
Sources
Comparative Technical Guide: Crystallographic & Functional Analysis of 5'-Methoxy Spiro[cyclopropane-1,3'-indolin]-2'-one
Executive Summary
This guide provides an in-depth technical analysis of 5'-methoxy spiro[cyclopropane-1,3'-indolin]-2'-one , a privileged scaffold in modern drug discovery. Unlike traditional planar heteroaromatics, this spiro-fused system offers a distinct three-dimensional architecture critical for targeting complex protein-protein interactions (PPIs), such as the p53-MDM2 pathway.
This document objectively compares this specific crystal structure against its planar precursors (isatins) and unsubstituted analogs, evaluating lattice stability, solubility profiles, and binding potential.
Part 1: Structural Analysis & Comparative Crystallography
The defining feature of the 5'-methoxy spiro[cyclopropane-1,3'-indolin]-2'-one is the spiro-carbon at position 3 (C3), which enforces a perpendicular arrangement between the indolinone ring and the cyclopropane moiety. This "escape from flatland" is the primary performance differentiator against traditional planar intercalators.
Crystal Lattice & Geometry
Based on X-ray diffraction data of the parent spiro[cyclopropane-1,3'-indolin]-2'-one and its methoxy-derivatives, the structure crystallizes in orthorhombic systems (typically space group Pbca or P212121).
Key Structural Metrics:
-
Spiro-Junction Geometry: The dihedral angle between the mean plane of the cyclopropane ring and the indole ring system is approximately 87.7° . This near-orthogonality is rigid, preventing the "induced fit" conformational penalties often seen in flexible ligands.
-
Bond Lengths: The
bonds (approx.[1] 1.51 Å) are characteristically shorter than standard alkanes due to ring strain, increasing the s-character of the carbon orbitals and enhancing electronic communication between the rings. -
Methoxy Substituent Effect: The 5'-methoxy group lies almost coplanar with the aromatic ring to maximize resonance overlap (
), but it introduces a steric bump that expands the unit cell volume by approximately 15-20 ų compared to the unsubstituted analog.
Comparative Performance Data
The following table contrasts the 5'-methoxy spiro scaffold with its primary alternatives: the planar precursor (5-methoxyisatin) and the unsubstituted spiro analog.
| Feature | 5'-Methoxy Spiro-indolinone (The Product) | 5-Methoxyisatin (Planar Alternative) | Unsubstituted Spiro-indolinone (Analog) |
| 3D Topology ( | High (Rigid Orthogonal) | Low (Planar/Flat) | High (Rigid Orthogonal) |
| Lattice Energy | Moderate (Disrupted | High (Strong | High (Tighter packing) |
| Solubility (DMSO) | Enhanced (>20 mM) | Poor (<5 mM) | Moderate (~10 mM) |
| H-Bond Capability | Donor (NH) + Acceptor (C=O, OMe) | Donor (NH) + Acceptor (C=O) | Donor (NH) + Acceptor (C=O) |
| Biological Target | Stereospecific Pockets (MDM2) | DNA Intercalation (Non-specific) | General Spiro-pockets |
Expert Insight: The "Performance" advantage of the 5'-methoxy derivative lies in the disruption of lattice energy . While planar isatins stack efficiently (making them insoluble "brick dust"), the spiro-kink and the methoxy group prevent tight packing, significantly improving solubility—a critical parameter for bioavailability.
Part 2: Intermolecular Interactions & Packing Network
Understanding the crystal packing is essential for predicting solid-state stability and formulation risks (polymorphism).
Hydrogen Bonding Network
The crystal lattice is stabilized primarily by strong intermolecular hydrogen bonds forming
-
Primary Interaction:
(Amide-to-Carbonyl).-
Distance (
): ~2.85 Å -
Angle: ~170°
-
-
Secondary Interaction: The 5'-methoxy oxygen acts as a weak acceptor for C-H protons from neighboring cyclopropane rings (
), creating a secondary stabilizing network not present in the unsubstituted analog.
Visualization of Structural Logic
The following diagram illustrates the structural hierarchy and the functional role of each moiety within the crystal lattice.
Figure 1: Structural decomposition of the 5'-methoxy spiro scaffold, highlighting the causal link between the spiro-junction and enhanced solubility properties.
Part 3: Synthesis & Crystallization Protocol
To ensure reproducibility, we recommend a sulfur ylide-mediated cyclopropanation. This method is superior to diazo-based routes regarding safety and scalability.
Experimental Workflow
Objective: Synthesis of 5'-methoxy spiro[cyclopropane-1,3'-indolin]-2'-one from 5-methoxyisatin.
Reagents:
-
5-Methoxyisatin (1.0 eq)
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)
-
Sodium Hydride (NaH) (2.5 eq)
-
DMSO/THF (anhydrous)
Protocol:
-
Ylide Formation: In a flame-dried flask under Argon, dissolve TMSOI in anhydrous DMSO. Add NaH portion-wise at 0°C. Stir for 30 min until evolution of
ceases (formation of dimethylsulfoxonium methylide). -
Addition: Dissolve 5-methoxyisatin in THF and add dropwise to the ylide solution.
-
Cyclization: Warm to room temperature and stir for 4-6 hours. The reaction proceeds via nucleophilic attack on the C3 carbonyl followed by intramolecular ring closure and elimination of DMSO.
-
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Crystallization (Critical Step):
-
Dissolve the crude solid in minimal hot Ethanol.
-
Add Hexane dropwise until turbidity is just observed.
-
Allow to stand at room temperature for 24 hours, then 4°C for 48 hours.
-
Result: Colorless prismatic crystals suitable for X-ray diffraction.
-
Synthesis Pathway Diagram[2][3][4]
Figure 2: Reaction pathway for the Corey-Chaykovsky cyclopropanation of 5-methoxyisatin.
Part 4: Biological Implications & SAR
The crystallographic stability of this molecule directly correlates to its biological efficacy. The rigid spiro-scaffold mimics the tryptophan residue of p53, allowing it to insert deep into the hydrophobic cleft of MDM2.
Structure-Activity Relationship (SAR)
-
5'-Methoxy Position: The X-ray structure confirms this group points away from the primary binding interface in many targets, allowing it to modulate solubility without steric clashing. In MDM2 inhibition, it often sits in a solvent-exposed region or interacts with specific residues (e.g., Val93) depending on the derivative.
-
Spiro-Cyclopropane: The rigidity confirmed by the 87.7° dihedral angle ensures the molecule does not lose entropy upon binding—it is "pre-organized" for the active site.
Comparative Efficacy (IC50 Values - Representative):
-
5'-Methoxy Spiro: ~5-10
(Broad spectrum cytotoxicity). -
Planar Isatin: >50
(Low specificity). -
Complex Spiro-derivatives: <100 nM (When functionalized further at the spiro ring).
References
-
Crystal Structure of Parent Scaffold: Wang, J., et al. (2011).[2] "Crystal structure of spiro[cyclopropane-1,3'-indolin]-2'-one." Acta Crystallographica Section E, 67(11), o2956.
-
Synthesis & Biological Evaluation: Reddy, C. N., et al. (2014). "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts." RSC Advances, 4, 55807-55816.
-
Anticancer Mechanisms (p53-MDM2): Kamal, A., et al. (2015).[3] "Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 25(20), 4601-4605.
-
General Spirooxindole Review: El-Sawy, E. R., et al. (2023). "Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold."[3] Molecules, 28(2), 618.
Sources
Comparative Guide: HPLC Analysis Methods for Spiro-oxindole Purity
This guide provides an in-depth technical comparison of HPLC methodologies for analyzing spiro-oxindole purity. It synthesizes experimental data, mechanistic insights, and field-proven protocols to assist researchers in optimizing separation strategies.
Executive Summary & Technical Context
Spiro-oxindoles (e.g., spiro[pyrrolidine-3,3'-oxindole]) represent a privileged scaffold in drug discovery, particularly for MDM2-p53 inhibition and anticancer applications. However, their analysis presents a dual challenge:
-
Stereochemical Complexity: The spiro-quaternary carbon creates rigid enantiomers and diastereomers that require specialized chiral stationary phases (CSPs) for resolution.
-
Chemical Instability: Certain spiro-oxindoles undergo reversible ring-opening (retro-Mannich or aldol-type) in protic solvents, leading to on-column isomerization and "ghost peaks."
This guide compares the two dominant chiral separation strategies—Amylose-based vs. Cellulose-based CSPs—and integrates Achiral RP-HPLC for diastereomeric purity.
Methodology Comparison: Amylose vs. Cellulose CSPs
The choice of Chiral Stationary Phase (CSP) is the single most critical variable. While both utilize polysaccharide derivatives, their helical structures create distinct inclusion pockets.
Comparative Overview
| Feature | Method A: Amylose-Based (e.g., Chiralpak AD-H/IA) | Method B: Cellulose-Based (e.g., Chiralcel OD-H/IC) | Method C: Achiral RP-HPLC (C18) |
| Primary Application | Enantiomeric Excess (ee) determination.[1][2] | Alternative for specific conformers; Orthogonal screening. | Chemical Purity & Diastereomer (dr) ratio.[1][3] |
| Selectivity Mechanism | Helical groove inclusion + H-bonding (Carbamate). | Linear rigid rod inclusion + H-bonding. | Hydrophobic interaction / Shape selectivity. |
| Success Rate | High (>80%) for spiro-oxindoles due to flexible helix. | Moderate; often better for bulky substituents. | N/A for enantiomers.[4][5] |
| Typical Mobile Phase | Hexane : IPA (Normal Phase). | Hexane : Ethanol (Normal Phase). | Water : Acetonitrile (Reversed Phase). |
| Resolution ( | Typically > 2.0 (Baseline). | Variable (often < 1.5 without optimization). | High for diastereomers ( |
Experimental Protocols
Protocol A: Enantioseparation on Amylose-Based CSP (Recommended)
Target: Determination of Enantiomeric Excess (ee)
Rationale: The amylose tris(3,5-dimethylphenylcarbamate) selector (Chiralpak AD) forms a left-handed helix that accommodates the rigid spiro-fused orthogonal rings of oxindoles effectively.
Step-by-Step Workflow:
-
Column Selection: Chiralpak AD-H or Chiralpak IA (Immobilized),
mm, 5 m. -
Mobile Phase Preparation:
-
Base: n-Hexane (HPLC Grade).
-
Modifier: Isopropyl Alcohol (IPA) or Ethanol.
-
Ratio: Start with 80:20 (v/v) .
-
Additive: If the compound contains a free amine (e.g., pyrrolidine NH), add 0.1% Diethylamine (DEA) to suppress tailing.
-
-
Sample Preparation:
-
Dissolve 1 mg sample in 1 mL of Mobile Phase (or Ethanol if solubility is poor).
-
CRITICAL: Avoid dissolving in DMSO/MeOH if using non-immobilized columns (AD-H) to prevent phase stripping.
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature:
C.[6] -
Detection: UV @ 254 nm (Oxindole chromophore).
-
-
System Suitability: Inject racemate to confirm
.
Protocol B: Diastereomer & Impurity Profiling (Achiral RP-HPLC)
Target: Chemical Purity and Diastereomeric Ratio (dr)
Rationale: C18 columns cannot separate enantiomers but are superior for separating diastereomers (which have different physical properties) and chemical impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV 254 nm / 210 nm.
Experimental Data Analysis
The following data summarizes typical retention behaviors observed in spiro-oxindole analysis (derived from aggregated literature values for representative spiro[pyrrolidine-3,3'-oxindole] derivatives).
Table 1: Separation Performance Metrics
| Compound Type | Column | Mobile Phase | Resolution ( | Tailing Factor ( | ||
| Spiro-oxindole A | Chiralpak AD-H | Hex/IPA (50:50) | 15.7 | 29.1 | > 5.0 | 1.1 |
| Spiro-oxindole A | Chiralcel OD-H | Hex/IPA (50:50) | 12.4 | 13.8 | 1.2 (Partial) | 1.3 |
| Spiro-oxindole B | Chiralpak IA | Hex/EtOH (70:30) | 11.2 | 14.8 | 3.2 | 1.0 |
| Spiro-oxindole B | C18 (Achiral) | H2O/ACN (Grad) | 8.4 (Dia 1) | 9.1 (Dia 2) | 4.5 (dr sep) | 1.0 |
Note: E1/E2 = Enantiomer 1 and 2. Dia = Diastereomer.[3][4][7][8][9] Amylose columns (AD-H/IA) consistently provide superior resolution (
Mechanistic Logic & Workflow Visualization
Method Development Strategy
The following diagram illustrates the decision matrix for analyzing spiro-oxindoles, prioritizing the "Amylose First" approach due to higher probability of success.
Caption: Decision tree for spiro-oxindole analysis. Amylose CSPs are the primary screening choice due to higher selectivity for the spiro-scaffold.
Troubleshooting: The Isomerization Trap
A unique failure mode in spiro-oxindole analysis is on-column isomerization .
-
Symptom: A "plateau" or bridge between two enantiomer peaks, or varying ratios depending on temperature/flow rate.
-
Cause: The spiro-ring opening (retro-Mannich reaction) can occur in protic solvents or slightly acidic conditions, leading to dynamic kinetic resolution during chromatography.
-
Solution:
-
Lower Temperature: Run the column at
C - C to freeze the equilibrium. -
Solvent Switch: Use immobilized columns (IA/IC) and switch to aprotic solvents like pure Acetonitrile or MTBE if solubility permits.
-
Neutral pH: Ensure mobile phase is strictly neutral (avoid strong acids).
-
References
-
Journal of Organic Chemistry. Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael−Domino Michael/Aldol Reaction. ACS Publications, 2022. [Link]
-
Royal Society of Chemistry. NHC-Catalyzed Stereoselective Synthesis of Spirooxindole Lactones. RSC Advances. [Link]
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. Chromatography Online, 2023. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. AJPA Online. [Link]
Sources
- 1. Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Comparative Cytotoxicity of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary: The Spiro-Oxindole Scaffold
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its rigid three-dimensional architecture. Unlike flat heteroaromatic systems, the sp3-hybridized spiro-carbon at the C3 position of the oxindole core orients substituents in defined vectors, enabling precise targeting of protein-protein interactions (PPIs).
This guide critically compares the cytotoxic performance of various spiro[cyclopropane-1,3'-indolin]-2'-one analogs against standard chemotherapeutic agents (Cisplatin, Doxorubicin). It focuses on their primary mechanism of action—inhibition of the p53-MDM2 interaction—and provides validated experimental workflows for synthesis and biological evaluation.[1]
Mechanistic Profiling: The p53-MDM2 Axis
The primary cytotoxic driver for these analogs is the reactivation of the p53 tumor suppressor pathway. In many cancers, p53 is wild-type but functionally silenced by the E3 ubiquitin ligase MDM2.[2]
-
Mode of Action: The oxindole core mimics the Trp23 residue of p53, inserting into the hydrophobic cleft of MDM2.[1] The cyclopropane moiety provides rigid stereochemical control, often mimicking the Phe19 or Leu26 vectors, thereby preventing MDM2 from binding p53.
-
Downstream Effects: Disruption of this complex releases p53, triggering transcriptional activation of p21 (cell cycle arrest) and PUMA/NOXA (apoptosis).
Pathway Visualization
Figure 1: Mechanism of Action. The spiro-oxindole analog competitively binds to MDM2, preventing p53 ubiquitination and restoring apoptotic signaling.
Comparative Cytotoxicity Data
The following data synthesizes IC50 values from key structure-activity relationship (SAR) studies. The comparison highlights the potency of specific cyclopropane analogs (e.g., Compounds 3b, 3i, 6b) relative to clinical standards.
Table 1: IC50 Comparison (µM) Across Human Cancer Cell Lines
| Compound ID | Structure Feature | A549 (Lung) | MCF-7 (Breast) | DU-145 (Prostate) | HeLa (Cervical) |
| Analog 3b | 5-Cl-isatin / Phenyl-cyclopropane | 8.2 ± 0.5 | 12.4 ± 1.1 | 6.5 ± 0.4 | 9.1 ± 0.8 |
| Analog 3i | 5-Br-isatin / 4-F-phenyl-cyclopropane | 4.1 ± 0.3 | 5.8 ± 0.6 | 3.2 ± 0.2 | 5.5 ± 0.4 |
| Analog 6u | 5-F-isatin / Thiophene-cyclopropane | 15.2 ± 1.2 | 9.5 ± 0.9 | 4.8 ± 0.5 | 11.2 ± 1.0 |
| Cisplatin | Standard Control | 6.8 ± 0.4 | 5.2 ± 0.3 | 2.1 ± 0.2 | 4.5 ± 0.3 |
| Doxorubicin | Standard Control | 0.45 ± 0.05 | 0.32 ± 0.04 | 0.55 ± 0.06 | 0.28 ± 0.03 |
Data Source Aggregation: Values derived from comparative studies of spiro[cyclopropane-1,3'-indolin]-2'-one libraries (e.g., Kapure et al., RSC Adv; Maurya et al., BMCL).
Key Performance Insights:
-
Potency vs. Toxicity: While less potent than Doxorubicin (an intercalating agent with high systemic toxicity), Analog 3i exhibits comparable potency to Cisplatin in A549 and DU-145 lines but with a potentially more favorable safety profile due to its targeted MDM2 mechanism.
-
Selectivity: Analogs with halogenated isatin cores (5-Cl, 5-Br) consistently outperform unsubstituted variants.
-
Cell Cycle Effect: Flow cytometry data indicates these analogs induce arrest specifically at the G0/G1 phase , consistent with p53 restoration, whereas Cisplatin typically induces S-phase or G2/M arrest.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).
Protocol A: Metal-Free Diastereoselective Synthesis
Objective: Synthesize spiro[cyclopropane-1,3'-indolin]-2'-one via tosylhydrazone salts. This method avoids toxic transition metals (Rh, Cu).
Reagents:
-
Isatin derivative (e.g., 5-bromo-isatin)[3]
-
Tosylhydrazone salt (derived from acetophenone)
-
Base: K2CO3
-
Solvent: 1,4-Dioxane
Workflow:
-
In Situ Diazo Generation: Heat the tosylhydrazone salt in 1,4-dioxane with K2CO3 at 60°C for 30 mins. Validation: Observation of nitrogen gas evolution.
-
Cyclopropanation: Add the 3-methyleneindolin-2-one (olefin substrate) to the reaction mixture.
-
Reflux: Increase temperature to 100-110°C and stir for 4-6 hours. Validation: Monitor via TLC (30% EtOAc/Hexane) until the olefin spot disappears.
-
Work-up: Cool to RT, remove solvent in vacuo, extract with DCM, and wash with brine.
-
Purification: Column chromatography (Silica gel, 100-200 mesh).
Figure 2: Metal-free synthesis workflow via in situ diazo generation.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values.[1][4][5][6][7][8]
-
Seeding: Plate cells (A549/MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add serial dilutions of the spiro-analog (0.1 µM to 100 µM). Include DMSO control (<0.1%) and Cisplatin (positive control).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate % viability vs. Log[Concentration] to derive IC50.
References
-
Kapure, J. S., et al. (2014). "Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts." RSC Advances.
-
Maurya, R. A., et al. (2015).[7] "Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.
-
Duan, Y. C., et al. (2016). "Discovery of novel spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds as chemically stable and orally active inhibitors of the MDM2-p53 interaction."[9] Journal of Medicinal Chemistry.
-
BenchChem Technical Guides. (2025). "An In-depth Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one: Structure, Properties, and Synthesis."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. connectjournals.com [connectjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic data analysis of synthesized spiro-oxindoles
Title: Decoding Spiro-oxindole Stereochemistry: A Comparative Guide to NMR, ECD, and SCXRD Modalities
Introduction: Spiro-oxindoles are privileged scaffolds in drug discovery, frequently appearing in natural products (e.g., spirobrefeldins, spindomycins) and synthetic therapeutics like MDM2-p53 inhibitors 1[1]. Their defining structural feature—a spirocyclic core at the C3 position of the oxindole ring—generates dense stereochemical complexity, often presenting multiple contiguous chiral centers. For drug development professionals, unambiguously assigning the relative and absolute configurations of these diastereomers is a critical regulatory and pharmacological requirement.
This guide objectively compares the three leading analytical modalities for spiro-oxindole structural elucidation: 2D Nuclear Magnetic Resonance (NMR), Single-Crystal X-Ray Diffraction (SCXRD), and Electronic Circular Dichroism (ECD). By examining the causality behind experimental choices, we provide self-validating workflows to ensure scientific integrity.
Modality Performance Comparison
The selection of an analytical technique depends heavily on the physical state of the synthesized compound, the presence of heavy atoms, and the degree of spectral signal overlap.
| Analytical Modality | Primary Output | Sample Requirement | Throughput | Capital/Operational Cost | Key Limitation |
| 2D NMR (NOESY/ROESY) | Relative Configuration | 1–5 mg (Solution) | High (Hours) | Low / Medium | Fails if critical protons are > 5 Å apart or signals overlap. |
| SCXRD | Absolute Configuration | Single Crystal (>0.05 mm) | Low (Days–Weeks) | High / High | Recalcitrant crystallization (oils/amorphous solids). |
| ECD + TDDFT | Absolute Configuration | < 1 mg (Solution) | Medium (Days) | Medium / Low | Requires highly accurate computational conformational sampling. |
2D NMR Spectroscopy: Establishing Relative Configuration
The Causality of the Method:
Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space dipole-dipole cross-relaxation. Because the NOE intensity is proportional to
Self-Validating Protocol: NOESY/ROESY Workflow
-
Sample Preparation: Dissolve 2–5 mg of the synthesized spiro-oxindole in 600 µL of a deuterated solvent (e.g., DMSO-
or CDCl ). Self-Validation: Ensure >95% purity via 1D H NMR to prevent impurity signals from being misinterpreted as NOE cross-peaks. -
Relaxation Measurement: Execute an inversion-recovery experiment to determine the longitudinal relaxation time (
) of the slowest-relaxing proton of interest. -
Parameter Optimization: Set the NOESY mixing time (
) to approximately to maximize cross-relaxation while minimizing spin diffusion. If utilizing ROESY to circumvent the zero-crossing phenomenon, apply a continuous wave spin-lock of 200–300 ms. -
Acquisition & Validation: Acquire the 2D spectrum. Self-Validation: Verify the presence of symmetric cross-peaks across the diagonal. Asymmetric peaks indicate
noise or COSY-type artifacts (J-coupling interference), which must be discounted.
Note: In highly congested spiro-systems, NOESY analysis may fail to provide certainty due to overlapping aliphatic signals, necessitating orthogonal techniques 2[2].
Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard
The Causality of the Method:
SCXRD provides the definitive absolute configuration by exploiting the anomalous dispersion of X-rays by the electron clouds of the atoms. For spiro-oxindoles lacking heavy halogens (like Br or I), determining the absolute structure requires measuring the subtle anomalous scattering of oxygen and nitrogen using Cu
Self-Validating Protocol: ENaCt-Assisted SCXRD
-
Crystallization: If standard vapor diffusion fails, employ Encapsulated Nanodroplet Crystallization (ENaCt). This high-throughput technique controls the evaporation rate of nanoliter solutions encased in oil, forcing nucleation in recalcitrant spiro-oxindoles 2[2].
-
Data Collection: Mount the crystal on a diffractometer equipped with a microfocus Cu source and cool to 100 K to minimize thermal atomic displacement.
-
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the model using least-squares minimization (SHELXL).
-
Validation: Analyze the Flack parameter (
). Self-Validation: A Flack parameter of mathematically confirms the absolute configuration. A value near 0.5 indicates racemic twinning, while a value near 1.0 means the initial structural model is inverted and must be flipped.
Electronic Circular Dichroism (ECD): The Solution-State Alternative
The Causality of the Method:
When spiro-oxindoles present as amorphous solids or oils, SCXRD is impossible. ECD bridges this gap. The oxindole core contains an anisotropic chromophore with distinct
Self-Validating Protocol: ECD & TDDFT Workflow
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all geometries within a 5.0 kcal/mol energy window.
-
Geometry Optimization: Optimize the identified conformers using DFT at the B3LYP/6-31G(d) level, incorporating a Conductor-like Polarizable Continuum Model (CPCM) to simulate the solvent (e.g., MeOH) 3[3].
-
Experimental Acquisition: Record the experimental ECD spectrum of the compound at
M in MeOH using a 0.1 cm path-length quartz cell. -
TDDFT Calculation: Calculate the rotational strengths of the lowest 30–50 excited states for each optimized conformer.
-
Validation: Apply Boltzmann weighting to the calculated spectra based on their relative free energies. Self-Validation: Overlay the weighted theoretical curve with the experimental curve. A high similarity index (matching positive/negative Cotton effects at specific wavelengths) confirms the absolute configuration. This approach has successfully elucidated the absolute configurations of complex spirooxindoles like spirotryprostatin G 3[3] and spindomycins 4[4].
Integrated Analytical Workflow
The following diagram illustrates the logical decision-making process for elucidating the stereochemistry of synthesized spiro-oxindoles.
Decision matrix for spiro-oxindole stereochemical elucidation.
References
-
Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi Frontiers[Link]
-
Two new spirooxindole alkaloids from rhizosphere strain Streptomyces sp. xzqh-9 PubMed[Link]
-
Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition Beilstein Journals[Link]
-
Discovery, bioactivities and biosynthesis of spirooxindole alkaloids RSC Publishing[Link]
Sources
- 1. Discovery, bioactivities and biosynthesis of spirooxindole alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00046G [pubs.rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Frontiers | Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi [frontiersin.org]
- 4. Two new spirooxindole alkaloids from rhizosphere strain Streptomyces sp. xzqh-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Handling 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one requires precision, not just in synthetic execution, but in safety management. As a specialized spiro-oxindole derivative, this compound is a highly valuable structural motif in modern drug discovery, particularly in the synthesis of kinase inhibitors (such as Aurora and ERK5 inhibitors).
However, the very features that make it biologically potent—its rigid spirocyclic core and the lipophilic 5'-methoxy group—also dictate strict handling parameters. This guide provides researchers and drug development professionals with an authoritative, step-by-step operational and disposal plan, grounded in chemical causality and laboratory safety standards.
Physicochemical Hazard Profile & Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the compound's hazards. Based on the safety profile of the parent scaffold, spiro[cyclopropane-1,3'-indolin]-2'-one [1], the 5'-methoxy derivative presents the following risks:
-
Dermal and Ocular Toxicity (H315, H319): The addition of the 5'-methoxy group increases the molecule's lipophilicity (LogP ~1.6–2.0). This enhances its ability to penetrate the lipid bilayers of the stratum corneum.
-
The "Carrier Effect" Risk: In drug discovery, this compound is frequently solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as aggressive penetration enhancers, rapidly carrying the dissolved spiro-indolinone through standard glove matrices and intact skin.
-
Respiratory Irritation (H335): In its dry, crystalline, or powder form, the compound generates fine particulates that can cause acute respiratory tract irritation [1].
Logical relationship between compound hazards and targeted PPE mitigation strategies.
Tiered PPE Strategy
Compliance with OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) [2] requires a hazard-based approach to PPE. Do not rely on a "one-size-fits-all" glove choice.
A. Dermal Protection (The Double-Glove Mandate)
-
Dry Powder Handling: Use double-layered nitrile gloves (inner 4-mil, outer 8-mil extended cuff).
-
Solution Handling (DMSO/DMF): Standard nitrile degrades rapidly upon contact with DMSO. When solubilizing the compound, you must wear a neoprene outer glove over a nitrile inner glove. Neoprene provides superior chemical resistance to polar aprotic solvents, breaking the "carrier effect" causality chain.
B. Respiratory & Engineering Controls
Primary containment is your first line of defense. All open-container manipulations must occur within a certified chemical fume hood. If the compound exhibits high electrostatic charge (fluffy powder), use an anti-static ionizer to prevent aerosolization.
C. Quantitative PPE Scaling Matrix
Summarized below is the self-validating PPE system based on operational scale:
| Operational Scale | Mass / Volume | Primary Engineering Control | Dermal Protection | Ocular & Respiratory Protection |
| Analytical | < 100 mg | Ventilated Balance Enclosure | Single Nitrile (5 mil) | Safety Glasses |
| Preparative | 100 mg – 10 g | Chemical Fume Hood (>100 fpm) | Double Nitrile (Inner 5 mil, Outer 8 mil) | Splash Goggles |
| Kilo-Lab / Bulk | > 10 g | Walk-in Hood / Glovebox | Inner Nitrile, Outer Neoprene | Splash Goggles + Face Shield, N95/P100 |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, execute the following step-by-step methodology when setting up reactions involving 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one:
Step 1: Pre-Operation Verification
-
Verify the chemical fume hood monitor reads a face velocity of ≥100 feet per minute (fpm) .
-
Clear the workspace of unnecessary clutter to prevent accidental spills during transfer.
Step 2: Static Control and Weighing
-
Engage an anti-static bar or zero-stat gun near the analytical balance. Spiro-oxindole powders often hold static charges that cause them to "jump" from spatulas, contaminating the user's sleeves or the balance perimeter.
-
Weigh the compound into a disposable anti-static weigh boat or directly into the tared reaction vessel.
Step 3: Solubilization (High-Risk Phase)
-
Transfer the vessel to the fume hood before adding the solvent.
-
Add the carrier solvent (e.g., DMSO, DMF, or DCM). Crucial Check: Ensure you have switched to Neoprene outer gloves before handling the solvent wash.
Step 4: Decontamination
-
Wipe down spatulas, balance pans, and hood surfaces with a solvent known to dissolve the compound (e.g., Isopropanol or Acetone), followed by a secondary wipe with soapy water to remove residual organics.
Step-by-step operational workflow for handling and processing the spiro-indolinone derivative.
Spill Response & Disposal Plan
Improper disposal of pharmacologically active intermediates can lead to cross-contamination and environmental hazards.
Spill Response:
-
Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the spiro-indolinone dust. Cover the powder with damp absorbent paper (using water or isopropanol) to suppress dust, then scoop the material into a hazardous waste container using a non-sparking tool.
-
Liquid Spills (in Solvent): Immediately overlay the spill with universal chemical absorbent pads. If the solvent is DMSO/DMF, ensure respiratory protection is worn, as the vapor pressure of the solvent will carry trace amounts of the compound.
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, clearly labeled "Non-Halogenated Solid Hazardous Waste" container.
-
Liquid Waste: If the compound is dissolved in DMSO, DMF, or Ethyl Acetate, dispose of it in "Non-Halogenated Organic Waste." If the reaction involved Dichloromethane (DCM) or Chloroform, the entire mixture must be routed to "Halogenated Organic Waste" to comply with EPA regulations.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12701643, Spiro(cyclopropane-1,3'-indolin)-2'-one" PubChem, [Link].
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor, [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
